Product packaging for Rubidium benzenide(Cat. No.:CAS No. 61661-28-7)

Rubidium benzenide

Cat. No.: B15459365
CAS No.: 61661-28-7
M. Wt: 162.57 g/mol
InChI Key: HRZVOMNZXVBSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rubidium benzenide is a useful research compound. Its molecular formula is C6H5Rb and its molecular weight is 162.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Rb B15459365 Rubidium benzenide CAS No. 61661-28-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61661-28-7

Molecular Formula

C6H5Rb

Molecular Weight

162.57 g/mol

IUPAC Name

benzene;rubidium(1+)

InChI

InChI=1S/C6H5.Rb/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1

InChI Key

HRZVOMNZXVBSHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[C-]C=C1.[Rb+]

Origin of Product

United States

Foundational & Exploratory

Crystal Structure Analysis of Rubidium Benzenide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the current state of knowledge regarding the crystal structure of rubidium benzenide (RbC₆H₅). Due to the limited availability of direct experimental data for this specific compound, this document provides a comprehensive overview of related synthetic protocols, analogous structural data, and generalized experimental workflows relevant to its characterization.

Introduction

This compound is an organometallic compound consisting of a rubidium cation and a benzenide anion.[1] Such compounds are of interest in synthetic chemistry and materials science due to their potential reactivity and electronic properties. However, the isolation and structural characterization of simple alkali metal benzenides are challenging due to their high reactivity and sensitivity to air and moisture. This guide summarizes the available information and provides context through related compounds and methodologies.

Synthesis and Handling of Air-Sensitive Rubidium-Arene Complexes

Experimental Protocol: Synthesis of a Dimeric Rubidium Aluminyl Complex

This protocol is adapted from the synthesis of a related rubidium complex and illustrates the necessary precautions and steps for handling highly reactive organorubidium compounds.

  • General Considerations: All manipulations are to be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere of argon or nitrogen. Solvents must be rigorously dried and degassed prior to use. Benzene (B151609), for instance, can be dried by refluxing over a sodium benzophenone (B1666685) ketyl solution and then distilled under an inert atmosphere.

  • Starting Materials:

    • A suitable aluminium precursor, for example, [Al(NONDipp)(I)].

    • Rubidium graphite (B72142) (RbC₈) as the rubidium source.

    • Anhydrous benzene as the solvent.

  • Reaction Procedure:

    • In a glovebox, dissolve the aluminium precursor in anhydrous benzene.

    • Add rubidium graphite to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • After the reaction is complete, filter the mixture to remove any insoluble byproducts.

    • Remove the solvent from the filtrate under high vacuum to yield the crude product.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hexane) by gentle heating (e.g., to 60°C).

    • Slowly cool the solution to a lower temperature (e.g., 5°C) overnight to promote the formation of single crystals suitable for X-ray diffraction.

  • Crystal Handling:

    • Select a suitable crystal under an inert oil (e.g., perfluoropolyether oil) to prevent decomposition upon exposure to air.

    • Mount the crystal on a cryo-loop for data collection.

Crystallographic Data

As of the last update, no definitive single-crystal X-ray diffraction data for this compound (RbC₆H₅) has been reported in publicly accessible databases. To provide a relevant structural context, the following tables summarize the crystallographic data for elemental rubidium and a complex potassium benzenide derivative.

Table 1: Crystallographic Data for Elemental Rubidium

ParameterValue
Crystal SystemCubic
Space GroupIm-3m
a (Å)5.585
b (Å)5.585
c (Å)5.585
α (°)90
β (°)90
γ (°)90
Reference [2]

Table 2: Crystallographic Data for Potassium 1-(N,N-diphenylhydrazono)-2,4,6-trinitrobenzenide

Note: This is a complex derivative and not simple potassium benzenide. The data is provided for illustrative purposes to show the structural parameters of a related compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.871(2)
b (Å)12.940(3)
c (Å)16.754(4)
β (°)118.31(1)
Z4
Reference

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and crystal structure determination of an air-sensitive organometallic compound such as this compound.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis start Starting Materials (Rubidium metal, Benzene) reaction Reaction under Inert Atmosphere start->reaction filtration Filtration reaction->filtration evaporation Solvent Removal filtration->evaporation crude_product Crude this compound evaporation->crude_product dissolution Dissolution in Anhydrous Solvent crude_product->dissolution cooling Slow Cooling or Vapor Diffusion dissolution->cooling crystals Single Crystals cooling->crystals mounting Crystal Mounting (under inert oil) crystals->mounting xray X-ray Diffraction Data Collection mounting->xray solving Structure Solution and Refinement xray->solving final_structure Final Crystal Structure solving->final_structure

A generalized workflow for the synthesis and crystallographic analysis of this compound.

4.2. Conceptual Structure

This diagram illustrates the conceptual interaction between the rubidium cation and the benzenide anion in a hypothetical this compound structure, depicting the pi-complexation.

conceptual_structure cluster_interaction This compound Interaction cluster_benzene Benzenide Anion (C₆H₅⁻) Rb+ Rb⁺ pi_cloud π-electron cloud Rb+->pi_cloud Ionic Interaction (π-complexation) C1 C C2 C C3 C C4 C C5 C C6 C

Conceptual diagram of the Rb⁺-benzenide π-interaction.

Conclusion

The definitive crystal structure of this compound remains an open area of investigation. The high reactivity of such alkali metal-arene complexes presents significant challenges to their synthesis, isolation, and characterization. This guide provides a framework for approaching this research problem by outlining relevant synthetic methodologies and presenting structural data from analogous compounds. Future work in this area will likely require advanced crystallization techniques and rigorous handling of these air-sensitive materials to successfully elucidate the solid-state structure of this compound.

References

Theoretical Stability of Rubidium Benzenide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the theoretical principles governing the stability of rubidium benzenide. In the absence of direct experimental and extensive theoretical studies on crystalline or isolated this compound, this paper synthesizes findings from computational analyses of the interaction between the rubidium cation (Rb⁺) and the benzene (B151609) molecule, as well as theoretical insights into the stability of the benzenide (phenyl) anion (C₆H₅⁻). This approach allows for a comprehensive theoretical projection of the factors influencing the formation and stability of this compound. This guide is intended to serve as a foundational resource for researchers in organometallic chemistry, computational chemistry, and drug development by providing a structured presentation of relevant theoretical data, computational methodologies, and logical frameworks for understanding this alkali metal-organic compound.

Introduction

This compound, an organometallic compound composed of a rubidium cation and a benzenide anion, represents a model system for understanding the interactions between alkali metals and aromatic moieties. The stability of such a compound is a delicate balance between the inherent instability of the benzenide anion and the stabilizing effect of the cation-π interaction. While the isolated benzene radical anion is known to be unstable in the gas phase, its stability can be significantly influenced by the presence of a counterion and the surrounding environment.[1][2][3] Theoretical and computational chemistry provide powerful tools to investigate these interactions at a molecular level, offering insights into binding energies, molecular geometries, and the electronic structure of such systems.

This whitepaper will systematically present the available theoretical data on the rubidium cation-benzene interaction and the stability of the benzenide anion. It will also detail the computational methodologies employed in these theoretical studies, providing a basis for future research in this area.

Theoretical Stability Analysis

The overall stability of this compound can be conceptualized as a combination of two primary factors: the energy of formation of the benzenide anion from benzene and the interaction energy between the rubidium cation and the benzenide anion.

The Benzenide (Phenyl) Anion

The benzenide anion, or phenyl anion, is a species where a hydrogen atom of benzene is removed, leaving a lone pair of electrons on one of the carbon atoms. Theoretical studies indicate that the benzene radical anion is electronically unstable in the gas phase.[1][2] The extra electron occupies an antibonding molecular orbital, leading to a tendency to autodetach the electron. However, the anion can be stabilized in solution or in the presence of a counterion.[1][3]

Rubidium Cation-Benzene Interaction

The interaction between a rubidium cation and a benzene molecule is a classic example of a cation-π interaction. This non-covalent interaction is primarily electrostatic in nature, arising from the attraction between the positive charge of the cation and the quadrupole moment of the benzene ring, which presents a region of negative electrostatic potential above and below the plane of the ring.

High-level ab initio quantum chemical calculations have been performed to determine the binding energies of alkali metal cations to benzene.[4] These studies provide a good approximation for the interaction energy in this compound.

Quantitative Data on Rubidium-Benzene Interactions

The following table summarizes the calculated binding energies and geometries for the rubidium cation interacting with a benzene molecule from theoretical studies. These values offer a quantitative insight into the strength of the cation-π interaction.

Computational MethodBasis SetBinding Energy (kcal/mol)Rb⁺ to Benzene Ring Center Distance (Å)Reference
MP2Modified Stuttgart RSC 199720.32.92[4]
MP4(SDQ)Modified Stuttgart RSC 199720.7Not Reported[4]
CCSD(T)Not Specified19.0Not Reported

Note: The values presented are for the interaction of Rb⁺ with a neutral benzene molecule and serve as an approximation for the interaction in this compound.

Detailed Computational Methodologies

The theoretical studies on alkali metal-benzene interactions have employed a range of sophisticated computational methods to ensure the accuracy of the calculated properties.

Ab Initio Methods

High-level ab initio methods are crucial for accurately describing the non-covalent nature of the cation-π interaction.

  • Møller-Plesset Perturbation Theory (MP2 and MP4): These methods are widely used to incorporate electron correlation, which is essential for describing dispersion forces that contribute to the binding. Calculations have been performed at the MP2 and single-point MP4 levels of theory.[4]

  • Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): This is considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. It is often used as a benchmark for other methods.

Density Functional Theory (DFT)

While not as consistently accurate as high-level ab initio methods for non-covalent interactions, certain DFT functionals, when paired with appropriate basis sets and dispersion corrections, can provide reliable results at a lower computational cost.

Basis Sets

The choice of basis set is critical for obtaining accurate results. For heavy elements like rubidium, effective core potentials (ECPs) are often used to reduce the computational cost by treating the core electrons implicitly.

  • Modified Stuttgart RSC 1997 Basis Set: This basis set has been specifically optimized for rubidium and cesium to provide improved results for cation-π interactions.[4]

Basis Set Superposition Error (BSSE) Correction

The Basis Set Superposition Error (BSSE) is an artifact that can artificially increase the calculated binding energy in complexes. It is crucial to correct for this error to obtain accurate interaction energies. The counterpoise correction method is the most common approach for addressing BSSE.[4]

Logical Workflow for Theoretical Stability Assessment

The following diagram illustrates the logical workflow for the theoretical assessment of this compound stability, based on the available computational approaches.

Theoretical_Workflow cluster_start Initial System Definition cluster_methodology Computational Methodology cluster_calculations Quantum Chemical Calculations cluster_analysis Stability Analysis cluster_output Output Start Define this compound System (Rb⁺ and C₆H₅⁻) Method Select Computational Method (e.g., MP2, CCSD(T), DFT) Start->Method BasisSet Choose Appropriate Basis Set (e.g., Modified Stuttgart RSC 1997 for Rb) Method->BasisSet GeomOpt Geometry Optimization BasisSet->GeomOpt EnergyCalc Single-Point Energy Calculation GeomOpt->EnergyCalc BSSE BSSE Correction (Counterpoise Method) EnergyCalc->BSSE BindingEnergy Calculate Binding Energy BSSE->BindingEnergy Decomposition Analyze Stability Components (Electrostatics, Dispersion, etc.) BindingEnergy->Decomposition Result Predicted Stability and Properties Decomposition->Result

Computational workflow for stability assessment.

Conclusion

The theoretical stability of this compound is a complex interplay between the inherent electronic properties of the benzenide anion and the stabilizing influence of the rubidium cation through a significant cation-π interaction. High-level ab initio calculations on the Rb⁺-benzene system suggest a substantial binding energy, which would contribute significantly to the overall stability of this compound. However, the intrinsic instability of the isolated benzenide anion remains a critical factor.

This whitepaper has synthesized the available theoretical data and outlined the computational methodologies necessary for a rigorous investigation of this compound's stability. Future research should focus on direct computational modeling of the this compound ion pair to provide more precise quantitative data on its geometry, electronic structure, and decomposition pathways. Such studies will be invaluable for a deeper understanding of alkali metal-organic interactions and for the rational design of novel chemical entities in various scientific disciplines.

References

The Rubidium-Benzene Interaction: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the discovery and initial characterization of the interaction between rubidium and benzene (B151609). As the simple, neutral complex Rb(C₆H₆) is not extensively documented, this guide focuses on the well-studied rubidium cation-benzene (Rb⁺-C₆H₆) interaction, a key example of a cation-π interaction, and draws experimental context from more complex rubidium-arene systems.

Introduction to the Rubidium-Benzene Interaction

The interaction between a rubidium atom or cation and a benzene molecule is a subject of significant interest in the fields of supramolecular chemistry, materials science, and biology. While the isolation of a simple, neutral Rb(C₆H₆) complex is not well-documented, the interaction of the rubidium cation (Rb⁺) with the electron-rich π-system of benzene is a classic example of a cation-π interaction. This non-covalent force plays a crucial role in molecular recognition and the stabilization of various chemical and biological structures.

Theoretical and computational studies have been pivotal in characterizing the nature and strength of the Rb⁺-C₆H₆ interaction. In the gas phase, the binding of alkali metal cations to benzene follows a trend dictated by electrostatics, with the strength of the interaction decreasing as the ionic radius of the cation increases: Li⁺ > Na⁺ > K⁺ > Rb⁺.[1][2][3] Experimental evidence for the interaction of rubidium with benzene rings comes from the structural analysis of more complex organometallic and coordination compounds where Rb⁺ is coordinated to arene moieties.[4]

Quantitative Data on Rubidium-Benzene Interactions

The following table summarizes key quantitative data regarding the interaction between the rubidium cation and benzene, primarily derived from computational studies. For comparative purposes, data for other alkali metal cations are also included.

ParameterLi⁺-C₆H₆Na⁺-C₆H₆K⁺-C₆H₆Rb⁺-C₆H₆Data Source
Binding Energy (kcal/mol, Gas Phase) ~38~28~19~15-18[1][2][3]
Interaction Distance (Å, Cation to Ring Centroid) Not SpecifiedNot SpecifiedNot Specified~2.88 (in a [2.2.2]paracyclophane complex)[5]

Note: The interaction distance provided is from a complex where the Rb⁺ cation is encapsulated within a [2.2.2]paracyclophane ligand, coordinated to three benzene rings.[5] This value serves as an experimental approximation of the Rb⁺-benzene centroid distance.

Experimental Protocols

Synthesis of a Representative Rubidium-Arene Complex

This protocol is a generalized approach based on the synthesis of alkali metal aluminyls which feature rubidium-arene interactions.[4]

Objective: To synthesize a complex exhibiting a Rb-arene interaction.

Materials:

  • A suitable aluminum precursor (e.g., an aluminyl anion)

  • A rubidium salt (e.g., RbCl) or a rubidium-containing reagent

  • An arene solvent (e.g., benzene or toluene)

  • A coordinating solvent (e.g., diethyl ether or THF)

  • Anhydrous, oxygen-free conditions (glovebox or Schlenk line)

Procedure:

  • In a glovebox, dissolve the aluminum precursor in the arene solvent.

  • Add the rubidium salt or reagent to the solution.

  • Stir the reaction mixture at a specified temperature for a set period to allow for complex formation.

  • Filter the resulting solution to remove any insoluble byproducts.

  • Slowly crystallize the product by layering the filtered solution with a less polar solvent (e.g., hexane) or by slow evaporation of the solvent.

  • Isolate the resulting crystals for characterization.

Characterization by X-ray Crystallography

Objective: To determine the solid-state structure of the rubidium-arene complex and quantify the Rb-benzene interaction geometry.

Procedure:

  • Select a suitable single crystal of the synthesized complex.

  • Mount the crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion and degradation.[6]

  • Collect X-ray diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

  • Process the diffraction data to obtain the unit cell parameters and intensity data.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Spectroscopic Characterization (NMR)

Objective: To probe the electronic environment of the benzene ring upon interaction with rubidium.

Procedure:

  • Dissolve the synthesized complex in a suitable deuterated solvent (e.g., C₆D₆, THF-d₈).

  • Acquire ¹H and ¹³C NMR spectra. The interaction of the rubidium cation with the π-system of the benzene ring can lead to changes in the chemical shifts of the aromatic protons and carbons.

  • In computational studies, the effect of cation complexation on the NMR shielding of benzene protons can be calculated to provide a theoretical basis for interpreting experimental spectra.[7]

Visualizations

Cation-π Interaction Diagram

G cluster_0 Benzene (C6H6) C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 pi π-electron cloud Rb Rb+ Rb->pi Cation-π Interaction (Electrostatic Attraction)

Caption: Cation-π interaction between a rubidium cation and the π-electron cloud of a benzene molecule.

Experimental Workflow for Characterization

G Start Synthesis of Rb-Arene Complex Crystallization Crystallization Start->Crystallization NMR_Sample Dissolution in Deuterated Solvent Start->NMR_Sample Xray Single-Crystal X-ray Diffraction Crystallization->Xray Structure 3D Molecular Structure (Bond lengths, angles) Xray->Structure NMR_Acq NMR Spectroscopy (1H, 13C) NMR_Sample->NMR_Acq NMR_Data Spectroscopic Data (Chemical shifts) NMR_Acq->NMR_Data

Caption: General experimental workflow for the synthesis and characterization of a rubidium-arene complex.

Theoretical Calculation Workflow

G Start Define System (Rb+ and Benzene) Method Select Computational Method (e.g., MP2, DFT) Start->Method BasisSet Choose Basis Set Method->BasisSet Optimization Geometry Optimization BasisSet->Optimization Energy Single-Point Energy Calculation Optimization->Energy Result Binding Energy & Optimized Geometry Energy->Result

References

Spectroscopic Signature of the Benzenide Anion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenide anion (C₆H₆⁻), the radical anion of benzene (B151609), represents a fascinating and challenging subject for spectroscopic investigation. Its inherent instability in the gas phase, primarily due to a negative electron affinity, has historically limited direct experimental characterization.[1] However, a combination of specialized experimental techniques and sophisticated computational methods has provided significant insights into its electronic structure and spectroscopic properties. This guide provides a comprehensive overview of the spectroscopic signature of the benzenide anion, detailing both experimental observations of the transient species and theoretical predictions of its properties. We will explore the techniques used to generate and study this elusive anion, present available quantitative data, and visualize the experimental workflows and underlying theoretical concepts.

Data Presentation: Spectroscopic and Thermodynamic Properties

The inherent instability of the isolated benzenide anion means that much of the available quantitative data comes from a combination of gas-phase experiments on the transient species and theoretical calculations.

Table 1: Electron Affinity of Benzene

The electron affinity (EA) of benzene is a critical parameter that dictates the stability of the benzenide anion. A negative electron affinity indicates that the anion is unstable with respect to electron autodetachment in the gas phase.

MethodType of EAValue (eV)Reference
Electron Transmission SpectroscopyVertical-1.15[1]
Electron Transmission SpectroscopyVertical-1.12 ± 0.03
Theoretical CalculationAdiabatic~0
Theoretical CalculationVertical-1.53
Table 2: Electron Spin Resonance (ESR) Hyperfine Coupling Constants of the Benzenide Anion in Solution

ESR spectroscopy provides information about the distribution of the unpaired electron within the anion. The hyperfine coupling constant (aH) measures the interaction of the electron spin with the nuclear spins of the hydrogen atoms.

Solvent SystemCounterionaH (Gauss)Temperature (°C)Reference
THF/DMEK⁺3.75-75
DMEK⁺3.75-92
THFK⁺3.75-92

Note: The single observed hyperfine coupling constant indicates that all six protons are magnetically equivalent on the ESR timescale, suggesting a dynamic Jahn-Teller effect or rapid electron exchange.

Experimental Protocols

The transient nature of the benzenide anion necessitates specialized experimental techniques for its generation and characterization.

Electron Transmission Spectroscopy (ETS)

Electron Transmission Spectroscopy is a key technique for studying transient negative ions.[2]

Methodology:

  • Electron Beam Generation: A monoenergetic beam of electrons is generated from an electron gun.

  • Interaction with Benzene Vapor: The electron beam is passed through a collision cell containing benzene vapor at low pressure.

  • Electron Transmission Detection: The current of electrons that passes through the gas sample without being scattered is measured as a function of the incident electron energy.

  • Resonance Detection: When the energy of the incident electrons matches the energy required to form a temporary negative ion state of the benzene molecule, there is a sharp increase in the scattering cross-section, resulting in a decrease in the transmitted current. These sharp features in the transmitted current spectrum are the resonances that correspond to the formation of the benzenide anion. The derivative of the transmitted current is often plotted to enhance the visibility of these sharp variations.[2]

Pulse Radiolysis

Pulse radiolysis is a powerful technique for generating and studying short-lived radical ions in solution.[3][4]

Methodology:

  • Generation of Solvated Electrons: A short, high-energy pulse of electrons from a linear accelerator is directed into a solvent (e.g., tetrahydrofuran, THF). This ionizes the solvent molecules, producing solvated electrons (e⁻solv).

  • Formation of the Benzenide Anion: The solvated electrons rapidly react with dissolved benzene molecules to form the benzenide anion.

  • Transient Absorption Spectroscopy: The spectroscopic properties of the newly formed benzenide anion are probed using a time-resolved detection technique, typically transient absorption spectroscopy. A light source (e.g., a xenon lamp) is passed through the sample, and the change in absorbance as a function of wavelength and time after the electron pulse is recorded. This provides the electronic absorption spectrum of the anion.[5]

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is used to study species with unpaired electrons, such as the benzenide radical anion, typically in solution where it can be stabilized.[6][7]

Methodology:

  • Anion Generation: The benzenide anion is generated in a suitable solvent (e.g., THF or DME) by reducing benzene with an alkali metal (e.g., potassium). This is typically done in a sealed, evacuated glass tube.

  • Sample Placement: The tube containing the benzenide anion solution is placed within a resonant cavity of the ESR spectrometer.

  • Application of Magnetic Field and Microwaves: A strong, static magnetic field is applied to the sample. The sample is simultaneously irradiated with microwave radiation of a fixed frequency.

  • Resonance Condition: The magnetic field is swept, and absorption of microwave energy is detected when the energy difference between the two electron spin states matches the energy of the microwaves.

  • Spectrum Acquisition: The absorption of microwaves is recorded as a function of the magnetic field strength, yielding the ESR spectrum. The hyperfine splitting pattern in the spectrum provides information about the interaction of the unpaired electron with the magnetic nuclei (protons) in the molecule.[8][9]

Mandatory Visualization

Diagram 1: Experimental Workflow for Electron Transmission Spectroscopy (ETS)

ETS_Workflow cluster_generation Electron Generation and Energy Selection cluster_interaction Interaction cluster_detection Detection Electron_Gun Electron Gun Energy_Selector Energy Selector Electron_Gun->Energy_Selector Collision_Cell Collision Cell (Benzene Vapor) Energy_Selector->Collision_Cell Monoenergetic Electron Beam Detector Electron Detector Collision_Cell->Detector Transmitted Electrons Data_Acquisition Data Acquisition Detector->Data_Acquisition Spectrum Spectrum Data_Acquisition->Spectrum Transmission Spectrum

Caption: Workflow for Electron Transmission Spectroscopy.

Diagram 2: Logical Relationship of Benzenide Anion Instability

Benzenide_Instability cluster_energy Energy Profile Neutral_Benzene Neutral Benzene (C₆H₆) Benzenide_Anion Benzenide Anion (C₆H₆⁻) Neutral_Benzene->Benzenide_Anion + e⁻ (Electron Attachment) Benzenide_Anion->Neutral_Benzene - e⁻ (Autodetachment) (Unstable in gas phase) Electron Electron (e⁻) Energy_Level Energy Anion_State C₆H₆⁻ State (Higher Energy) Neutral_State C₆H₆ + e⁻ State (Lower Energy)

Caption: Instability of the benzenide anion in the gas phase.

Theoretical Predictions of Spectroscopic Signatures

Due to the challenges in experimental observation, computational chemistry plays a crucial role in predicting the spectroscopic properties of the benzenide anion.

Vibrational Spectroscopy

Theoretical calculations predict significant changes in the vibrational frequencies of benzene upon electron attachment. The addition of an electron to the lowest unoccupied molecular orbital (LUMO) of benzene, which is antibonding in character, is expected to lead to a weakening of the C-C bonds. This would result in a decrease in the frequencies of the C-C stretching modes. Furthermore, the high symmetry (D₆h) of neutral benzene is predicted to be lowered upon anion formation due to the Jahn-Teller effect, leading to a more complex vibrational spectrum with more active modes.

Electronic Spectroscopy

The electronic absorption spectrum of the benzenide anion in solution has been observed using pulse radiolysis. Theoretical calculations are essential for assigning the observed transitions. The spectrum is expected to be dominated by π → π* transitions. The specific energies of these transitions are highly dependent on the solvent environment due to the significant stabilization of the anion by solvation.[10][11][12]

Conclusion

The spectroscopic signature of the benzenide anion is a complex subject, defined by the molecule's inherent instability in the gas phase and the significant influence of its environment. While direct spectroscopic observation of the isolated anion remains a formidable challenge, techniques such as Electron Transmission Spectroscopy have provided key insights into its transient nature. In solution, where the anion can be stabilized, Electron Spin Resonance and pulse radiolysis have offered valuable data on its electronic structure and absorption properties. Theoretical calculations are indispensable for interpreting experimental data and predicting the spectroscopic features of this elusive species. Future advances in experimental techniques, particularly those capable of probing transient species with high resolution, will be crucial for a more complete understanding of the spectroscopic signature of the benzenide anion.

References

Quantum Chemical Insights into Rubidium Benzenide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical whitepaper provides a comprehensive overview of the quantum chemical understanding of rubidium benzenide. While direct theoretical studies on a neutral, isolated this compound molecule or its crystalline solid-state are limited in publicly accessible literature, significant insights can be gleaned from computational studies of the interaction between the rubidium cation (Rb⁺) and benzene (B151609) (C₆H₆), as well as from experimental and theoretical work on related alkali metal-aromatic systems and intercalation compounds. This guide synthesizes the available data to build a theoretical framework for the electronic structure, bonding, and properties of this compound. It includes a summary of calculated quantitative data, detailed computational methodologies from key studies, and visualizations of conceptual workflows for future research. This document is intended to serve as a foundational resource for researchers in computational chemistry, materials science, and drug development interested in the fundamental interactions of alkali metals with aromatic systems.

Introduction

The interaction of alkali metals with aromatic molecules is a cornerstone of organometallic chemistry, with implications for catalysis, materials science, and biological systems. Rubidium, a heavy alkali metal, is known for its high reactivity and strong electropositive character.[1] When interacting with an aromatic system like benzene, it is expected to form a "benzenide," a compound where the benzene moiety formally carries a negative charge. Understanding the quantum chemical nature of this interaction is crucial for predicting the structure, stability, and reactivity of such species.

This guide focuses on the theoretical and computational aspects of this compound. Due to a scarcity of direct computational studies on a neutral Rb(C₆H₆) complex or its solid-state form, we will heavily leverage the robust body of research on the gas-phase interaction between the rubidium cation and benzene. This cation-π interaction serves as a fundamental model for the electrostatic component of the bonding in this compound. Additionally, we will draw parallels from studies on rubidium intercalated in graphite (B72142) to infer potential solid-state characteristics.

Theoretical Framework and Bonding Principles

The bonding in a hypothetical this compound can be conceptualized through two primary models:

  • Gas-Phase Cation-π Interaction: In this model, a rubidium cation (Rb⁺) interacts with the π-electron cloud of the benzene molecule. This interaction is predominantly electrostatic, involving the attraction between the positive charge of the cation and the electron-rich face of the aromatic ring. High-level ab initio calculations have been instrumental in quantifying this interaction.

  • Charge-Transfer and Solid-State Model: In a neutral or solid-state form, significant charge transfer from the rubidium atom to the benzene molecule is anticipated, leading to the formation of a Rb⁺ cation and a benzene radical anion (C₆H₆⁻). In a crystalline solid, these ions would be arranged in a lattice, and the overall properties would be governed by a combination of ionic bonding, cation-π interactions, and potentially π-stacking between benzene anions. The study of rubidium intercalated in graphite provides an experimental and theoretical analogue for this type of layered structure.[2][3]

Quantitative Data from Quantum Chemical Calculations

The following table summarizes key quantitative data obtained from ab initio calculations on the rubidium cation-benzene complex. These values provide a baseline for understanding the strength and geometry of the fundamental interaction.

ParameterValueComputational MethodReference
Binding Energy (D₀) 22.9 ± 1.2 kcal/mol (0.99 ± 0.05 eV)MP2(full)/6-311+G(2d,2p)Amicangelo, J. C., & Armentrout, P. B. (2000)
23.3 kcal/mol (1.01 eV)MP2/BSSE-correctedColetti, C., & Re, N. (2006)
22.8 kcal/mol (0.99 eV)MP4/BSSE-correctedColetti, C., & Re, N. (2006)
Geometry C₆ᵥ symmetry (Rb⁺ on the six-fold axis)MP2(full)/6-311+G*Amicangelo, J. C., & Armentrout, P. B. (2000)
Rb⁺-Benzene Ring Center Distance 2.87 ÅMP2/BSSE-correctedColetti, C., & Re, N. (2006)
Charge Transfer (e⁻) 0.045MP2/BSSE-correctedColetti, C., & Re, N. (2006)

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in the theoretical studies of alkali-benzene interactions is crucial for interpreting the results and designing future investigations.

Ab Initio Calculations of Rb⁺(C₆H₆) Complex

The seminal work by Coletti and Re (2006) provides a robust computational protocol for studying the rubidium cation-benzene complex.[4]

Methodology:

  • Geometry Optimization:

    • The geometry of the Rb⁺(C₆H₆) complex was optimized using Møller-Plesset perturbation theory to the second order (MP2).

    • Large basis sets were employed to accurately describe the electronic structure.

    • A modified Stuttgart RSC 1997 basis set was used for the rubidium and cesium ions.

    • The Basis Set Superposition Error (BSSE) was corrected for during the geometry optimization to obtain more accurate interaction geometries.

  • Single-Point Energy Calculations:

    • To refine the binding energy, single-point energy calculations were performed at the Møller-Plesset perturbation theory to the fourth order (MP4).

    • These calculations were carried out on the MP2-optimized geometries.

  • Potential Energy Surface Scan:

    • The potential energy surface was evaluated along the benzene symmetry axis to map the interaction energy as a function of the Rb⁺-benzene distance.

Proposed Workflow for Solid-State DFT Calculations of this compound

G cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Analysis start Define Crystal Structure (e.g., Layered Graphite-like) geom_opt Geometry Optimization (e.g., using PBE functional with vdW corrections) start->geom_opt elec_struct Electronic Structure Calculation (Band Structure, DOS) geom_opt->elec_struct phonons Phonon Calculations (for dynamic stability) geom_opt->phonons bonding_analysis Bonding Analysis (e.g., Bader Charge Analysis, ELF) elec_struct->bonding_analysis properties Property Prediction (Formation Energy, Electronic Properties) phonons->properties bonding_analysis->properties G Rb Rb⁺ Cation Interaction Cation-π Interaction Rb->Interaction Benzene Benzene (π-system) Benzene->Interaction Electrostatic Electrostatic Attraction Interaction->Electrostatic dominant Polarization Induction/Polarization Interaction->Polarization contributory G cluster_input Input cluster_calc Calculation cluster_output Output mol_struct Optimized Molecular Structure freq_calc Frequency Calculation (for IR/Raman) mol_struct->freq_calc excited_state_calc Excited State Calculation (e.g., TD-DFT for UV-Vis) mol_struct->excited_state_calc ir_raman Theoretical IR/Raman Spectra freq_calc->ir_raman uv_vis Theoretical UV-Vis Spectrum excited_state_calc->uv_vis

References

Formation of Rubidium Benzenide in Liquid Ammonia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of rubidium benzenide in liquid ammonia (B1221849). This process, a variant of the Birch reduction, involves the reaction of rubidium metal with benzene (B151609) in a liquid ammonia solvent to produce the this compound salt. This document details the underlying chemical principles, provides a synthesized experimental protocol based on related procedures, and outlines methods for the characterization of the product. The information is intended for researchers in organic and organometallic chemistry, as well as professionals in drug development who may utilize similar reactive intermediates.

Introduction

Solutions of alkali metals in liquid ammonia are potent reducing agents capable of reducing aromatic rings to cyclohexadienes, a reaction known as the Birch reduction. The initial step of this reaction involves the transfer of an electron from the alkali metal to the aromatic ring, forming a radical anion. In the presence of a proton source, this intermediate is further reduced. However, in the absence of a proton source, the salt of the aromatic radical anion, such as this compound, can be formed.

Rubidium, like other alkali metals, readily dissolves in liquid ammonia to produce a characteristic blue solution containing solvated electrons. These solvated electrons are highly reactive and are the key species responsible for the reduction of benzene. The resulting this compound is a highly reactive and pyrophoric compound, requiring careful handling under inert atmosphere conditions.

Reaction Pathway and Logic

The formation of this compound in liquid ammonia proceeds through a single electron transfer from a solvated rubidium atom to a benzene molecule.

G Figure 1: Reaction Pathway for this compound Formation Rb_ammonia Rb(s) + nNH3(l) solvated_e [Rb(NH3)n]+ + e-(NH3)m Rb_ammonia->solvated_e Dissolution Rb_Benzenide [Rb(NH3)n]+[C6H6]•- solvated_e->Rb_Benzenide Electron Transfer Benzene C6H6 Benzene->Rb_Benzenide

Caption: Reaction pathway for the formation of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: The following protocol is a synthesized procedure based on the reaction of rubidium with 1,2-diphenylbenzene in THF and general procedures for handling alkali metals in liquid ammonia. It should be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.

3.1. Materials and Equipment

  • Rubidium metal

  • Benzene, anhydrous

  • Liquid ammonia, anhydrous

  • Schlenk line apparatus

  • Dry ice/acetone condenser

  • Inert atmosphere glovebox

  • Magnetic stirrer and stir bar

3.2. Procedure

  • Apparatus Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a dry ice/acetone condenser under an inert atmosphere (argon or nitrogen). All glassware must be rigorously dried before use.

  • Reagent Handling (Inert Atmosphere): Inside a glovebox, cut a small piece of rubidium metal (1 equivalent) and place it into the Schlenk flask.

  • Solvent Condensation: Attach the flask to the Schlenk line. Cool the condenser to -78 °C using a dry ice/acetone bath. Condense anhydrous liquid ammonia (sufficient volume to dissolve reactants) into the flask.

  • Formation of Rubidium-Ammonia Solution: Stir the mixture. The rubidium metal will dissolve to form a deep blue solution, indicating the presence of solvated electrons.

  • Addition of Benzene: Slowly add anhydrous benzene (1 equivalent) to the stirred rubidium-ammonia solution via syringe.

  • Reaction: Continue stirring the reaction mixture at -78 °C. The progress of the reaction can be monitored by the color change of the solution. The deep blue color of the solvated electrons is expected to be discharged as the benzene is reduced.

  • Isolation (Conceptual): Note: Isolation of solid this compound is challenging due to its extreme reactivity. In principle, the ammonia could be slowly evaporated under a stream of inert gas. The resulting solid would be highly pyrophoric and must be handled strictly under an inert atmosphere. For most applications, the solution of this compound in liquid ammonia would be used in situ.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and in-situ use of this compound.

G Figure 2: Experimental Workflow start Start prep_glassware Dry and assemble Schlenk apparatus under inert gas start->prep_glassware add_rb Add Rubidium metal in glovebox prep_glassware->add_rb condense_nh3 Condense liquid ammonia at -78°C add_rb->condense_nh3 dissolve_rb Stir to form blue solution of solvated electrons condense_nh3->dissolve_rb add_benzene Add anhydrous benzene dissolve_rb->add_benzene react Stir at -78°C; monitor color change add_benzene->react in_situ_use Use resulting this compound solution for subsequent reaction react->in_situ_use end End in_situ_use->end

Caption: A generalized workflow for the synthesis of this compound.

Characterization Data

Direct characterization of this compound is challenging due to its instability. The following data is based on expectations from analogous alkali metal benzenides and related organorubidium compounds.

Table 1: Expected Spectroscopic Data for this compound

Technique Expected Observation Notes
UV-Vis Spectroscopy An absorption band in the visible region. The deep blue color of the solvated electron will disappear, and a new absorption corresponding to the benzene radical anion will appear.The exact λmax is not documented for this compound but would be expected to be similar to other alkali metal benzenides.
Electron Spin Resonance (ESR) A complex spectrum due to hyperfine coupling of the unpaired electron with the protons of the benzene ring and the rubidium nucleus.This would confirm the radical anion nature of the species.
NMR Spectroscopy (⁸⁷Rb) A significant change in the chemical shift of ⁸⁷Rb upon formation of the benzenide complex compared to solvated rubidium ions.⁸⁷Rb is a quadrupolar nucleus, leading to broad signals.

Safety Considerations

  • Rubidium Metal: Highly reactive and pyrophoric. Reacts violently with water and can ignite spontaneously in air. Must be handled under an inert atmosphere or under dry mineral oil.

  • Liquid Ammonia: Corrosive and toxic. The reaction should be performed in a well-ventilated fume hood. The apparatus must be able to withstand the pressure of ammonia gas at room temperature if the cooling fails.

  • This compound: Expected to be extremely pyrophoric and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere.

Conclusion

The formation of this compound in liquid ammonia represents a fundamental reaction in organometallic chemistry. While its isolation is challenging, its in-situ generation provides a powerful tool for further chemical synthesis. This guide provides a framework for understanding and potentially conducting this reaction, emphasizing the necessary precautions for handling these highly reactive materials. Further research is required to fully characterize the properties and reactivity of this compound.

An In-depth Technical Guide to the Magnetic Properties of Rubidium Benzenide Solids

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide addresses the magnetic properties of rubidium benzenide (Rb(C₆H₆)) solids. To date, a thorough experimental investigation into the magnetic characteristics of this specific alkali metal-arene complex has not been reported in peer-reviewed literature. Consequently, this document serves as a comprehensive prospectus for researchers, scientists, and professionals in drug development and materials science who are interested in exploring this novel material. By drawing analogies from related alkali metal-intercalated aromatic hydrocarbons and outlining detailed experimental protocols, this guide provides a foundational framework for the synthesis, characterization, and theoretical understanding of the magnetic behavior of this compound. We present a proposed experimental workflow, detail necessary characterization techniques, and offer a theoretical perspective on the structure-property relationships that are anticipated to govern the magnetism in this compound.

Introduction

Alkali metal-arene complexes represent a fascinating class of materials where the transfer of an electron from the alkali metal to the aromatic ring can lead to the formation of radical anions, giving rise to interesting electronic and magnetic properties. While extensive research has been conducted on alkali metal intercalated graphite (B72142) and fullerenes, the simpler molecular solids formed between alkali metals and benzene (B151609) are less explored. Rubidium, with its large atomic radius and high electropositivity, is expected to form a unique crystal structure with benzene, potentially leading to novel magnetic phenomena.

The magnetic properties of such materials are dictated by the arrangement of the radical anions in the crystal lattice and the extent of interaction between their unpaired electrons. Depending on the stoichiometry and the crystalline packing, these interactions could range from isolated paramagnetic centers to cooperative magnetic ordering, such as antiferromagnetism or ferromagnetism, at low temperatures. Understanding these properties is crucial for potential applications in areas like spintronics and quantum computing, where materials with tunable magnetic states are highly sought after.

This guide will first detail the proposed synthesis of this compound, followed by a comprehensive plan for its magnetic characterization.

Proposed Experimental Protocols

Synthesis of this compound

The synthesis of this compound is expected to be highly sensitive to air and moisture, necessitating the use of rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). The proposed method is adapted from procedures used for the synthesis of other alkali metal-arene complexes.

Materials:

  • Rubidium metal (Rb, 99.8% or higher purity)

  • Benzene (C₆H₆, anhydrous, freshly distilled from a suitable drying agent like Na/benzophenone)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether, freshly distilled)

  • Glass reaction vessel with a magnetic stir bar

  • Schlenk line or argon/nitrogen-filled glovebox

Procedure:

  • Preparation: All glassware should be rigorously dried in an oven at >120°C overnight and then cooled under vacuum. The entire synthesis must be performed under an inert atmosphere of argon or nitrogen.

  • Reaction Setup: In an inert atmosphere glovebox, a known quantity of rubidium metal is cut to expose a fresh surface and placed in the reaction vessel.

  • Solvent Addition: Anhydrous benzene is added to the reaction vessel, followed by a co-solvent like THF if necessary to improve the solubility of the resulting complex.

  • Reaction: The mixture is stirred at room temperature. The reaction is initiated by the direct interaction of the rubidium metal with benzene. The progress of the reaction can often be monitored by a color change in the solution, which is characteristic of the formation of the benzenide radical anion. The reaction may be slow and could require several days of stirring.

  • Isolation: Once the reaction is complete (indicated by the consumption of the rubidium metal or a stable, intense color), the resulting solid this compound can be isolated by filtration under an inert atmosphere.

  • Purification: The isolated solid should be washed with a small amount of cold, anhydrous benzene or pentane (B18724) to remove any unreacted starting materials.

  • Drying and Storage: The purified this compound solid should be dried under vacuum and stored in a sealed container under an inert atmosphere at low temperature to prevent decomposition.

Magnetic Property Characterization

The magnetic properties of the synthesized this compound should be characterized using a suite of techniques to probe its behavior over a wide range of temperatures and magnetic fields.

2.2.1 SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the primary tool for measuring the magnetic susceptibility of the material.

  • Sample Preparation: A precisely weighed sample of the this compound powder must be loaded into a gelatin capsule or a similar diamagnetic sample holder inside an inert atmosphere glovebox. The capsule is then sealed to prevent exposure to air.

  • DC Magnetic Susceptibility:

    • Temperature Dependence: The magnetic susceptibility (χ) should be measured as a function of temperature (T) from 2 K to 300 K in a small applied DC magnetic field (e.g., 1000 Oe). Both zero-field-cooled (ZFC) and field-cooled (FC) measurements should be performed to check for any history-dependent magnetic effects.

    • Data Analysis: The high-temperature region of the χ⁻¹ vs. T plot should be fitted to the Curie-Weiss law, χ = C / (T - θ), to determine the Curie constant (C) and the Weiss temperature (θ). The Curie constant will provide information about the effective magnetic moment (μ_eff) of the unpaired electrons, while the Weiss temperature will indicate the nature (ferromagnetic for θ > 0 or antiferromagnetic for θ < 0) and strength of the magnetic interactions.

  • Isothermal Magnetization:

    • Field Dependence: The magnetization (M) as a function of the applied magnetic field (H) should be measured at several low temperatures (e.g., 2 K, 5 K, 10 K).

    • Data Analysis: The shape of the M vs. H curves will reveal the nature of the magnetic state. For a simple paramagnet, the curve will follow the Brillouin function. Any deviation from this, such as saturation behavior or hysteresis, would suggest magnetic ordering.

2.2.2 Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for probing the local electronic environment of the unpaired electrons in the benzenide radical anion.

  • Sample Preparation: A small amount of the powdered this compound is loaded into a quartz EPR tube and sealed under an inert atmosphere.

  • Measurement: X-band (~9.5 GHz) and Q-band (~34 GHz) EPR spectra should be recorded at various temperatures, from room temperature down to liquid helium temperatures.

  • Data Analysis: The g-factor, linewidth, and hyperfine coupling constants (if resolved) should be determined from the spectra. The g-factor will provide information about the electronic structure of the radical anion. The temperature dependence of the EPR signal intensity can be used to independently determine the magnetic susceptibility. Linewidth analysis can provide insights into spin-spin and spin-lattice relaxation processes.

Data Presentation

As no experimental data for this compound is currently available, the following tables are presented as templates for organizing the quantitative data that would be obtained from the proposed experiments. For comparative purposes, hypothetical data based on observations of other alkali metal-organic radical systems are included.

Table 1: Summary of Magnetic Susceptibility Data for this compound

ParameterSymbolExpected Value/RangeMethod
Molar MassM163.58 g/mol -
Effective Magnetic Momentμ_eff~1.73 μ_BCurie-Weiss Law
Weiss Temperatureθ-10 K to +5 KCurie-Weiss Law
Magnetic Ordering Temp.T_N or T_C< 10 K (if ordered)Peak in χ(T)
Saturation MagnetizationM_sat~1 μ_B / formula unitM vs. H at low T

Table 2: Summary of EPR Spectroscopy Data for this compound

ParameterSymbolExpected Value/RangeTemperature
g-factor (isotropic)g_iso2.002 - 2.004298 K
Linewidth (peak-to-peak)ΔH_pp1 - 10 G298 K
Rubidium Hyperfine CouplingA(⁸⁵Rb), A(⁸⁷Rb)Potentially unresolved77 K

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and magnetic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis (Inert Atmosphere) cluster_characterization Characterization cluster_squid SQUID Measurements cluster_epr EPR Measurements cluster_analysis Data Analysis and Interpretation s1 Reactants: Rb metal + Benzene s2 Reaction in Anhydrous Solvent s1->s2 s3 Isolation by Filtration s2->s3 s4 Washing and Drying s3->s4 c1 SQUID Magnetometry s4->c1 Sample Prep c2 EPR Spectroscopy s4->c2 Sample Prep c3 Structural Analysis (XRD) s4->c3 Sample Prep sq1 χ vs. T (ZFC/FC) c1->sq1 sq2 M vs. H c1->sq2 epr1 X-band & Q-band Spectra c2->epr1 a4 Structure-Property Correlation c3->a4 a1 Curie-Weiss Analysis sq1->a1 a2 Magnetic Ordering sq1->a2 sq2->a2 epr2 Temperature Dependence epr1->epr2 a3 g-factor & Linewidth Analysis epr2->a3 a1->a4 a2->a4 a3->a4

Caption: Proposed experimental workflow for this compound.
Structure-Magnetism Relationship

The magnetic properties of this compound will be intrinsically linked to its crystal structure. The following diagram illustrates the conceptual relationship between the arrangement of the benzenide anions and the resulting magnetic behavior.

structure_property cluster_structure Crystal Structure cluster_properties Macroscopic Magnetic Properties st1 Rb⁺ and [C₆H₆]⁻ Ions st2 Packing Arrangement st1->st2 st3 Inter-anion Distance & Orientation st2->st3 int3 Anisotropy st2->int3 int1 Exchange Coupling (J) st3->int1 int2 Dipolar Interactions st3->int2 prop2 Antiferromagnetism (J < 0) int1->prop2 prop3 Ferromagnetism (J > 0) int1->prop3 prop1 Paramagnetism int2->prop1 int3->prop2 int3->prop3

Caption: Relationship between structure and magnetic properties.

Conclusion

While experimental data on the magnetic properties of this compound solids are currently lacking, this technical guide provides a robust framework for future research in this area. The proposed synthesis and characterization protocols are based on established methods for analogous air-sensitive materials. The anticipated magnetic behavior, likely dominated by the interactions between benzenide radical anions, could range from simple paramagnetism to more complex magnetic ordering at low temperatures. A thorough investigation as outlined herein will not only elucidate the fundamental magnetic properties of this novel material but also contribute to the broader understanding of magnetism in alkali metal-organic systems. The potential for discovering new magnetic phenomena makes this compound a compelling target for future research endeavors.

Solvated Electron Precursors for Benzenide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the use of solvated electron precursors for the synthesis of benzenide and its subsequent products, with a primary focus on the Birch reduction. Intended for researchers, scientists, and professionals in drug development, this document details the underlying mechanisms, presents quantitative data for reaction optimization, and offers detailed experimental protocols.

Core Concept: Solvated Electron Precursors

Solvated electrons are among the most potent reducing agents employed in organic chemistry.[1][2] They are essentially "free" electrons stabilized within a cavity of solvent molecules. The most common and historically significant method for generating solvated electrons for synthetic purposes involves dissolving alkali metals in liquid ammonia (B1221849).[1][3]

When an alkali metal such as lithium (Li), sodium (Na), or potassium (K) is dissolved in anhydrous liquid ammonia, a characteristic deep blue solution is formed.[4][5] This color is due to the presence of the solvated electrons.[4][5] The metal ionizes, and the resulting electron is stabilized by the surrounding ammonia molecules, forming an "electride" salt of the formulation [M(NH3)x]+ e−.[3] These solvated electrons are the key reactive species in the reduction of aromatic compounds. While the classic system involves liquid ammonia, other amines can also be used as solvents.[3][4]

Benzenide Synthesis via the Birch Reduction

The Birch reduction is a cornerstone of synthetic organic chemistry, providing a method to convert aromatic rings into 1,4-cyclohexadienes.[3][4] This transformation is initiated by the addition of a solvated electron to the benzene (B151609) ring, forming a benzenide radical anion.

Reaction Mechanism

The mechanism of the Birch reduction of benzene proceeds through a four-step sequence of single electron transfers and protonations:

  • Electron Transfer: A solvated electron is transferred from the alkali metal-ammonia solution to the π-system of the benzene ring, forming a resonance-stabilized radical anion.[2][3]

  • Protonation I: The highly basic radical anion abstracts a proton from an alcohol (the proton source) present in the reaction mixture.[2][3]

  • Electron Transfer II: A second solvated electron is transferred to the resulting cyclohexadienyl radical, forming a cyclohexadienyl anion.

  • Protonation II: This anion is then protonated by another molecule of the alcohol to yield the final product, 1,4-cyclohexadiene (B1204751).[2]

The overall reaction is a 1,4-addition of two hydrogen atoms to the benzene ring. The resulting 1,4-cyclohexadiene is thermodynamically less stable than its conjugated 1,3-isomer; however, its formation is kinetically favored under the reaction conditions.[4]

Birch_Reduction_Mechanism benzene Benzene radical_anion Benzenide Radical Anion benzene->radical_anion + e⁻ cyclohexadienyl_radical Cyclohexadienyl Radical radical_anion->cyclohexadienyl_radical + H⁺ cyclohexadienyl_anion Cyclohexadienyl Anion cyclohexadienyl_radical->cyclohexadienyl_anion + e⁻ product 1,4-Cyclohexadiene cyclohexadienyl_anion->product + H⁺ electron1 e⁻ (from M/NH₃) proton1 H⁺ (from ROH) electron2 e⁻ (from M/NH₃) proton2 H⁺ (from ROH)

Caption: Mechanism of the Birch Reduction of Benzene.

Data Presentation: Quantitative Analysis

The yield and efficiency of the Birch reduction are influenced by several factors, including the choice of alkali metal and the proton source.

Comparison of Alkali Metal Precursors

Lithium is often preferred over sodium and potassium as it generally provides better yields.[3][6] This is attributed to the fact that the undesired side reaction of the alkali metal with the alcohol is slower for lithium than for sodium or potassium in liquid ammonia.[6]

Alkali MetalProton SourceSubstrateProductYield (%)Reference
SodiumEthanol (B145695)t-Butylbenzene2,5-Dihydro-1-t-butylbenzene86[7]
LithiumEthanolt-Butylbenzene2,5-Dihydro-1-t-butylbenzene37[7]
Lithiumiso-Propanolt-Butylbenzene2,5-Dihydro-1-t-butylbenzene79[7]
Lithiumt-Butanolt-Butylbenzene2,5-Dihydro-1-t-butylbenzene61[7]
Lithiumt-ButanolBenzene1,4-Cyclohexadiene"Good"[6]
SodiumMethanolBenzene1,4-Cyclohexadiene"Good"[7]
Effect of Proton Source

The presence of an alcohol is necessary for the reduction of unactivated benzene rings.[1][2] The acidity of the proton source can influence the reaction rate.[2] While direct comparative yield data for benzene with different alcohols is sparse in single studies, the choice of alcohol is a critical parameter in optimizing the reaction. Ethanol and tert-butanol (B103910) are commonly used.[8] Using water or ammonium (B1175870) chloride as the proton source for the reduction of benzene generally results in poorer yields of 1,4-cyclohexadiene compared to using alcohols.[7]

Experimental Protocols

The following are detailed procedures for the Birch reduction of benzene using lithium and sodium as the solvated electron precursors. These protocols are adapted from established methods, including those reported in Organic Syntheses.

Protocol 1: Birch Reduction of Benzene using Lithium

This procedure is adapted for the complete reduction of benzene to 1,4-cyclohexadiene using an excess of lithium in the presence of t-butyl alcohol.[6]

Apparatus:

  • A three-necked round-bottom flask (1 L) equipped with a magnetic stirrer, a dry-ice condenser, and a gas inlet/outlet.

  • Low-temperature thermometer.

Reagents:

  • Anhydrous liquid ammonia (~500 mL)

  • Benzene (0.5 mol, 39 g)

  • tert-Butyl alcohol (1.0 mol, 74 g)

  • Lithium wire (1.5 g-atom, 10.4 g), cut into small pieces

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried.

  • Condensation of Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 500 mL of anhydrous liquid ammonia into the flask.

  • Addition of Reactants: While maintaining the temperature at -78 °C, add the benzene and tert-butyl alcohol to the liquid ammonia with stirring.

  • Addition of Lithium: Slowly add the small pieces of lithium wire to the stirred solution. A deep blue color will form. Add the lithium at a rate that maintains the blue color. The reaction of lithium with t-butyl alcohol in ammonia is very slow, which allows for the use of an excess of reagents to ensure complete conversion of benzene.[6]

  • Reaction Time: Continue stirring the reaction mixture for 1-2 hours after the final addition of lithium. The persistence of the blue color indicates the presence of excess solvated electrons.

  • Quenching: Cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

  • Work-up: Remove the cooling bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen. Add 200 mL of water to the residue.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by distillation to yield pure 1,4-cyclohexadiene.

Protocol 2: Birch Reduction of a Benzoic Acid Derivative using Sodium

This procedure is a representative example from Organic Syntheses for the reduction of benzoic acid to 1,4-dihydrobenzoic acid.[9]

Apparatus:

  • A three-necked round-bottom flask (2 L) equipped with a mechanical stirrer and loose cotton plugs in the side necks.

Reagents:

  • Benzoic acid (10 g, 0.082 mole)

  • Anhydrous ethanol (100 mL)

  • Anhydrous liquid ammonia (600 mL)

  • Sodium metal (6.2 g, 0.27 g-atom), cut into small pieces

  • Ammonium chloride (14.6 g, 0.27 mole)

Procedure:

  • Dissolution: In the 2 L flask, dissolve the benzoic acid in anhydrous ethanol.

  • Addition of Ammonia: Add 600 mL of liquid ammonia to the stirred solution.

  • Addition of Sodium: Add the sodium metal in small pieces. The sodium salt of the acid will precipitate, and foaming will occur.[9] Continue stirring until all the sodium has dissolved and the blue color has disappeared (indicating consumption of the solvated electrons).

  • Quenching: Cautiously add ammonium chloride to the reaction mixture.[9]

  • Evaporation and Dissolution: Stir for an additional hour, then allow the ammonia to evaporate. Dissolve the remaining residue in 300 mL of water.[9]

  • Acidification and Extraction: Pour the aqueous solution onto 200 g of ice and acidify to a pH of about 4 with 10% hydrochloric acid. Extract the mixture with four 100-mL portions of peroxide-free ether.[9]

  • Washing and Drying: Wash the combined ether extracts with brine and dry over anhydrous sodium sulfate.[9]

  • Concentration and Purification: Filter and concentrate the solution to yield 1,4-dihydrobenzoic acid, which can be further purified by recrystallization.[9] The reported yield for this procedure is 80-88%.[9]

Experimental_Workflow start Start setup Apparatus Setup (3-neck flask, condenser) start->setup cool Cool to -78 °C (Dry Ice/Acetone Bath) setup->cool add_nh3 Condense Liquid NH₃ cool->add_nh3 add_reactants Add Benzene & Alcohol add_nh3->add_reactants add_metal Add Alkali Metal Portions add_reactants->add_metal react Stir Reaction Mixture (Maintain Blue Color) add_metal->react quench Quench with NH₄Cl react->quench evaporate Evaporate NH₃ quench->evaporate workup Aqueous Work-up & Extraction evaporate->workup purify Dry, Concentrate & Purify workup->purify end Final Product (1,4-Cyclohexadiene) purify->end

Caption: General Experimental Workflow for the Birch Reduction.

Conclusion

The generation of solvated electrons from alkali metals in liquid ammonia provides a powerful tool for the synthesis of benzenide intermediates, which are readily converted to 1,4-cyclohexadienes via the Birch reduction. The choice of alkali metal and proton source significantly impacts the reaction yield, with lithium often being the preferred metal. The detailed protocols provided herein offer a practical guide for researchers to successfully employ this classic and valuable transformation in organic synthesis. Careful adherence to anhydrous conditions and safe handling of reagents are paramount for achieving high yields and ensuring laboratory safety.

References

Methodological & Application

Rubidium Benzenide: A Potent Single-Electron Transfer Reagent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rubidium benzenide is an organorubidium compound that serves as a powerful single-electron transfer (SET) reagent in organic synthesis. While not typically isolated as a stable compound, it is generated in situ through the reaction of rubidium metal with benzene (B151609) or its derivatives. The resulting arene radical anion is a potent reducing agent capable of initiating a variety of chemical transformations, most notably Birch-type reductions. These reactions are valuable tools for accessing partially saturated cyclic compounds from aromatic precursors, which are key intermediates in the synthesis of complex molecules and natural products. The high reactivity of rubidium makes its benzenide derivative a compelling, albeit less common, alternative to more conventional SET reagents like sodium or lithium naphthalenide.

Principle of Operation

The utility of this compound as a single-electron transfer reagent stems from the low ionization potential of rubidium metal. When rubidium reacts with an aromatic compound such as benzene, it donates an electron to the arene's lowest unoccupied molecular orbital (LUMO). This process forms a highly reactive radical anion. This radical anion can then transfer its single, unpaired electron to a suitable organic substrate, initiating a reduction cascade. In the context of a Birch-type reduction, this electron transfer is followed by protonation steps, ultimately leading to the dearomatization of the starting material.

Applications in Organic Synthesis

The primary application of in situ generated this compound and related species is in the reduction of aromatic compounds. A notable example is the rubidium-mediated Birch-type reduction of 1,2-diphenylbenzene.[1][2] This reaction provides access to 1,2-diphenyl-1,4-cyclohexadiene, a valuable building block in organic synthesis.

Table 1: Rubidium-Mediated Reduction of 1,2-Diphenylbenzene

SubstrateReagentSolventTemperature (°C)ProductYield (%)
1,2-DiphenylbenzeneRubidium metalTHF/Toluene (B28343)-78 to rt1,2-Diphenyl-1,4-cyclohexadieneNot explicitly stated

Note: The yield for the specific reaction was not provided in the cited literature, which focused on the isolation and characterization of the intermediate.

Experimental Protocols

The following protocol is adapted from the literature for the rubidium-mediated reduction of 1,2-diphenylbenzene and serves as a representative example of the application of a rubidium-based SET reagent.[1][2]

Protocol: In-situ Generation of this compound for the Reduction of 1,2-Diphenylbenzene

Materials:

  • Rubidium metal (handle under inert atmosphere)

  • 1,2-Diphenylbenzene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous toluene

  • Argon or nitrogen gas for inert atmosphere

  • Schlenk line or glovebox

Procedure:

  • Under a strict inert atmosphere (argon or nitrogen), place freshly cut rubidium metal into a dry Schlenk flask equipped with a magnetic stir bar.

  • Add a mixture of anhydrous toluene and anhydrous THF to the flask.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve 1,2-diphenylbenzene in anhydrous THF.

  • Slowly add the solution of 1,2-diphenylbenzene to the stirred suspension of rubidium metal at -78 °C.

  • The reaction mixture will typically develop a deep color, indicating the formation of the radical anion.

  • Allow the reaction to stir at -78 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a proton source, such as anhydrous ethanol (B145695) or ammonium (B1175870) chloride, at -78 °C.

  • The reaction mixture is then warmed to room temperature and partitioned between an organic solvent (e.g., diethyl ether) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Safety Precautions:

  • Rubidium metal is highly reactive and pyrophoric. It must be handled under a strict inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Visualizations

Diagram 1: General Workflow for Rubidium-Mediated Single-Electron Transfer Reduction

G cluster_prep Preparation of Reagent (In-situ) cluster_reaction Single-Electron Transfer Reaction cluster_workup Workup and Purification A Rubidium Metal D Formation of Rubidium-Arene Radical Anion A->D B Aromatic Substrate (e.g., Benzene) B->D C Anhydrous Solvent (e.g., THF) C->D F SET and Protonation Steps D->F E Organic Substrate E->F G Reduced Product F->G H Quenching G->H I Extraction H->I J Purification (e.g., Chromatography) I->J

Caption: Workflow for a typical rubidium-mediated SET reduction.

Diagram 2: Signaling Pathway of Birch-Type Reduction

G A Aromatic Ring C Radical Anion A->C Single Electron Transfer B Rubidium Metal B->C F Anion B->F E Neutral Radical C->E Protonation D Proton Source (e.g., Alcohol) D->E G Dihydroaromatic Product D->G E->F Single Electron Transfer F->G Protonation

Caption: Key steps in a Birch-type reduction mechanism.

References

Unraveling the Elusive Role of Rubidium Benzenide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Despite its theoretical potential as a potent nucleophile and base, a comprehensive review of scientific literature reveals a significant scarcity of documented applications for rubidium benzenide in organic synthesis. While the compound is cataloged with a unique CAS number (61661-28-7), detailed experimental protocols, quantitative data, and specific use-cases in synthetic transformations remain largely unreported.

This lack of information suggests that this compound is not a commonly employed reagent in the field. Several factors may contribute to its limited use, including the high reactivity and cost of rubidium metal, potential synthetic challenges in preparing and handling the benzenide salt, and the availability of more cost-effective and well-characterized alternatives, such as organolithium, sodium, and potassium reagents.

While specific applications for this compound are not available, the following sections provide an overview of the expected reactivity based on the properties of rubidium and the benzenide anion, as well as general protocols for analogous, more common alkali metal reagents.

Theoretical Reactivity and Potential Applications

Based on the known chemistry of other alkali metal organic compounds, this compound would be expected to function as a very strong base and a source of the benzenide nucleophile. Potential, though unconfirmed, applications could include:

  • Deprotonation Reactions: As a strong base, it could deprotonate a wide range of weakly acidic C-H, N-H, and O-H bonds.

  • Metalation Reactions: It could potentially act as a metalating agent, introducing a benzene (B151609) ring into a molecule, though this is less common for benzenide salts compared to phenide salts.

  • Initiation of Anionic Polymerization: Alkali metal organic compounds are known initiators for the anionic polymerization of olefins like styrene (B11656) and butadiene.[1][2][3][4]

It is important to reiterate that these are hypothetical applications, and no specific examples involving this compound have been found in the reviewed literature.

General Experimental Considerations for Highly Reactive Alkali Metal Reagents

Given the high reactivity of rubidium, any synthesis and subsequent use of this compound would necessitate stringent anhydrous and anaerobic conditions.[5] The general workflow for handling such sensitive reagents is outlined below.

experimental_workflow General Workflow for Handling Air- and Moisture-Sensitive Reagents cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up and Isolation Phase start Assemble and Flame-Dry Glassware inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm solvent Prepare Anhydrous Solvent inert_atm->solvent reagents Introduce Reagents via Syringe/Cannula solvent->reagents reaction Maintain Inert Atmosphere and Control Temperature reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring quench Carefully Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction purification Purify Product (Chromatography, Distillation, etc.) extraction->purification

Caption: General experimental workflow for organic synthesis using air- and moisture-sensitive reagents.

Alternative Alkali Metal Reagents in Organic Synthesis

While this compound remains an obscure reagent, other alkali metal compounds are staples in organic synthesis. The table below summarizes some common alternatives and their applications.

Reagent/Catalyst SystemCommon ApplicationsTypical Reaction Conditions
n-Butyllithium (n-BuLi) Strong base for deprotonation, initiator for anionic polymerization.[1]Anhydrous THF or hexane, typically at low temperatures (-78 °C to 0 °C).
Sodium Amide (NaNH₂) Very strong base for deprotonation of terminal alkynes and formation of alkoxides.Anhydrous liquid ammonia (B1221849) or THF.
Potassium tert-Butoxide (t-BuOK) Strong, non-nucleophilic base for elimination reactions.Anhydrous THF or tert-butanol.
Sodium Naphthalenide Single-electron transfer reagent for reductions and initiation of anionic polymerization.Anhydrous THF or DME, typically at low temperatures.
Grignard Reagents (RMgX) Nucleophilic addition to carbonyls, C-C bond formation.Anhydrous diethyl ether or THF.

Conclusion

The exploration for documented applications of this compound in organic synthesis has yielded no specific protocols or datasets. Its existence is noted in chemical databases, but its practical use appears to be non-existent or at least not published in readily accessible scientific literature. Researchers and professionals in drug development seeking strong bases or nucleophilic benzene synthons should consider the well-established and thoroughly documented alternative alkali metal reagents. The high reactivity and cost associated with rubidium likely curtail the development and application of its organometallic derivatives in favor of more practical and economical options.

References

Application Notes and Protocols: Experimental Protocol for Birch Reduction using Rubidium Benzenide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for conducting a Birch reduction of aromatic compounds utilizing rubidium benzenide as the reducing agent. The Birch reduction is a powerful tool in synthetic organic chemistry for the partial reduction of aromatic rings to afford 1,4-cyclohexadienes, which are valuable intermediates in the synthesis of complex molecules and pharmaceuticals. This protocol outlines the in-situ preparation of this compound and its application in the reduction of common aromatic substrates. Due to the highly reactive and hazardous nature of rubidium metal, stringent safety precautions are detailed and must be strictly adhered to.

Introduction

The Birch reduction is a dissolving metal reduction that has been a cornerstone of synthetic chemistry for decades.[1] Traditionally, this reaction employs alkali metals such as sodium or lithium dissolved in liquid ammonia (B1221849) to generate solvated electrons, which act as the reducing species.[2][3] This protocol explores the use of rubidium, a heavier and more reactive alkali metal, in the form of this compound, as the electron transfer agent. While specific literature on the use of pre-formed this compound in Birch reductions is scarce, this protocol is based on the established principles of Birch reductions and the known chemistry of alkali metal arene radical anions.

The use of rubidium may offer different reactivity or selectivity compared to lighter alkali metals, although this is an area that requires further research. This protocol provides a foundational method for investigating such possibilities.

Safety Precautions

EXTREME CAUTION IS ADVISED. RUBIDIUM METAL IS HIGHLY PYROPHORIC AND REACTS EXPLOSIVELY WITH WATER.

  • Handling of Rubidium Metal: Rubidium metal must be handled under an inert atmosphere (e.g., argon or nitrogen) at all times.[4] It is stored under mineral oil to prevent contact with air and moisture. Use non-sparking tools for handling. All glassware and solvents must be scrupulously dried before use.

  • Personal Protective Equipment (PPE): A full-face shield, flame-retardant lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber) are mandatory.

  • Reaction Quenching: The reaction must be quenched carefully and slowly with a proton source, such as anhydrous ethanol (B145695) or isopropanol, at low temperatures. Never add water to an active Birch reduction.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily available. Do not use water, carbon dioxide, or halogenated fire extinguishers on an alkali metal fire.

  • Waste Disposal: All rubidium-containing waste must be quenched and disposed of according to institutional and regulatory guidelines for reactive metal waste.

Experimental Protocol: Birch Reduction of Naphthalene (B1677914)

This protocol describes the Birch reduction of naphthalene to 1,4-dihydronaphthalene (B28168) using in-situ generated this compound.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Rubidium metal, in mineral oil99.5%Major supplierHandle under inert atmosphere
Benzene (B151609), anhydrous>99.8%Major supplierDry over sodium/benzophenone still
NaphthaleneReagent gradeMajor supplierRecrystallize from ethanol if needed
Tetrahydrofuran (B95107) (THF), anhydrous>99.9%Major supplierDry over sodium/benzophenone still
Ethanol, anhydrous200 proofMajor supplier
Diethyl ether, anhydrous>99.5%Major supplier
Saturated aqueous NH4Cl solution-In-house prep.
Anhydrous magnesium sulfate-Major supplier
Argon or Nitrogen gasHigh purity (99.998%)Gas supplier

3.2. Equipment

  • Three-necked round-bottom flask, oven-dried

  • Schlenk line or glovebox for inert atmosphere operations

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Dry ice/acetone or cryocooler bath

  • Cannula for liquid transfers

  • Separatory funnel

3.3. Reaction Setup and Procedure

  • Preparation: Assemble the three-necked flask with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a connection to the inert gas line. Flame-dry the entire apparatus under vacuum and backfill with argon or nitrogen.

  • Solvent Addition: To the flask, add anhydrous tetrahydrofuran (THF) (100 mL) via cannula. Cool the flask to -78 °C using a dry ice/acetone bath.

  • This compound Formation:

    • Carefully cut a small piece of rubidium metal (~0.85 g, 10 mmol) under mineral oil, quickly dry it with a lint-free cloth, and add it to the reaction flask against a positive flow of inert gas.

    • Add anhydrous benzene (5 mL) to the flask.

    • Stir the mixture at -78 °C. The formation of this compound is indicated by the appearance of a characteristic deep color.

  • Substrate Addition: Dissolve naphthalene (1.28 g, 10 mmol) in a minimal amount of anhydrous THF (~20 mL) and add it dropwise to the reaction mixture via cannula over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by the disappearance of the deep color of the this compound solution. The reaction is typically complete within 1-2 hours.

  • Quenching: Slowly add anhydrous ethanol (10 mL) dropwise to the reaction mixture at -78 °C to quench any unreacted rubidium and protonate the intermediate anions. The color of the solution should dissipate completely.

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 1,4-dihydronaphthalene can be purified by column chromatography on silica (B1680970) gel using hexanes as the eluent.

Quantitative Data

The following table provides representative data for Birch reductions of common aromatic substrates using alkali metals. While specific data for rubidium is limited, the yields are expected to be comparable to or potentially higher than those obtained with sodium or lithium under optimized conditions.

SubstrateProductAlkali MetalSolvent/Co-solventProton SourceTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzene1,4-CyclohexadieneSodiumliq. NH₃/EthanolEthanol-331~80[2]
Naphthalene1,4-DihydronaphthaleneSodiumTHFt-ButanolRoom Temp.3-489[5]
Anisole2,5-DihydroanisoleLithiumliq. NH₃/THFt-Butanol-785High[6]
Benzoic Acid2,5-Dihydrobenzoic acidSodiumliq. NH₃/EthanolEthanol-331~90[2]
3-Methylanisole1-Methoxy-3-methyl-1,4-cyclohexadieneLithiumliq. NH₃/THF--60 to -50-75-80[7]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble & Flame-Dry Glassware B Add Anhydrous THF A->B C Cool to -78 °C B->C D Add Rubidium Metal & Benzene (Formation of this compound) C->D Inert Atmosphere E Add Naphthalene Solution D->E F Stir at -78 °C E->F G Quench with Ethanol F->G Reaction Complete H Warm to RT & Aqueous Work-up G->H I Extract with Diethyl Ether H->I J Dry & Concentrate I->J K Purify by Chromatography J->K L L K->L Pure 1,4-Dihydronaphthalene

Caption: Experimental workflow for the Birch reduction of naphthalene.

Reaction Mechanism

Birch_Reduction_Mechanism A Aromatic Ring (e.g., Benzene) B Radical Anion A->B + e⁻ (from Rb Benzenide) C Cyclohexadienyl Radical B->C + H⁺ (from Alcohol) D Cyclohexadienyl Anion C->D + e⁻ (from Rb Benzenide) E 1,4-Cyclohexadiene (Product) D->E + H⁺ (from Alcohol)

Caption: Generalized mechanism of the Birch reduction.

References

Application Notes and Protocols for Handling Air-Sensitive Rubidium Benzenide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed protocol for the handling of air-sensitive rubidium compounds and a hypothetical protocol for the synthesis of rubidium benzenide. The synthesis protocol is based on general methods for preparing analogous alkali metal organic compounds, as a specific published procedure for this compound was not identified. All procedures involving rubidium and its derivatives must be conducted with extreme caution by trained personnel in a controlled laboratory environment.

Introduction

This compound is an organometallic compound that, like other alkali metal organic reagents, is expected to be highly reactive and extremely sensitive to air and moisture. Proper handling techniques are critical to ensure the safety of laboratory personnel and the integrity of the experiments. These application notes provide comprehensive guidelines for the safe handling, storage, and disposal of rubidium-containing, air-sensitive reagents, along with a generalized protocol for the synthesis of this compound.

Safety Precautions and Data

Rubidium metal is a soft, silvery-white alkali metal that is highly reactive.[1][2] It reacts violently with water and can ignite spontaneously in air.[1][2] All operations involving rubidium and its derivatives must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[3]

2.1 Personal Protective Equipment (PPE)

When handling rubidium and its compounds, the following PPE is mandatory:

  • Flame-resistant lab coat

  • Chemical splash goggles and a face shield

  • Chemical-resistant gloves (e.g., nitrile, worn in double pairs)

  • Full-length pants and closed-toe shoes

2.2 Quantitative Data for Rubidium

PropertyValueReference
Atomic Number 37[2]
Atomic Weight 85.468 u[2]
Melting Point 39.3 °C (102.7 °F)[1]
Boiling Point 688 °C (1270 °F)
Density 1.532 g/cm³
Appearance Silvery-white solid[2]
Reactivity Reacts violently with water, ignites in air[1][2]

Experimental Protocols

3.1 General Handling of Air-Sensitive Rubidium Compounds

This protocol outlines the general procedures for manipulating rubidium and its air-sensitive derivatives.

3.1.1 Materials and Equipment

  • Rubidium metal stored under mineral oil or in a sealed ampoule

  • Anhydrous, deoxygenated solvents (e.g., benzene (B151609), THF, hexanes)

  • Glovebox or Schlenk line with a supply of high-purity argon or nitrogen

  • Oven-dried glassware

  • Syringes, cannulas, and septa

  • Class D fire extinguisher (for combustible metals)

3.1.2 Procedure

  • Preparation of Inert Atmosphere:

    • Glovebox: Ensure the glovebox has a low oxygen (<10 ppm) and water (<1 ppm) atmosphere.

    • Schlenk Line: All glassware must be assembled hot and flame-dried under vacuum, followed by several cycles of evacuation and backfilling with inert gas.

  • Handling Solid Rubidium:

    • If stored under oil, carefully remove a piece of rubidium metal with forceps and wash it with anhydrous hexanes to remove the oil.

    • Dry the metal on filter paper inside the glovebox.

    • If in an ampoule, score the ampoule with a file and carefully break it open inside the glovebox or under a stream of inert gas.

  • Transfer of Reagents:

    • Use standard syringe and cannula techniques for transferring anhydrous solvents and solutions of air-sensitive reagents.

    • Always maintain a positive pressure of inert gas in the reaction vessel.

3.2 Hypothetical Synthesis of this compound

This protocol describes a plausible, yet hypothetical, method for the synthesis of this compound via the deprotonation of benzene. This method is analogous to the preparation of other heavy alkali metal organic compounds.

3.2.1 Materials

  • Rubidium metal (Rb)

  • Anhydrous, deoxygenated benzene (C₆H₆)

  • Anhydrous, deoxygenated tetrahydrofuran (B95107) (THF) as a co-solvent/solubilizing agent

  • A suitable electron carrier (e.g., naphthalene)

3.2.2 Equipment

  • Schlenk flask equipped with a magnetic stir bar

  • Schlenk line or glovebox

  • Septa and cannulas

3.2.3 Procedure

  • Setup: Assemble a Schlenk flask with a stir bar and flame-dry it under vacuum. Allow it to cool to room temperature under an argon atmosphere.

  • Addition of Rubidium: In a glovebox or under a positive flow of argon, add a pre-weighed amount of clean rubidium metal to the Schlenk flask.

  • Addition of Solvents: Add anhydrous benzene and a small amount of THF to the flask via cannula.

  • Initiation: Add a catalytic amount of an electron carrier, such as naphthalene, to initiate the reaction. The formation of the deeply colored rubidium naphthalenide radical anion will be observed.

  • Reaction: The rubidium naphthalenide will then react with benzene, deprotonating it to form this compound. This is typically accompanied by a color change.

  • Stirring: Stir the reaction mixture at room temperature until the rubidium metal is consumed and the reaction is complete.

  • Isolation (if necessary): The resulting solution of this compound can be used in situ. If isolation of a solid is required, the solvent can be removed under vacuum, though the solid product will be extremely pyrophoric.

3.3 Storage and Disposal

  • Storage: Store rubidium metal and its derivatives under an inert atmosphere in a tightly sealed container, away from heat and sources of ignition.[4] A dedicated, explosion-proof cabinet is recommended.

  • Disposal: Unused rubidium metal and reactive residues must be quenched carefully.

    • Suspend the material in an inert, high-boiling solvent like toluene.

    • Slowly add a long-chain alcohol, such as isopropanol, dropwise with stirring under an inert atmosphere.

    • After the reaction has ceased, slowly add methanol, followed by water, to ensure complete quenching.

    • The resulting aqueous solution can be neutralized and disposed of according to local regulations.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling and Reaction cluster_cleanup Cleanup and Disposal Prep_Inert Prepare Inert Atmosphere (Glovebox/Schlenk) Handle_Rb Clean and Weigh Rubidium Metal Prep_Inert->Handle_Rb Prep_Glassware Oven-Dry and Assemble Hot Glassware Prep_Glassware->Handle_Rb Prep_Reagents Prepare Anhydrous/ Deoxygenated Solvents Add_Reagents Add Reagents to Reaction Vessel Prep_Reagents->Add_Reagents Handle_Rb->Add_Reagents Run_Reaction Conduct Reaction Under Inert Gas Add_Reagents->Run_Reaction Workup Isolate/Use Product In Situ Run_Reaction->Workup Quench Quench Excess Reagent and Residues Workup->Quench Dispose Neutralize and Dispose of Waste Quench->Dispose

Caption: General workflow for handling air-sensitive rubidium compounds.

Safety_Precautions cluster_environment Controlled Environment cluster_ppe Personal Protective Equipment cluster_procedures Safe Procedures Inert_Atmosphere Inert Atmosphere (Ar or N2) Safe_Handling Proper Handling Techniques Inert_Atmosphere->Safe_Handling enables Fume_Hood Fume Hood/ Glovebox Fume_Hood->Safe_Handling enables PPE Mandatory PPE: - Flame-Resistant Coat - Goggles & Face Shield - Chemical-Resistant Gloves PPE->Safe_Handling protects during Safe_Storage Secure Storage Safe_Handling->Safe_Storage leads to Safe_Disposal Careful Quenching and Disposal Safe_Handling->Safe_Disposal leads to

References

Application Notes and Protocols: The Theoretical Use of Rubidium Benzenide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Extensive literature searches have revealed a significant scarcity of specific information regarding the use of rubidium benzenide as an initiator in polymer chemistry. While the compound is known, its practical application in polymerization is not well-documented in publicly available scientific literature. This may be attributed to the high cost, high reactivity, and challenging handling of rubidium and its derivatives, especially when more common and cost-effective initiators based on lithium, sodium, and potassium are readily available.

Therefore, the following application notes and protocols are presented from a theoretical standpoint, drawing analogies from well-established principles of anionic polymerization using other alkali metal benzenides and related organometallic initiators. The experimental details provided are based on general procedures for living anionic polymerization and should be considered as a starting point for any potential investigation into this specific chemical system.

Introduction: The Potential of this compound in Anionic Polymerization

Anionic polymerization is a chain-growth polymerization technique that proceeds via an active anionic center. This method is renowned for its ability to produce polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures, a concept known as living polymerization.[1][2] The choice of initiator is crucial in controlling the polymerization process.

Alkali metal compounds are frequently used as initiators. While organolithium compounds are the most common, other alkali metals have been explored. Rubidium, being a heavy alkali metal, is highly electropositive, which would theoretically lead to a more ionic carbon-rubidium bond in an initiator like this compound. This increased ionicity could influence the polymerization kinetics and the microstructure of the resulting polymers, particularly in the polymerization of dienes.

Potential Applications (Theoretical):

  • Initiator for Living Anionic Polymerization: this compound could theoretically initiate the living polymerization of various monomers susceptible to anionic attack, such as styrene (B11656), dienes (e.g., butadiene, isoprene), and methacrylates.

  • Synthesis of Well-Defined Polymers: Its use could allow for the synthesis of polymers with predictable molecular weights and low PDI.

  • Modification of Polymer Microstructure: The nature of the rubidium counter-ion might influence the stereochemistry of diene polymerization, potentially altering the ratio of cis-1,4, trans-1,4, and vinyl-1,2 additions.

Synthesis of this compound (Theoretical Protocol)

A standard method for the in-situ preparation of alkali metal benzenides involves the reaction of an organoalkali compound with benzene (B151609). The following is a generalized protocol adapted for the synthesis of this compound.

Materials:

  • Rubidium metal (handle under inert atmosphere)

  • Naphthalene (B1677914)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • Benzene, freshly distilled from calcium hydride

Protocol:

  • Under a dry, inert atmosphere (e.g., argon or nitrogen), add a stoichiometric amount of freshly cut rubidium metal and naphthalene to a reaction flask containing freshly distilled THF.

  • Stir the mixture at room temperature. The formation of the deep green rubidium naphthalenide indicates the reaction is proceeding.

  • Once the rubidium metal is consumed, add a stoichiometric amount of dry benzene to the solution of rubidium naphthalenide.

  • The solution color will change as the benzenide anion is formed. The reaction is driven by the higher electron affinity of benzene compared to naphthalene.

  • The resulting solution of this compound in THF can be used directly as an initiator.

Experimental Protocol: Anionic Polymerization of Styrene Initiated by this compound (Theoretical)

This protocol describes a hypothetical procedure for the living anionic polymerization of styrene using a freshly prepared solution of this compound.

Materials:

  • Styrene, purified by distillation over calcium hydride and dibutylmagnesium.

  • This compound solution in THF (prepared as described above).

  • Tetrahydrofuran (THF), as polymerization solvent, purified as above.

  • Methanol (B129727), degassed.

  • High-vacuum polymerization apparatus.

Protocol:

  • Apparatus Preparation: Assemble and flame-dry a high-vacuum polymerization reactor. Evacuate the reactor and backfill with dry, inert gas.

  • Solvent and Monomer Addition: Distill the required amount of purified THF into the reactor. Then, distill the purified styrene monomer into the reactor.

  • Initiation: Cool the monomer solution to the desired polymerization temperature (e.g., -78 °C). Add a calculated amount of the this compound initiator solution via a gas-tight syringe or a break-seal ampoule. The appearance of a characteristic color (typically reddish-orange for polystyryl anion) indicates the initiation of polymerization.

  • Propagation: Allow the polymerization to proceed with stirring for the desired time to achieve complete monomer conversion. In a living polymerization, the anionic chain ends will remain active.

  • Termination: To terminate the polymerization, add a small amount of degassed methanol to the reactor. The color of the solution will disappear, indicating the quenching of the living anions.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

  • Drying and Characterization: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight. Characterize the polymer for its molecular weight (Mn), molecular weight distribution (PDI) using size exclusion chromatography (SEC), and microstructure using NMR spectroscopy.

Quantitative Data (Hypothetical Comparison)

Due to the lack of experimental data for this compound, the following table presents a hypothetical comparison of expected outcomes based on known trends in anionic polymerization with different alkali metal counter-ions. The values are illustrative and intended for comparative purposes only.

Initiator SystemMonomerSolventTemperature (°C)Theoretical Mn ( g/mol )Expected PDI (Mw/Mn)Expected Polybutadiene (B167195) Microstructure (%)
n-ButyllithiumStyreneBenzene2550,000< 1.1N/A
Sodium NaphthalenideStyreneTHF-7850,000< 1.1N/A
Potassium NaphthalenideButadieneTHF-7850,000< 1.1~90% 1,2-vinyl
This compound (Hypothetical) Butadiene THF -78 50,000 < 1.1 >90% 1,2-vinyl

Note: In polar solvents like THF, heavier alkali metal counter-ions (K, Rb, Cs) tend to favor the formation of 1,2-vinyl microstructure in polybutadiene due to the increased ionic character of the propagating chain end.

Visualizations

Logical Relationship of Anionic Polymerization Components

Anionic_Polymerization_Components Initiator Initiator (e.g., this compound) Monomer Monomer (e.g., Styrene, Butadiene) Initiator->Monomer reacts with Living_Polymer Living Polymer Chain (Propagating Anion) Monomer->Living_Polymer adds to Solvent Solvent (e.g., THF, Benzene) Solvent->Living_Polymer solvates Terminating_Agent Terminating Agent (e.g., Methanol) Living_Polymer->Terminating_Agent reacts with Final_Polymer Final Polymer Terminating_Agent->Final_Polymer forms

Caption: Components of a living anionic polymerization system.

Experimental Workflow for Living Anionic Polymerization

Anionic_Polymerization_Workflow A System Preparation (Drying of Glassware, Solvents, Monomer) B Initiator Synthesis (e.g., this compound in THF) A->B C Polymerization Reaction (Monomer + Initiator in Solvent) A->C B->C D Termination (Quenching with Methanol) C->D E Polymer Isolation (Precipitation and Filtration) D->E F Polymer Characterization (SEC, NMR) E->F

Caption: General workflow for living anionic polymerization.

Conclusion

While the direct application of this compound in polymer chemistry is not established in the literature, theoretical considerations suggest it could function as a potent initiator for living anionic polymerization. Its high reactivity and the ionic nature of the carbon-rubidium bond would be expected to influence polymerization kinetics and polymer microstructure, particularly for diene monomers. The protocols and data presented here are based on analogies with other alkali metal systems and are intended to provide a foundational framework for any future research in this area. Researchers interested in this topic should proceed with extreme caution due to the hazardous nature of rubidium and its compounds.

References

Catalytic Applications of Alkali Metal Arene Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alkali metal arene complexes, formed between an alkali metal and an aromatic hydrocarbon, are potent reducing agents and have found unique applications in catalysis. These complexes, such as sodium naphthalene (B1677914) and potassium graphite, offer distinct reactivity compared to traditional transition metal catalysts. Their utility spans a range of organic transformations, including hydrogenations, polymerizations, and C-H bond activations. This document provides detailed application notes, experimental protocols, and quantitative data for researchers interested in leveraging the catalytic potential of these highly reactive species.

Hydrogenation of Unsaturated Bonds

Alkali metal arene complexes are effective catalysts for the hydrogenation of various unsaturated organic molecules, including alkenes and alkynes. The mechanism typically involves electron transfer from the alkali metal arene complex to the substrate, generating a radical anion which then reacts with a hydrogen source.

Application Notes:

Alkali metal arene complexes can catalyze the hydrogenation of a variety of alkenes and alkynes under mild conditions. For instance, homo- and heteroleptic arene/alkene metalates of cobalt and iron, with potassium as the counterion, have demonstrated good activities in the hydrogenation of alkenes and alkynes. These reactions are typically carried out at room temperature and low hydrogen pressures (e.g., 2 bar H₂). The catalytic cycle is initiated by the substitution of the arene ligand by the substrate, followed by the activation of dihydrogen[1]. While highly active for C=C and C≡C bonds, these catalysts generally show lower activity for the hydrogenation of polar unsaturated bonds like ketones and imines unless higher temperatures and pressures are employed[1].

Quantitative Data for Alkene Hydrogenation:
Catalyst PrecursorSubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Time (h)Yield (%)Ref.
[K([2]crown-6)][Co(η⁴-cod)(η²-styrene)₂]Styrene (B11656)12253>99[1]
[K([2]crown-6)][Co(η⁴-cod)(η²-styrene)₂]1-Dodecene12253>99[1]
[K(thf)₂][Co(η⁴-dct)₂]Styrene1225398[1]
[K(thf)₂][Co(η⁴-dct)₂]1-Dodecene1225396[1]
Experimental Protocol: Hydrogenation of Styrene using a Cobalt-Arene Metalate Complex[1]

Materials:

  • [K([2]crown-6)][Co(η⁴-cod)(η²-styrene)₂] (catalyst precursor)

  • Styrene (substrate)

  • Toluene (B28343) (solvent, anhydrous)

  • Hydrogen gas (high purity)

  • Schlenk flask and line

  • Gas-tight syringe

  • Magnetic stirrer

Procedure:

  • In a glovebox, add the cobalt-arene complex (0.005 mmol, 1 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene (2 mL) to dissolve the complex.

  • Add styrene (0.5 mmol) to the flask via syringe.

  • Seal the Schlenk flask and connect it to a hydrogen line.

  • Purge the flask with hydrogen gas three times.

  • Pressurize the flask to 2 bar with hydrogen.

  • Stir the reaction mixture vigorously at room temperature for 3 hours.

  • After the reaction is complete, carefully vent the hydrogen pressure.

  • The product yield can be determined by gas chromatography (GC) using an internal standard.

Ring-Opening Polymerization (ROP) of Lactides

Alkali metal complexes, including arene complexes, are efficient initiators for the ring-opening polymerization of cyclic esters like lactide to produce biodegradable polyesters such as polylactic acid (PLA)[3][4]. The polymerization can proceed via different mechanisms, including an unusual anionic mechanism where a lactide enolate, generated by monomer deprotonation, initiates the polymerization[4].

Application Notes:

Sodium and potassium complexes have been shown to be active catalysts for the ROP of rac-lactide at room temperature, with some sodium complexes exhibiting high isoselectivity[3]. Potassium-based complexes, in particular, have demonstrated extremely high activity, capable of polymerizing L-lactide within minutes[4]. The presence of a co-initiator like benzyl (B1604629) alcohol can influence the polymerization mechanism[4]. Lithium calix[4]arene complexes have also been investigated for the ROP of cyclic esters, showing good control over the polymerization in some cases[5][6][7].

Quantitative Data for rac-Lactide Polymerization:
CatalystMonomer:Catalyst RatioCo-initiatorTemperature (°C)TimeConversion (%)Pm (Isotacticity)Ref.
Sodium Complex 4b [a]100:1None2524 h950.78[3]
Potassium Complex 1 [b]200:1BnOH (1 equiv)255 min99-[4]
Potassium Complex 2 [c]200:1BnOH (1 equiv)252 min99-[4]
Lithium Calix[4]arene 6 [d]100:1None13024 h95-[5]

Notes: [a] Sodium complex with N-(2-nitrophenyl)-P,P-diphenylphosphinoselenoic amide ligand. [b] Potassium oximate complex. [c] Potassium oximate complex with a crown ether. [d] Lithiated calix[4]arene with a dimethyleneoxa bridge.

Experimental Protocol: ROP of L-Lactide using a Potassium-Based Complex[4]

Materials:

  • Potassium oximate complex (catalyst)

  • L-Lactide (monomer)

  • Toluene (solvent, anhydrous)

  • Benzyl alcohol (BnOH, co-initiator)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • In a glovebox, add the potassium complex (e.g., 0.01 mmol) to a Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (e.g., 5 mL).

  • In a separate vial, prepare a stock solution of L-lactide in toluene.

  • If using a co-initiator, add the desired amount of benzyl alcohol (e.g., 0.01 mmol for a 1:1 ratio) to the catalyst solution.

  • Add the L-lactide solution to the catalyst mixture to initiate the polymerization (e.g., 2 mmol for a 200:1 monomer-to-catalyst ratio).

  • Stir the reaction at room temperature for the desired time (e.g., 2-5 minutes).

  • Quench the polymerization by adding a small amount of acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • The molecular weight and polydispersity of the resulting PLA can be determined by gel permeation chromatography (GPC).

C-H Bond Activation

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. While transition metal complexes are the most common catalysts for C-H activation, alkali metals can play a crucial role, for instance, by influencing the energetics of C-H oxidative addition/reductive elimination steps in iron-mediated processes[8]. The direct catalytic use of alkali metal arene complexes for C-H activation is a developing area of research. Recent studies have shown that potassium metal in the presence of potassium salts can activate arenes like benzene (B151609), leading to dimerization to biphenyl (B1667301) at elevated temperatures, a process proposed to be initiated by arene-K⁺ interactions followed by electron transfer[9][10][11].

Application Notes:

The role of the alkali metal cation in C-H activation can be significant. For example, in an iron(0)-mediated reversible C-H activation of benzene, Na⁺ was found to drive the equilibrium towards oxidative addition due to an electrostatic effect, while K⁺ and Rb⁺ favored the iron(0) species due to steric effects[8]. This demonstrates the potential for alkali metals to control the outcome of C-H activation reactions. While direct catalysis by simple alkali metal arene complexes is not as established as for transition metals, the reductive activation of arenes by potassium metal and a potassium salt provides a compelling example of their potential in this area[9][10][11].

Experimental Protocol: Reductive Dimerization of Benzene[12]

Materials:

  • Potassium metal (freshly cut)

  • Potassium tert-butoxide (KOtBu)

  • Benzene (anhydrous)

  • Pressure tube

  • Magnetic stirrer

  • Glovebox

Procedure:

  • Inside a glovebox, add freshly cut potassium metal (1.5 mmol), potassium tert-butoxide (1.5 mmol), and anhydrous benzene (5 mL) to an oven-dried pressure tube containing a magnetic stir bar.

  • Seal the pressure tube tightly.

  • Remove the tube from the glovebox and place it in a heating block.

  • Stir the reaction mixture at 150 °C for 21 hours.

  • After cooling to 0 °C, carefully quench the reaction by adding a mixture of isopropanol (B130326) and water.

  • Neutralize the mixture with a dilute acid solution.

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Dry the combined organic layers, filter, and concentrate to obtain the crude product.

  • The yield of biphenyl can be determined by ¹H NMR using an internal standard.

Synthesis of Alkali Metal Arene Complexes

Experimental Protocol: Preparation of Potassium Naphthalene[3][13]

Materials:

  • Potassium metal

  • Naphthalene

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Schlenk flask

  • Magnetic stirrer

  • Glovebox or Schlenk line

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox or under a stream of dry nitrogen), place freshly scraped potassium metal (1.0 g, ~25 mmol) and pure naphthalene (1.28 g, 10 mmol) into a dry 250 mL Schlenk flask equipped with a magnetic stir bar.

  • Add 100 mL of freshly distilled, anhydrous THF.

  • Stir the mixture vigorously at room temperature. A deep green color should develop, indicating the formation of the potassium naphthalene radical anion.

  • Continue stirring for approximately 4 hours to ensure complete formation of the complex. The resulting solution is approximately 0.1 M and can be used directly for catalytic reactions.

Experimental Protocol: Preparation of Lithium Biphenylide Solution[14]

Materials:

  • Lithium metal (wire or small pieces)

  • Biphenyl

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Glass bottle with a septum

  • Magnetic stirrer

  • Glovebox

Procedure:

  • Inside a glovebox, dissolve biphenyl in anhydrous DME by stirring for 2 hours at room temperature in a glass bottle.

  • Cut lithium metal into small pieces to increase the surface area.

  • Add the lithium metal pieces to the biphenyl/DME solution.

  • Stir the mixture for at least 2 hours at room temperature. The solution will develop a characteristic dark green or black color, indicating the formation of the lithium biphenyl radical anion.

  • The resulting solution can be used as a catalyst or reducing agent.

Visualizations

Catalytic Cycle for Alkene Hydrogenation

HydrogenationCycle Precatalyst [M(arene)n]⁻ ActiveCatalyst [M(alkene)m]⁻ Precatalyst->ActiveCatalyst + Alkene - Arene HydrideComplex [H₂M(alkene)m]⁻ ActiveCatalyst->HydrideComplex + H₂ ProductRelease Alkane + [M(alkene)m-1]⁻ HydrideComplex->ProductRelease Reductive Elimination ProductRelease->ActiveCatalyst + Alkene

Caption: Proposed catalytic cycle for alkene hydrogenation by an alkali metal arene complex.

Workflow for Ring-Opening Polymerization

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Catalyst Alkali Metal Arene Complex Solution Initiation Initiation Catalyst->Initiation Monomer Lactide Monomer Solution Monomer->Initiation Propagation Propagation Initiation->Propagation Quenching Quenching Propagation->Quenching Precipitation Precipitation Quenching->Precipitation Analysis Characterization (GPC, NMR) Precipitation->Analysis

Caption: General experimental workflow for ring-opening polymerization of lactide.

Logical Relationship in C-H Activation by Alkali Metals

CH_Activation_Logic AlkaliMetal Alkali Metal (e.g., K) ElectronTransfer Electron Transfer AlkaliMetal->ElectronTransfer Arene Arene (e.g., Benzene) ActivatedArene Arene-K⁺ π-Complex Arene->ActivatedArene Salt Alkali Metal Salt (e.g., KOtBu) Salt->ActivatedArene ActivatedArene->ElectronTransfer AreneRadical Arene Radical Anion ElectronTransfer->AreneRadical Dimerization Dimerization AreneRadical->Dimerization Product Biphenyl Dimerization->Product

References

Application Notes and Protocols for Schlenk Line Manipulation of Rubidium Benzenide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Rubidium benzenide is an extremely reactive and potentially pyrophoric organometallic compound. The following application notes and protocols are based on the general principles of handling highly air- and moisture-sensitive alkali metal reagents and analogous chemical syntheses. No specific experimental data for the synthesis and isolation of this compound has been found in the public domain. These procedures should only be attempted by trained personnel in a well-equipped laboratory with appropriate safety measures in place. All operations must be conducted on a small scale initially, and a thorough risk assessment must be performed.

Introduction

This compound (C₆H₅Rb) is a powerful organorubidium reagent. Due to the high electropositivity of rubidium, the carbon-rubidium bond is highly polarized, making the phenyl anion a potent nucleophile and base. Its extreme reactivity necessitates the use of specialized handling techniques to prevent decomposition and ensure safety. This document outlines the use of Schlenk line techniques for the in-situ generation and manipulation of this compound. Schlenk lines provide a controlled inert atmosphere (typically argon or nitrogen), crucial for working with such sensitive compounds.[1][2]

Safety Precautions

Extreme Hazard Warning: Rubidium metal and its organometallic derivatives react violently with water and can ignite spontaneously in air.[3][4][5] All handling must be performed under a dry, inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear flame-retardant laboratory coats, safety glasses with side shields or goggles, and heavy-duty, chemical-resistant gloves.[6]

  • Inert Atmosphere: A well-maintained Schlenk line or glovebox is mandatory.[7][8] The inert gas should be of high purity, passed through an oxygen and moisture trap.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily accessible. DO NOT USE WATER, CARBON DIOXIDE, OR HALOCARBON-BASED EXTINGUISHERS. [6] Dry sand or powdered soda ash can be used to smother small fires.[6]

  • Quenching: All glassware and unreacted rubidium-containing waste must be quenched carefully. A common method is the slow addition of a less reactive alcohol, such as isopropanol, at low temperature, followed by ethanol (B145695) and then water. This should be done in a fume hood, behind a blast shield.

  • Spills: In case of a spill, do not use water or combustible materials for cleanup. Smother the spill with dry sand or soda ash and consult your institution's safety protocols for hazardous waste disposal.[6]

Schlenk Line Setup and General Operation

A Schlenk line consists of a dual manifold: one for vacuum and one for a continuous flow of inert gas.[2] This allows for the evacuation of air and moisture from glassware and its subsequent backfilling with an inert atmosphere.

Key Operations:
  • Purging and Evacuating: Glassware is attached to the Schlenk line via flexible tubing. A series of "pump-down" and "back-fill" cycles (typically three) are performed to remove the atmospheric gases.[1]

  • Cannula Transfer: Air-sensitive liquids and solutions are transferred between flasks using a double-tipped needle (cannula) under a positive pressure of inert gas.

  • Solid Addition: Air-sensitive solids can be added using a solid addition tube or under a strong counter-flow of inert gas.[9]

Experimental Protocols

In-situ Generation of this compound (Proposed)

This protocol is adapted from the synthesis of related heavy alkali metal benzyl (B1604629) compounds and should be considered a starting point for experimental investigation.[6]

Materials:

  • Rubidium metal (handle with extreme care)

  • Anhydrous, degassed benzene (B151609) (stored over a suitable drying agent)

  • Anhydrous, degassed toluene (B28343) (as a solvent)

  • Schlenk flasks and other appropriate glassware

  • Cannula, syringes, and septa

Procedure:

  • Preparation of Rubidium: Under an inert atmosphere in a glovebox, a small, known quantity of rubidium metal is washed with anhydrous hexanes to remove the protective mineral oil, dried, and placed into a Schlenk flask equipped with a magnetic stir bar.

  • Assembly: The Schlenk flask containing the rubidium is securely attached to the Schlenk line.

  • Solvent Addition: Anhydrous, degassed toluene is added to the flask via cannula transfer to serve as the reaction solvent.

  • Reactant Addition: A stoichiometric amount of anhydrous, degassed benzene is added slowly to the stirring suspension of rubidium in toluene at a controlled temperature (e.g., 0 °C to room temperature). The progress of the reaction may be indicated by a color change.

  • Reaction: The reaction mixture is stirred at the chosen temperature until the rubidium metal is consumed. The resulting solution/suspension of this compound is then ready for use in subsequent reactions.

Data Presentation

Compound1H NMR (δ, ppm) in THF-d₈13C NMR (δ, ppm) in THF-d₈7Li NMR (δ, ppm) in THF-d₈Reference
Cyclopentadienyllithium5.61 (s, 5H)103.4 (s, 5C)-7.75 (s)[10]
CyclopentadienylsodiumNot Reported103.3 (s, 5C)N/A[10]
CyclopentadienylpotassiumNot ReportedNot ReportedN/A[10]
Crystal Structure DataLi₂MgSnSe₄
Crystal SystemOrthorhombic
Space GroupPmn2₁
a (Å)8.402
b (Å)7.181
c (Å)6.728
Reference[11]

Visualizations

Experimental Workflow for this compound Generation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling prep_Rb 1. Prepare Rb Metal in Glovebox prep_glassware 2. Assemble & Purge Schlenk Flask prep_Rb->prep_glassware Transfer add_solvent 3. Add Anhydrous Toluene prep_glassware->add_solvent add_benzene 4. Add Anhydrous Benzene add_solvent->add_benzene Cannula Transfer react 5. Stir at Controlled Temperature add_benzene->react product 6. In-situ Rubidium Benzenide Solution react->product downstream 7. Use in Subsequent Reaction product->downstream Cannula Transfer

Caption: Workflow for the in-situ generation of this compound.

Logical Relationship of Schlenk Line Operations

schlenk_line_logic start Start with Air-filled Flask evacuate Evacuate Flask (Vacuum) start->evacuate backfill Backfill with Inert Gas evacuate->backfill repeat_cycle Repeat 3x backfill->repeat_cycle repeat_cycle->evacuate No inert_flask Flask under Inert Atmosphere repeat_cycle->inert_flask Yes add_reagents Add Air-Sensitive Reagents inert_flask->add_reagents run_reaction Run Reaction add_reagents->run_reaction workup Air-Free Workup (e.g., Cannula Filtration) run_reaction->workup product Isolate Product workup->product

Caption: Logical flow of operations for a reaction on a Schlenk line.

References

Application Notes and Protocols: Inert Atmosphere Synthesis of Rubidium Benzenide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, generalized protocol for the synthesis of rubidium benzenide under a strict inert atmosphere. The formation of this compound involves the single electron transfer from a rubidium metal to the lowest unoccupied molecular orbital (LUMO) of benzene (B151609), resulting in the formation of the benzenide radical anion. Due to the extreme reactivity of rubidium metal and the resulting benzenide radical anion with atmospheric oxygen and moisture, all manipulations must be performed under an inert atmosphere, such as argon or nitrogen, using either a glovebox or Schlenk line techniques.

Data Presentation

As no specific quantitative data for the synthesis of this compound has been published, the following table is provided as a template for researchers to record their experimental findings. This will allow for the systematic collection and comparison of data from different synthetic runs.

ParameterValueNotes
Reactants
Rubidium (Rb)Molar equivalent / mass (g)Specify purity and form (e.g., ingot, ampoule).[4][5]
Benzene (C₆H₆)Molar equivalent / volume (mL)Specify grade and purification method.
Solvent (e.g., THF)Volume (mL)Specify purification method (e.g., distilled from sodium/benzophenone).
Reaction Conditions
Temperature°CNote any temperature changes during the reaction.
Reaction TimehoursTime from the addition of benzene to the rubidium dispersion until the desired color change is complete.
Stirring SpeedRPM
Product Characterization
Color of SolutionThe formation of the radical anion is typically accompanied by a distinct color change.
Yield% (based on limiting reagent)This is often determined by titration or by reaction with a known quenching agent.
UV-Vis Spectroscopyλmax (nm)To be determined experimentally. Useful for confirming the presence of the benzenide radical anion and for concentration determination via the Beer-Lambert law.[6]
EPR Spectroscopyg-factor, hyperfine coupling constantsTo be determined experimentally. The primary technique for characterizing radical species.

Experimental Protocol

This protocol details the steps for the synthesis of this compound in a tetrahydrofuran (B95107) (THF) solution under an inert atmosphere.

1. Materials and Reagents:

  • Rubidium metal (stored under mineral oil or in a sealed ampoule)[4]

  • Benzene (anhydrous, spectroscopic grade)

  • Tetrahydrofuran (THF) (anhydrous, inhibitor-free)

  • Argon or Nitrogen gas (high purity, <5 ppm O₂)

  • Drying agent for THF (e.g., sodium metal and benzophenone)

2. Equipment:

  • Glovebox or Schlenk line setup

  • Round-bottom flask with a sidearm and a magnetic stir bar

  • Septa and needles for cannulation[7]

  • Glassware (syringes, cannulas) oven-dried prior to use

  • Magnetic stir plate

3. Solvent Purification (Pre-reaction):

  • Caution: This procedure should be carried out by experienced personnel due to the use of reactive alkali metals.

  • Set up a distillation apparatus under an inert atmosphere.

  • To a flask containing THF, add small pieces of sodium metal and a small amount of benzophenone (B1666685) to act as an indicator.[8]

  • Reflux the THF under an inert atmosphere. A deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.[8]

  • Distill the required volume of THF directly into the reaction flask, which has been previously flame-dried or oven-dried and cooled under an inert atmosphere.

4. Preparation of Rubidium:

  • Caution: Rubidium is extremely reactive and pyrophoric.[4] Handle only under a strict inert atmosphere.

  • If the rubidium is supplied in an ampoule, score the ampoule with a file and carefully break it open inside the glovebox.[4]

  • If supplied under oil, carefully remove the oil with anhydrous hexanes and gently scrape the surface of the metal with a spatula to expose a fresh, shiny surface.

  • Weigh the desired amount of rubidium and place it in the reaction flask containing the freshly distilled THF.

5. Synthesis of this compound:

  • With vigorous stirring, add the desired molar equivalent of anhydrous benzene to the rubidium-THF suspension via syringe.

  • The reaction is initiated by the transfer of an electron from the rubidium metal to the benzene molecule.

  • The progress of the reaction can be monitored by a distinct color change in the solution, which is characteristic of the formation of the arene radical anion. The solution is expected to develop a deep color.

  • Allow the reaction to stir at room temperature until the color is fully developed and no more rubidium metal appears to be consumed. The resulting solution of this compound is then ready for its intended use in situ.

6. Handling and Storage:

  • Solutions of alkali metal benzenides are highly reactive and are typically used immediately after preparation.

  • If short-term storage is necessary, the solution should be kept under a positive pressure of inert gas in a sealed flask, protected from light, and at a low temperature to minimize decomposition.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Product Handling prep_solvent Purify THF via Distillation add_thf Transfer Distilled THF to Reaction Flask prep_solvent->add_thf prep_glassware Oven-Dry and Cool Glassware under Inert Gas prep_glassware->add_thf prep_rb Prepare Rubidium Metal in Glovebox add_rb Add Prepared Rubidium to THF prep_rb->add_rb add_thf->add_rb add_benzene Add Anhydrous Benzene to Rb/THF Mixture add_rb->add_benzene react Stir at Room Temperature add_benzene->react observe_color Observe Formation of Colored Radical Anion react->observe_color in_situ Use this compound Solution In Situ observe_color->in_situ

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

logical_relationship Key Components in this compound Synthesis cluster_reactants Reactants cluster_environment Reaction Environment Rb Rubidium (Rb) Product This compound [Rb⁺][C₆H₆⁻] Rb->Product Electron Donor Benzene Benzene (C₆H₆) Benzene->Product Electron Acceptor Solvent Anhydrous THF Solvent->Product Reaction Medium Atmosphere Inert Atmosphere (Ar or N₂) Atmosphere->Product Prevents Decomposition

Caption: Logical relationship of key components in the synthesis of this compound.

References

Application Notes and Protocols: The Emerging Role of Rubidium Benzenide in Novel Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel organometallic reagents is a cornerstone of innovation in chemical synthesis, catalysis, and drug development. Among the lesser-explored areas lies the chemistry of heavy alkali metal organic compounds. This document provides a detailed overview of the potential applications and theoretical protocols for the use of rubidium benzenide, a highly reactive organorubidium species, in the synthesis of novel organometallic compounds. While literature on this compound is sparse, the principles of organoalkali chemistry provide a robust framework for its proposed synthesis and reactivity.

Introduction to Organorubidium Compounds

Organorubidium compounds are characterized by a highly polar carbon-rubidium bond, rendering the organic moiety strongly nucleophilic.[1] This high reactivity, while synthetically powerful, also presents significant handling challenges, as these compounds are typically pyrophoric and extremely sensitive to moisture.[1] Reactions involving organorubidium reagents are often conducted at low temperatures to mitigate side reactions.[1]

Synthesis of this compound: A Proposed Protocol

Direct synthesis of this compound is not well-documented. However, analogous to the synthesis of other organoalkali compounds, two primary methods can be proposed: metal-hydrogen exchange (metalation) and transmetalation.[1]

2.1. Method 1: Metal-Hydrogen Exchange (Metalation)

This method involves the direct reaction of rubidium metal with benzene (B151609). Due to the low acidity of benzene's protons, this reaction is expected to be slow and may require elevated temperatures or the use of additives to facilitate the reaction.

Experimental Protocol: Synthesis of this compound via Metalation

Safety Precautions: Rubidium metal is highly reactive and pyrophoric.[1] All manipulations must be carried out under an inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk line techniques. Anhydrous solvents are critical.

Materials:

  • Rubidium metal

  • Anhydrous benzene

  • Anhydrous hexane (B92381)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, carefully cut a small piece of rubidium metal and weigh it in a pre-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous benzene to the flask via a syringe.

  • The mixture is then gently heated to 50-60 °C with vigorous stirring. The progress of the reaction can be monitored by the consumption of the rubidium metal and the formation of a precipitate.

  • After the reaction is complete (typically several hours), the excess benzene is removed under vacuum.

  • The resulting solid, presumed to be this compound, is washed with anhydrous hexane to remove any unreacted benzene and other impurities.

  • The purified this compound is then dried under vacuum and stored under an inert atmosphere.

2.2. Method 2: Transmetalation

Transmetalation offers a potentially more facile route to this compound, involving the reaction of a more readily available organometallic compound (like phenyllithium) with a rubidium salt.[2]

Experimental Protocol: Synthesis of this compound via Transmetalation

Materials:

Procedure:

  • In a glovebox, add a solution of phenyllithium to a pre-dried Schlenk flask equipped with a magnetic stir bar.

  • In a separate flask, prepare a slurry of anhydrous rubidium chloride in anhydrous diethyl ether.

  • Cool the phenyllithium solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the rubidium chloride slurry to the phenyllithium solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The formation of a precipitate (lithium chloride) indicates the progress of the reaction.

  • The reaction mixture is then centrifuged or filtered under inert atmosphere to separate the soluble this compound from the insoluble lithium chloride.

  • The concentration of the resulting this compound solution can be determined by titration.

Applications of this compound in Organometallic Synthesis

The high nucleophilicity of the phenyl anion in this compound makes it a potent reagent for the synthesis of a variety of novel organometallic compounds through reactions with electrophilic metal halides or organometallic precursors.

Synthesis of Phenyl-Main Group Element Compounds

This compound can be employed to introduce a phenyl group onto main group elements such as silicon, germanium, tin, and boron.

General Reaction Scheme:

n Rb-Ph + M-Xn -> Phn-M + n RbX

Where:

  • M = Main group element (e.g., Si, Sn, B)

  • X = Halide (e.g., Cl, Br)

  • n = Valence of the metal

Illustrative Protocol: Synthesis of Tetraphenylsilane

Materials:

  • This compound solution in THF

  • Silicon tetrachloride (SiCl4)

  • Anhydrous THF

  • Anhydrous hexane

Procedure:

  • To a stirred solution of silicon tetrachloride in anhydrous THF at -78 °C, slowly add a stoichiometric amount (4 equivalents) of the prepared this compound solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude tetraphenylsilane.

  • Purify the product by recrystallization from a suitable solvent (e.g., toluene/hexane).

Transmetalation Reactions for the Synthesis of Transition Metal-Phenyl Complexes

This compound can act as a phenylating agent in transmetalation reactions with transition metal complexes, enabling the formation of new carbon-transition metal bonds. This is a key step in the synthesis of many catalysts.

General Reaction Scheme:

Rb-Ph + LnM-X -> LnM-Ph + RbX

Where:

  • M = Transition metal (e.g., Pd, Cu, Ni)

  • Ln = Ligands

  • X = Halide or other leaving group

Illustrative Protocol: Synthesis of a Phenyl-Palladium(II) Complex

Materials:

  • Bis(triphenylphosphine)palladium(II) chloride [(PPh3)2PdCl2]

  • This compound solution in THF

  • Anhydrous THF

Procedure:

  • In a glovebox, dissolve bis(triphenylphosphine)palladium(II) chloride in anhydrous THF in a Schlenk flask.

  • Cool the solution to 0 °C.

  • Slowly add one equivalent of the this compound solution to the palladium complex solution with stirring.

  • Allow the reaction to proceed at 0 °C for 1-2 hours.

  • The formation of the phenyl-palladium complex can be monitored by techniques such as 31P NMR spectroscopy.

  • Isolate the product by precipitation with a non-polar solvent like hexane and subsequent filtration under inert atmosphere.

Quantitative Data and Characterization

Due to the limited specific literature on this compound, the following table presents hypothetical but plausible quantitative data for the synthesis of tetraphenylsilane, based on typical yields for similar reactions with other organoalkali reagents.

Reactant Product Theoretical Yield (g) Actual Yield (g) Percent Yield (%) Characterization Data (¹H NMR)
This compound + SiCl₄Tetraphenylsilane1.000.8585δ 7.3-7.6 (m, 20H)

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis of this compound and its subsequent application in organometallic synthesis.

Synthesis_of_Rubidium_Benzenide cluster_synthesis Synthesis of this compound Rb Rubidium Metal Rb_Benzenide This compound Rb->Rb_Benzenide Metalation Benzene Benzene Benzene->Rb_Benzenide PhLi Phenyllithium Rb_Benzenide2 This compound PhLi->Rb_Benzenide2 Transmetalation RbCl Rubidium Chloride RbCl->Rb_Benzenide2

Caption: Synthetic routes to this compound.

Application_of_Rubidium_Benzenide cluster_applications Synthesis of Novel Organometallics Rb_Benzenide This compound Main_Group_Halide Main Group Halide (e.g., SiCl4) Rb_Benzenide->Main_Group_Halide Transition_Metal_Complex Transition Metal Complex (e.g., LnM-X) Rb_Benzenide->Transition_Metal_Complex New_Organometallic_MG Phenyl-Main Group Compound (e.g., Ph4Si) Main_Group_Halide->New_Organometallic_MG Reaction New_Organometallic_TM Phenyl-Transition Metal Complex (e.g., LnM-Ph) Transition_Metal_Complex->New_Organometallic_TM Reaction

Caption: Application of this compound.

Conclusion and Future Outlook

While this compound remains a largely unexplored reagent, the foundational principles of organometallic chemistry suggest its potential as a highly reactive tool for the synthesis of novel organometallic compounds. The protocols and applications outlined here provide a theoretical framework to guide future research in this promising area. Further investigation is required to fully characterize this compound and to explore its utility in catalysis, materials science, and the development of new therapeutic agents. The inherent challenges of working with such reactive species necessitate careful experimental design and handling, but the potential rewards for synthetic innovation are substantial.

References

Troubleshooting & Optimization

Technical Support Center: Rubidium Benzenide Decomposition Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental literature on the specific decomposition pathways of rubidium benzenide is not widely available. The following troubleshooting guides and FAQs are based on the general principles of alkali metal organic chemistry, the known reactivity of rubidium and its compounds, and analogies to related chemical systems. This information is intended to provide guidance for researchers and should be supplemented with careful experimental design and safety analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it expected to be unstable?

This compound, with the proposed formula C₆H₅Rb, is an organometallic compound where a rubidium cation is associated with a benzenide anion (C₆H₅⁻). As an alkali metal benzenide, it is expected to be a highly reactive and unstable species. The instability arises from the high electropositivity of rubidium, leading to a very ionic and polarized bond with the benzene (B151609) ring.[1] This makes the benzenide anion a powerful base and nucleophile, prone to reacting with a wide range of substrates, including solvents, trace impurities, and itself.

Q2: What are the likely decomposition pathways for this compound?

While specific pathways are not documented, based on the chemistry of similar organoalkali compounds, several decomposition routes are plausible:

  • Proton Abstraction: In the presence of any protic source (e.g., trace water, acidic C-H bonds in solvents like THF), this compound would rapidly abstract a proton to form benzene and rubidium hydroxide (B78521) or the corresponding solvent-derived rubidium salt.

  • Thermal Decomposition: Upon heating, it may undergo complex decomposition reactions. By analogy with other thermally unstable rubidium salts like the nitride or azide (B81097), this could lead to the formation of metallic rubidium and various hydrocarbon products through radical or other pathways.[2][3]

  • Reaction with Solvent: Ethereal solvents like THF, commonly used for such compounds, can be cleaved by strong bases, leading to the formation of ethene and the corresponding enolate.

  • Aggregation and Polymerization: Organoalkali compounds often exist as clusters or aggregates. Decomposition could be initiated or influenced by the nature of these aggregates.

Q3: What are the expected final products of this compound decomposition?

The final products will heavily depend on the experimental conditions (temperature, solvent, presence of impurities). Plausible products include:

  • Benzene (from protonation)

  • Biphenyl (B1667301) and other polyphenyls (from coupling reactions)

  • Metallic rubidium[2]

  • Rubidium hydride

  • Products from solvent degradation

Q4: How does the reactivity of this compound compare to other alkali metal benzenides?

The reactivity of alkali metal benzenides is expected to increase down the group (Li < Na < K < Rb < Cs) due to increasing ionicity and the decreasing charge density of the cation. Therefore, this compound is expected to be more reactive and thermally less stable than its lighter congeners, potassium, sodium, and lithium benzenide.

Troubleshooting Guides

Issue 1: Synthesis of this compound Fails or Gives Low Yield

Possible Cause Troubleshooting Step
Presence of residual moisture or oxygen in the reaction setup. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum) and the entire experiment is conducted under a high-purity inert atmosphere (argon or nitrogen). Use freshly distilled and degassed solvents.
Impure starting materials (rubidium metal or benzene derivative). Use high-purity rubidium metal.[4] Benzene or the benzene precursor should be freshly distilled and thoroughly dried.
Incorrect reaction temperature. The formation of such reactive species is often highly temperature-dependent. The reaction may need to be carried out at very low temperatures (e.g., -78 °C) to prevent immediate decomposition.
Inefficient mixing or mass transfer. If using solid rubidium, ensure efficient stirring to expose a fresh metal surface. Consider using a rubidium dispersion or a more soluble rubidium source if available.

Issue 2: Rapid Decomposition of the Product is Observed

Possible Cause Troubleshooting Step
Reaction with the solvent. Choose a more robust, less reactive solvent. Saturated hydrocarbons (e.g., hexane (B92381), heptane) are less prone to deprotonation than ethereal solvents. However, the solubility of the product may be a limiting factor.
Trace impurities acting as catalysts for decomposition. Purify all reagents and solvents meticulously. Ensure the inert gas stream is passed through an oxygen and moisture trap.
Thermal instability. Maintain a low temperature throughout the synthesis and subsequent handling. Analyze the product in situ at low temperatures if possible.
Photodecomposition. Protect the reaction from light, as some reactive organometallic compounds are light-sensitive.

Issue 3: Difficulty in Characterizing this compound

Possible Cause Troubleshooting Step
High reactivity leading to decomposition during sample preparation. Prepare samples for analysis (e.g., NMR, mass spectrometry) inside a glovebox or using Schlenk techniques. Use deuterated solvents that have been rigorously dried and degassed.
Paramagnetism or complex aggregation state. The compound may be paramagnetic or exist in multiple aggregation states, leading to broad or complex NMR spectra. Low-temperature NMR might help to resolve spectral features.
Low solubility. Use a solvent that provides better solubility while being compatible with the reactive nature of the compound.

Quantitative Data Summary

Direct quantitative data on the decomposition of this compound is not available in the reviewed literature. However, the thermal stability of other rubidium compounds can provide a comparative context.

Compound Decomposition Temperature (°C) Decomposition Products Reference
Rubidium Nitrate (B79036) (RbNO₃)> 310 °CRubidium nitrite (B80452) (RbNO₂), Oxygen (O₂)[5]
Rubidium Azide (RbN₃)395 °C (explodes)Rubidium (Rb), Nitrogen (N₂)[3]
Rubidium Nitride (Rb₃N)Decomposes on heatingRubidium (Rb), Nitrogen (N₂)[2]

Experimental Protocols

Protocol 1: General Synthesis of an Alkali Metal Benzenide (Hypothetical for this compound)

Objective: To synthesize this compound under inert conditions.

Materials:

  • High-purity rubidium metal[4]

  • Anhydrous, degassed benzene

  • Anhydrous, degassed solvent (e.g., hexane or deuterated cyclohexane (B81311) for in situ analysis)

  • Electron transfer agent (e.g., biphenyl, naphthalene (B1677914) - optional)

Procedure:

  • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a high-purity argon atmosphere.

  • Cut a small, clean piece of rubidium metal under mineral oil, wash with anhydrous hexane to remove the oil, and introduce it into the reaction flask under a positive flow of argon.

  • Add the anhydrous, degassed solvent to the flask via cannula transfer.

  • If using an electron transfer agent, add it at this stage.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower).

  • While stirring vigorously, slowly add a stoichiometric amount of anhydrous, degassed benzene to the rubidium suspension.

  • The reaction progress may be indicated by a color change in the solution.

  • Allow the reaction to stir for several hours at the controlled temperature.

  • The resulting solution/suspension of this compound should be used immediately for subsequent reactions or analysis, as it is not expected to be stable upon storage.

Protocol 2: Analysis of Decomposition Products by ¹H NMR Spectroscopy

Objective: To identify soluble organic products from the decomposition of this compound.

Procedure:

  • In a glovebox, take an aliquot of the reaction mixture suspected to contain decomposed this compound.

  • Carefully quench the reactive species by slowly adding a proton source (e.g., D₂O or deuterated methanol) at low temperature. Caution: This reaction can be highly exothermic.

  • Allow the mixture to warm to room temperature.

  • Filter the mixture to remove any insoluble inorganic salts (e.g., rubidium hydroxide).

  • Transfer the filtrate to an NMR tube.

  • Acquire a ¹H NMR spectrum. Look for characteristic signals of expected products like benzene (singlet around 7.3 ppm) and biphenyl (multiplets in the aromatic region).

Visualizations

DecompositionPathways RbBenzenide This compound (C₆H₅Rb) Benzene Benzene RbBenzenide->Benzene Protonation RbOH Rubidium Hydroxide/Alkoxide RbBenzenide->RbOH Protonation SolventCleavage Solvent Cleavage Products (e.g., Ethene, Enolates) RbBenzenide->SolventCleavage Solvent Attack RbMetal Rubidium Metal RbBenzenide->RbMetal Decomposition Hydrocarbons Coupling Products (e.g., Biphenyl) RbBenzenide->Hydrocarbons Decomposition ProticSource Protic Source (e.g., H₂O, ROH) ProticSource->Benzene ProticSource->RbOH Solvent Solvent (e.g., THF) Solvent->SolventCleavage Heat Thermal Stress (Δ) Heat->RbMetal Heat->Hydrocarbons

Caption: Plausible decomposition pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_synthesis Synthesis under Inert Atmosphere cluster_analysis Analysis glassware Flame-Dry Glassware solvents Distill & Degas Solvents glassware->solvents reagents Purify Reagents solvents->reagents setup Assemble Apparatus (Schlenk Line/Glovebox) reagents->setup reaction Combine Reagents at Low Temperature setup->reaction monitoring Monitor Reaction (Color Change, etc.) reaction->monitoring sampling Sample in Glovebox monitoring->sampling quench Quench (if needed) sampling->quench nmr NMR Spectroscopy quench->nmr ms Mass Spectrometry quench->ms

Caption: General workflow for synthesis and analysis of this compound.

References

Technical Support Center: Rubidium Benzenide Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization and handling of highly reactive rubidium benzenide solutions. Due to the air and moisture sensitivity of this compound, all procedures require stringent inert atmosphere techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its solutions unstable?

A1: this compound (C₆H₅Rb) is an organorubidium compound where a rubidium atom donates an electron to a benzene (B151609) molecule, forming a radical anion. Solutions of this compound are highly unstable due to the extreme reactivity of the benzenide radical anion and the metallic rubidium. Decomposition is rapid in the presence of trace amounts of air, moisture, or protic solvents.

Q2: What are the primary signs of decomposition in a this compound solution?

A2: The primary sign of decomposition is a color change of the solution. Freshly prepared, stable solutions of alkali metal benzenides are typically intensely colored (e.g., dark green or brown). A loss of this color, the formation of a precipitate (elemental rubidium or other insoluble byproducts), or a shift to a lighter color indicates decomposition.

Q3: What are the essential safety precautions when working with this compound?

A3: Rubidium metal and its derivatives are pyrophoric and react violently with water.[1][2][3][4] All manipulations must be carried out under a dry, inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk line techniques.[5][6][7][8] Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory. An appropriate solid-state fire extinguisher (e.g., Class D for combustible metals) should be readily accessible.

Q4: Can I store this compound solutions?

A4: It is highly recommended to prepare this compound solutions fresh for immediate use.[9] If short-term storage is unavoidable, it must be done at low temperatures (e.g., in a freezer rated for flammable materials) under an inert atmosphere and in the presence of a stabilizing agent. Even under these conditions, the solution's integrity should be verified before use.

Q5: What is the role of a crown ether or cryptand in stabilizing these solutions?

A5: Crown ethers and cryptands are macrocyclic ligands that can encapsulate the rubidium cation (Rb⁺).[10][11][12] This complexation sequesters the cation, preventing it from reacting with the benzenide anion or other species in the solution. This stabilization of the cation helps to maintain the charge separation and reduces decomposition pathways.[11][12]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Solution fails to form the characteristic deep color. 1. Inactive rubidium surface (oxide layer).2. Impure or wet solvent/benzene.3. Insufficient mixing.1. Use freshly cut, clean rubidium metal.2. Ensure solvent and benzene are rigorously dried and degassed.3. Use a high-speed stirrer or sonication to facilitate the reaction.
The color of the solution fades rapidly after formation. 1. Leak in the reaction apparatus allowing air/moisture ingress.2. Contaminated glassware.3. Reaction with the solvent.1. Check all seals and joints on the glassware for leaks.2. Flame-dry all glassware under vacuum immediately before use.3. Use a more inert solvent if solvent reactivity is suspected. Consider the use of a stabilizing agent.
A precipitate forms in the solution. 1. Decomposition of this compound to elemental rubidium.2. Reaction with impurities to form insoluble products.3. Low solubility at the experimental temperature.1. Confirm the identity of the precipitate (if possible and safe). If it is rubidium, the solution has decomposed.2. Use highly purified reagents and solvents.3. If solubility is the issue, consider a different solvent or running the reaction at a slightly higher temperature.
Inconsistent results in subsequent reactions using the solution. 1. Partial decomposition leading to a lower concentration of the active reagent.2. Presence of decomposition byproducts that interfere with the desired reaction.1. Prepare the solution fresh for each reaction.2. If using a stored solution, titrate it before use to determine the active concentration.3. Purify the reaction products carefully to remove any byproducts from the this compound preparation.

Experimental Protocols

Protocol 1: Synthesis of a Stabilized this compound Solution

Objective: To prepare a solution of this compound in tetrahydrofuran (B95107) (THF) stabilized with a crown ether.

Materials:

  • Rubidium metal, stored under mineral oil

  • Benzene, freshly distilled from a suitable drying agent (e.g., Na/benzophenone)

  • Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., Na/benzophenone)

  • 18-Crown-6 (B118740), dried under vacuum

  • Anhydrous, degassed solvent for washing the rubidium (e.g., hexane)

  • Schlenk flask with a magnetic stir bar

  • Septa, cannulas, and other standard Schlenk line glassware

  • Argon or nitrogen gas (high purity)

Procedure:

  • Preparation of Glassware: All glassware must be rigorously cleaned and flame-dried under vacuum to remove any adsorbed water.

  • Preparation of Rubidium: In a glovebox, a small piece of rubidium metal is cut to expose a fresh, silvery surface. The mineral oil is washed off with anhydrous, degassed hexane. The clean piece of rubidium is then transferred to the Schlenk flask.

  • Assembly of Apparatus: The Schlenk flask is sealed with a septum and connected to the Schlenk line. The flask is then evacuated and backfilled with inert gas three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Dry THF is added to the flask via cannula.

    • A solution of 18-crown-6 in dry THF is added via syringe.

    • A solution of dry benzene in dry THF is then added slowly while stirring vigorously.

  • Reaction: The mixture is stirred at room temperature. The formation of the this compound radical anion is indicated by the appearance of a deep color. The reaction is typically allowed to proceed for several hours to ensure complete formation.

  • Use of the Solution: The resulting solution should be used immediately for subsequent reactions.

Workflow for Preparation and Use of this compound Solution

G Experimental Workflow for Stabilized this compound Synthesis cluster_prep Preparation Phase cluster_synthesis Synthesis under Inert Atmosphere cluster_use Application prep_glass Flame-dry Glassware add_rb Add Rubidium to Schlenk Flask prep_glass->add_rb prep_rb Clean and Prepare Rubidium prep_rb->add_rb prep_reagents Dry and Degas Solvents/Reagents add_thf Add Dry THF prep_reagents->add_thf add_rb->add_thf add_crown Add 18-Crown-6 Solution add_thf->add_crown add_benzene Add Benzene Solution add_crown->add_benzene react Stir and React add_benzene->react use_solution Use Fresh Solution Immediately react->use_solution

Caption: Workflow for the synthesis of stabilized this compound.

Data Presentation

The stability of alkali metal aromatic radical anion solutions is highly dependent on the conditions. The following table provides an illustrative comparison of the expected relative stability under different conditions, based on general principles for analogous compounds like sodium naphthalenide.[9][13]

Condition Solvent Stabilizing Agent Temperature Expected Relative Stability
1THFNoneRoom TemperatureVery Low (minutes to hours)
2THFNone-20 °CLow (hours)
3THF18-Crown-6Room TemperatureModerate (hours to a day)
4THF18-Crown-6-20 °CHigh (days)
5DMENoneRoom TemperatureVery Low
6DME18-Crown-6-20 °CModerate to High

Note: DME refers to 1,2-dimethoxyethane.

Signaling Pathways and Logical Relationships

Decomposition Pathways of this compound

The decomposition of this compound can proceed through several pathways, primarily initiated by reaction with trace impurities.

G Decomposition Pathways cluster_impurities Initiation by Impurities cluster_products Decomposition Products Rb_Benzenide Rb⁺(C₆H₅)⁻ RbOH Rubidium Hydroxide (RbOH) Rb_Benzenide->RbOH reaction with H₂O Benzene Benzene (C₆H₆) Rb_Benzenide->Benzene protonation Rb_Oxides Rubidium Oxides (Rb₂O, etc.) Rb_Benzenide->Rb_Oxides reaction with O₂ Biphenyl Biphenyl and other oligomers Rb_Benzenide->Biphenyl dimerization/oligomerization H2O Water (H₂O) H2O->RbOH O2 Oxygen (O₂) O2->Rb_Oxides ROH Protic Solvents (ROH) ROH->Benzene

Caption: Common decomposition pathways for this compound.

Stabilization Mechanism with Crown Ether

The addition of a crown ether introduces a competing equilibrium that favors the complexation of the rubidium cation, thereby stabilizing the benzenide anion.

G Stabilization with Crown Ether Rb_Benzenide Rb⁺ + (C₆H₅)⁻ Decomposition Decomposition Products Rb_Benzenide->Decomposition Unstabilized Pathway Complex [Rb(18-Crown-6)]⁺ Rb_Benzenide->Complex + Crown Ether Crown 18-Crown-6 Crown->Complex Stable_Anion Free (C₆H₅)⁻ Anion Complex->Stable_Anion Sequestered Cation

References

Rubidium Benzenide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and success of rubidium benzenide synthesis. All protocols and advice are intended for use by trained professionals in a controlled laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound (C₆H₅Rb) is a highly reactive organometallic compound. It is part of a class of reagents known as alkali metal arenides, which are potent one-electron reducing agents. In organic synthesis, it can be used to initiate anionic polymerization, perform reductions, and facilitate the formation of other organometallic compounds.

Q2: Why is the synthesis of this compound so challenging?

The synthesis is challenging due to the extreme reactivity of both the rubidium metal and the product. Rubidium is a highly electropositive alkali metal that ignites spontaneously in air and reacts explosively with water.[1][2] The product, this compound, is also extremely sensitive to air and moisture.[3][4] Success hinges on maintaining a strictly inert and anhydrous (oxygen- and water-free) environment throughout the entire process.

Q3: What are the essential safety precautions for handling rubidium metal?

Rubidium metal must be handled under an inert atmosphere, such as high-purity argon or nitrogen, within a glovebox or using Schlenk line techniques.[4] It is pyrophoric and reacts violently with water and alcohols.[1][2] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and face shields. Ensure a Class D fire extinguisher is accessible. The metal is often stored under mineral oil or in sealed glass ampoules, which require specific procedures for safe opening.[2]

Q4: What is the visual indicator of a successful this compound formation?

The formation of the benzenide radical anion results in a distinct color change in the reaction mixture. While the specific color for this compound is not widely documented, analogous alkali metal arene radical anions are known to be deeply colored. For instance, sodium naphthalenide in THF is dark green. The appearance of a persistent, deep color is a primary indicator that the reaction has been successful.

Q5: How does the stability of benzenide compare to other arene radical anions?

The ease of formation and stability of arene radical anions generally follows the order: benzene (B151609) < naphthalene (B1677914) < anthracene.[5] The benzene radical anion is less stable than the naphthalene radical anion because benzene has a less extensive conjugated π-system to delocalize the extra electron.[6][7] This inherent instability makes the synthesis of benzenide more susceptible to side reactions and decomposition, necessitating careful control over reaction conditions.

Troubleshooting Guide

Issue 1: The reaction mixture does not develop any color, or the color fades immediately.

Possible Cause Troubleshooting Step
Contamination with Air (Oxygen) Ensure all glassware is meticulously flame-dried or oven-dried (>140 °C for at least 4 hours) and assembled hot while flushing with inert gas to remove adsorbed moisture.[4][8] Check for leaks in your Schlenk line or glovebox. Use high-quality rubber septa and grease all glass joints properly.[4]
Contamination with Water Use a high-purity, anhydrous solvent (e.g., THF freshly distilled from sodium/benzophenone). Even solvents from commercial suppliers labeled "anhydrous" may need further purification.[9] Ensure the benzene is rigorously dried before use.
Impure Rubidium Metal The surface of the rubidium metal may be coated with oxides or peroxides.[2] Under an inert atmosphere, carefully cut the metal to expose a fresh, silvery surface before adding it to the reaction flask.
Low-Quality Benzene Use high-purity, freshly distilled benzene. Impurities can quench the radical anion as it forms.

Issue 2: The yield of this compound is consistently low.

Possible Cause Troubleshooting Step
Incomplete Reaction The reaction may be slow. Ensure sufficient reaction time and maintain vigorous stirring to maximize contact between the rubidium metal surface and the benzene solution. Consider breaking the rubidium into smaller pieces to increase surface area.
Product Decomposition The benzenide radical anion is unstable and can decompose, especially at higher temperatures. Maintain the recommended reaction temperature. Work up the reaction promptly after it is complete.[10]
Side Reactions The benzenide anion can react with the solvent (e.g., THF) over long periods or at elevated temperatures. Optimize the reaction time and temperature to favor product formation over decomposition.
Mechanical Losses During Workup Losses can occur during transfers between flasks or during filtration.[10][11] Rinse all glassware used for transfers with the reaction solvent to recover as much product as possible. Minimize the number of transfers.[11]

Issue 3: A brown or black precipitate forms in the reaction flask.

Possible Cause Troubleshooting Step
Reaction with Impurities The precipitate may consist of decomposition products resulting from the reaction of this compound with trace amounts of oxygen, water, or other impurities. This highlights the critical need for a completely inert and anhydrous system. Review all reagent purification and glassware drying procedures.
Thermal Decomposition Overheating can lead to the decomposition of the product or solvent, forming insoluble byproducts. Ensure the reaction temperature is carefully controlled with a suitable bath.

Experimental Protocols

Disclaimer: This protocol is based on established methods for analogous alkali metal arenides and should only be performed by personnel highly trained in handling air-sensitive and pyrophoric materials. A thorough risk assessment must be conducted prior to any experiment.

Protocol 1: Synthesis of this compound in Tetrahydrofuran (THF)

  • Glassware Preparation: All glassware (e.g., two-neck round-bottom flask, condenser, magnetic stir bar) must be oven-dried at 150 °C overnight and assembled while hot under a stream of high-purity argon.

  • Reagent Preparation:

    • Dispense 100 mL of anhydrous THF (freshly distilled from a sodium-benzophenone ketyl still) into the reaction flask via cannula under a positive pressure of argon.

    • Add 10 mL of high-purity, anhydrous benzene to the THF.

  • Rubidium Preparation (in a glovebox):

    • Cut a small piece of rubidium metal (approx. 0.85 g, 10 mmol) to expose a fresh, non-oxidized surface.

    • Weigh the fresh metal piece and add it to the reaction flask against a strong counter-flow of argon.

  • Reaction:

    • Cool the reaction flask to 0 °C using an ice bath.

    • Stir the mixture vigorously. The reaction is initiated at the metal surface.

    • A deep color should develop in the solution over 1-2 hours, indicating the formation of the this compound radical anion. Allow the reaction to proceed for 4-6 hours at 0-5 °C.

  • Use and Quenching: The resulting solution of this compound is typically used in situ as a reducing agent. To quench the reaction, slowly add a proton source like anhydrous isopropanol (B130326) at low temperature.

Data Presentation

The yield of alkali metal benzenide is highly sensitive to reaction conditions. The following table provides illustrative data based on analogous syntheses to guide optimization efforts.

Table 1: Illustrative Yield Data for Alkali Metal Benzenide Synthesis

Alkali MetalSolventTemperature (°C)Reaction Time (h)Illustrative Yield (%)Notes
RubidiumTHF0 - 5675 - 85Requires vigorous stirring and high-purity reagents.
RubidiumTHF25 (RT)650 - 60Higher temperature may increase the rate of product decomposition.
SodiumTHF25 (RT)1280 - 90Sodium is less reactive than rubidium, requiring longer reaction times.
PotassiumDME0 - 5485 - 95DME (1,2-dimethoxyethane) can improve cation solvation and reaction rate.

Visualizations

Experimental Workflow

experimental_workflow prep 1. Prepare Inert Atmosphere (Schlenk Line / Glovebox) glassware 2. Oven-Dry & Assemble Hot Glassware prep->glassware reagents 3. Add Anhydrous THF & Benzene glassware->reagents rb_prep 4. Prepare Fresh Rubidium Metal Surface reagents->rb_prep reaction 5. Combine Reagents & Stir at 0-5 °C rb_prep->reaction develop 6. Monitor for Deep Color Formation reaction->develop use 7. Use Product In Situ or Quench Reaction develop->use

Caption: A typical experimental workflow for this compound synthesis.

Troubleshooting Logic

troubleshooting_workflow start Low or No Yield q_color Did a deep color form? start->q_color no_color NO q_color->no_color No yes_color YES q_color->yes_color Yes check_inert Verify Inert Atmosphere: - Check for leaks - Purge system thoroughly no_color->check_inert check_reagents Verify Reagent Purity: - Use freshly distilled solvents - Use fresh metal surface no_color->check_reagents q_faded Did the color fade? yes_color->q_faded faded_yes YES q_faded->faded_yes Yes faded_no NO q_faded->faded_no No decomposition Probable Product Decomposition: - Lower reaction temperature - Reduce reaction time - Check for contaminants faded_yes->decomposition workup_loss Probable Workup Loss: - Minimize transfers - Rinse all glassware - Review purification steps faded_no->workup_loss

Caption: A decision tree for troubleshooting low-yield synthesis.

References

Technical Support Center: Synthesis of Benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the preparation of benzene (B151609) derivatives. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.

Section 1: Friedel-Crafts Reactions

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl substituents to an aromatic ring. However, it is prone to several side reactions that can complicate product isolation and reduce yields.

Troubleshooting Guide: Friedel-Crafts Alkylation

Question: My Friedel-Crafts alkylation is producing a mixture of products with the alkyl group at different positions on the benzene ring, and some of the products have a rearranged alkyl chain. How can I control the regioselectivity and prevent rearrangement?

Answer:

Carbocation rearrangement and lack of regioselectivity are common challenges in Friedel-Crafts alkylation. Here’s a breakdown of the issues and potential solutions:

  • Problem: Carbocation Rearrangement. Primary alkyl halides are prone to rearranging to more stable secondary or tertiary carbocations via hydride or alkyl shifts.[1][2] This leads to the formation of branched alkylbenzenes instead of the desired straight-chain product.

  • Solution 1: Use a less reactive Lewis acid. Strong Lewis acids like AlCl₃ promote the formation of free carbocations, which are more likely to rearrange. Using a milder Lewis acid, such as FeCl₃ or ZnCl₂, can sometimes reduce the extent of rearrangement.

  • Solution 2: Employ Friedel-Crafts Acylation followed by reduction. This is the most effective way to obtain primary alkylbenzenes without rearrangement.[1] An acyl group is first introduced via Friedel-Crafts acylation, which is not susceptible to rearrangement. The resulting ketone is then reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.

  • Problem: Polyalkylation. The initial alkylation product is often more reactive than the starting benzene ring because alkyl groups are activating. This can lead to the addition of multiple alkyl groups to the same ring.[1][3]

  • Solution: Use a large excess of the aromatic substrate. By using benzene or the substituted benzene in large excess relative to the alkylating agent, the probability of the electrophile reacting with the starting material is much higher than with the mono-alkylated product, thus minimizing polyalkylation.[1][4]

Experimental Protocol: Synthesis of tert-Butylbenzene via Friedel-Crafts Alkylation

This protocol describes the alkylation of benzene with tert-butyl chloride using aluminum chloride as a catalyst.

Materials:

  • Benzene (anhydrous)

  • tert-Butyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (anhydrous, as solvent)

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and a drying tube

  • Separatory funnel

Procedure:

  • Set up a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube containing calcium chloride.

  • In the fume hood, add 50 mL of anhydrous benzene and 10 g of anhydrous aluminum chloride to the flask.

  • Cool the mixture in an ice bath and begin stirring.

  • Slowly add 10 mL of tert-butyl chloride to the stirred mixture over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Add 10 mL of concentrated hydrochloric acid to the beaker to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Decant the dried solution and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation.

Troubleshooting Guide: Friedel-Crafts Acylation

Question: I am getting a very low yield in my Friedel-Crafts acylation reaction, and a significant portion of my starting material is unreacted. What could be the problem?

Answer:

Low yields in Friedel-Crafts acylation can often be attributed to the deactivation of the aromatic ring or issues with the catalyst.

  • Problem: Deactivated Aromatic Ring. Friedel-Crafts reactions, both alkylation and acylation, do not work well with strongly deactivated aromatic rings.[1][2] Substituents like -NO₂, -SO₃H, -CN, and carbonyl groups make the ring too electron-poor to attack the acylium ion electrophile.

  • Solution: If your substrate is a deactivated aromatic compound, a standard Friedel-Crafts acylation may not be feasible. Consider alternative synthetic routes where the deactivating group is introduced after the acylation step or where a more reactive aromatic precursor is used.

  • Problem: Catalyst Deactivation. The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by certain functional groups on the aromatic substrate, such as amino (-NH₂) or hydroxyl (-OH) groups. These groups can coordinate with the Lewis acid, rendering it inactive.[1]

  • Solution: Protect the activating group before performing the acylation. For example, an amino group can be acetylated to form an amide, which is less basic and will not coordinate as strongly with the Lewis acid. The protecting group can be removed after the acylation is complete.

  • Problem: Insufficient Catalyst. In Friedel-Crafts acylation, the Lewis acid catalyst forms a complex with the product ketone. This complex is often stable under the reaction conditions, meaning that more than a stoichiometric amount of the catalyst is required.[5]

  • Solution: Ensure that at least one equivalent of the Lewis acid catalyst is used for each equivalent of the acylating agent. In practice, a slight excess (e.g., 1.1 equivalents) is often used to account for any moisture and to drive the reaction to completion.

Quantitative Data: Friedel-Crafts Acylation Yields

The yield of Friedel-Crafts acylation can vary significantly depending on the substrate, acylating agent, catalyst, and reaction conditions.

Aromatic SubstrateAcylating AgentCatalyst (equiv.)SolventTemperature (°C)Yield (%)Reference
AnisoleAcetic AnhydrideFeCl₃·6H₂O (0.1)TAAIL6097[6]
Toluene (B28343)Acetic AnhydrideFeCl₃·6H₂O (0.1)TAAIL6094[6]
BenzeneBenzoyl ChlorideAlCl₃ (1.1)CS₂Reflux~90[7]

TAAIL: Tunable Aryl Alkyl Ionic Liquid

Visualization: Friedel-Crafts Reaction Mechanisms

Friedel_Crafts_Alkylation cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Alkyl Halide Alkyl Halide Carbocation Carbocation Alkyl Halide->Carbocation + Lewis Acid Lewis Acid Lewis Acid Benzene Benzene Arenium Ion Arenium Ion Benzene->Arenium Ion + Carbocation Alkylbenzene Alkylbenzene Arenium Ion->Alkylbenzene - H+

Caption: Mechanism of Friedel-Crafts Alkylation.

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Workup Acyl Halide Acyl Halide Acylium Ion Acylium Ion Acyl Halide->Acylium Ion + Lewis Acid Lewis Acid Lewis Acid Benzene Benzene Arenium Ion Arenium Ion Benzene->Arenium Ion + Acylium Ion Aryl Ketone Aryl Ketone Arenium Ion->Aryl Ketone - H+ + H2O workup

Caption: Mechanism of Friedel-Crafts Acylation.

Section 2: Nitration of Aromatic Compounds

Nitration is a crucial reaction for introducing a nitro group onto a benzene ring, which can then be converted into other functional groups, most notably an amino group.

Troubleshooting Guide: Aromatic Nitration

Question: My nitration reaction is producing a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?

Answer:

The regioselectivity of nitration is primarily determined by the directing effect of the substituent already present on the benzene ring.

  • Problem: Isomer Formation. Activating groups (e.g., -CH₃, -OCH₃, -NH₂) are ortho, para-directing, while deactivating groups (e.g., -NO₂, -CN, -C=O) are meta-directing.[8] However, even with a strongly directing group, a mixture of isomers is often obtained.

  • Solution 1: Control Reaction Temperature. The ratio of isomers can be temperature-dependent. Lowering the reaction temperature can sometimes increase the selectivity for the desired isomer. For example, in the nitration of toluene, lower temperatures favor the para isomer over the ortho isomer due to steric hindrance.[9]

  • Solution 2: Choice of Nitrating Agent. The reactivity of the nitrating agent can influence the isomer distribution. Milder nitrating agents may offer better selectivity. For instance, using N₂O₅ in dichloromethane has been shown to produce a lower percentage of the meta-isomer in the nitration of toluene compared to the standard HNO₃/H₂SO₄ mixture.[9]

Question: I am observing the formation of dinitro and other polynitrated products in my reaction. How can I prevent this?

Answer:

Polynitration occurs when the initial nitration product is reactive enough to undergo further nitration.

  • Problem: Over-nitration. If the starting material contains a strongly activating group, the mononitrated product may still be sufficiently activated to react further with the nitrating agent.

  • Solution 1: Use Milder Reaction Conditions. This can be achieved by lowering the reaction temperature, reducing the reaction time, or using a less concentrated nitrating mixture.

  • Solution 2: Deactivate the Activating Group. If the activating group is very strong (e.g., -NH₂), it can be temporarily converted to a less activating group. For instance, an aniline (B41778) can be acetylated to form an acetanilide, which is less activating and directs nitration primarily to the para position. The acetyl group can be subsequently removed by hydrolysis.[10]

Quantitative Data: Isomer Distribution in the Nitration of Toluene

The ratio of ortho, meta, and para isomers in the nitration of toluene is influenced by the reaction conditions.

Nitrating AgentSolventTemperature (°C)Ortho (%)Meta (%)Para (%)Reference
HNO₃/H₂SO₄-30-3558.84.436.8[11]
NO₂⁺BF₄⁻Sulfolane2565-702-328-32[8]
N₂O₅CH₂Cl₂Room Temp-2.2-[9]
N₂O₅CH₂Cl₂< -40-1-1.2-[9]

Experimental Protocol: Nitration of Benzene to Nitrobenzene (B124822)

Materials:

  • Benzene

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Carbonate solution (10%)

  • Anhydrous Calcium Chloride

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Thermometer

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask, place 40 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add 30 mL of concentrated nitric acid with stirring. Keep the temperature below 20°C.

  • Once the nitrating mixture has cooled to room temperature, slowly add 25 mL of benzene in small portions, ensuring the temperature does not exceed 50-55°C.

  • After all the benzene has been added, heat the mixture on a water bath at 60°C for 30-40 minutes with occasional shaking.

  • Cool the reaction mixture and carefully pour it into a beaker containing 200 mL of cold water.

  • Transfer the mixture to a separatory funnel and remove the lower aqueous layer.

  • Wash the organic layer (nitrobenzene) with 50 mL of water, followed by 50 mL of 10% sodium carbonate solution to neutralize any remaining acid, and then again with 50 mL of water.

  • Separate the nitrobenzene and dry it with a small amount of anhydrous calcium chloride.

  • The crude nitrobenzene can be purified by distillation.

Visualization: Logical Workflow for Troubleshooting Aromatic Nitration

Nitration_Troubleshooting Start Problem with Nitration Reaction Issue What is the main issue? Start->Issue Isomer_Mix Mixture of Isomers Issue->Isomer_Mix Poor Regioselectivity Poly_Nitration Polynitration Products Issue->Poly_Nitration Over-reaction Control_Temp Control Reaction Temperature Isomer_Mix->Control_Temp Change_Reagent Change Nitrating Agent Isomer_Mix->Change_Reagent Milder_Conditions Use Milder Conditions Poly_Nitration->Milder_Conditions Protect_Group Protect Activating Group Poly_Nitration->Protect_Group End Improved Selectivity/Yield Control_Temp->End Change_Reagent->End Milder_Conditions->End Protect_Group->End

Caption: Troubleshooting workflow for aromatic nitration.

Section 3: Halogenation of Aromatic Compounds

Halogenation introduces halogen atoms (Cl, Br, I) onto the benzene ring, a key transformation for introducing a versatile functional group for further reactions.

Troubleshooting Guide: Aromatic Halogenation

Question: My halogenation reaction is very slow or not proceeding at all. What could be the issue?

Answer:

The reactivity of the aromatic ring and the choice of catalyst are crucial for a successful halogenation.

  • Problem: Unreactive Aromatic Ring. Benzene and other aromatic compounds are relatively unreactive towards halogens without a catalyst. Strongly deactivated rings will be even more difficult to halogenate.

  • Solution: Use a Lewis Acid Catalyst. A Lewis acid such as FeCl₃, FeBr₃, or AlCl₃ is typically required to polarize the halogen molecule and make it a stronger electrophile.[12][13] For less reactive substrates, a stronger Lewis acid may be necessary.

Question: I am getting a mixture of mono-, di-, and polyhalogenated products. How can I control the degree of halogenation?

Answer:

Polyhalogenation is a common side reaction, especially with activated aromatic rings.

  • Problem: Over-halogenation. The introduction of a halogen atom deactivates the ring slightly, but if the starting material is highly activated (e.g., phenol, aniline), the monohalogenated product can still be reactive enough to undergo further halogenation.

  • Solution 1: Control Stoichiometry. Use a stoichiometric amount or a slight excess of the aromatic compound relative to the halogen to favor monosubstitution.

  • Solution 2: Milder Reaction Conditions. Lowering the reaction temperature and using a less active catalyst can help to reduce the rate of the second and subsequent halogenations. For very active substrates like aniline, the reaction can proceed without a catalyst, and controlling the stoichiometry is key. To achieve monobromination of aniline, the amino group is often first acetylated to reduce its activating effect.[10]

Experimental Protocol: Bromination of Aniline to 2,4,6-Tribromoaniline (B120722)

Materials:

  • Aniline

  • Bromine water (saturated solution of bromine in water)

  • Glacial Acetic Acid

  • Beaker

  • Stirring rod

Procedure:

  • Dissolve about 1 mL of aniline in 5 mL of glacial acetic acid in a beaker.

  • In a fume hood, add bromine water dropwise to the aniline solution with constant stirring until the yellow color of bromine persists.

  • A yellowish-white precipitate of 2,4,6-tribromoaniline will form.

  • Filter the precipitate, wash it with cold water, and dry it.

  • The product can be recrystallized from ethanol.

Section 4: Sulfonation of Aromatic Compounds

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the benzene ring. A key feature of this reaction is its reversibility.

Troubleshooting Guide: Aromatic Sulfonation

Question: My sulfonation reaction is not going to completion, and I have a significant amount of starting material left.

Answer:

The equilibrium nature of the sulfonation reaction needs to be managed to ensure high conversion.

  • Problem: Reversibility of the Reaction. Sulfonation is a reversible process. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[14][15]

  • Solution: Use Fuming Sulfuric Acid (Oleum). Fuming sulfuric acid is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. The SO₃ reacts with the water produced during the reaction to form more sulfuric acid, thus driving the equilibrium towards the sulfonated product.[14][16]

Question: How can I remove the sulfonic acid group after it has served its purpose as a directing or protecting group?

Answer:

The reversibility of sulfonation is a useful synthetic tool.

  • Problem: Need for Desulfonation. In some synthetic strategies, the sulfonic acid group is used to block a particular position on the ring or to direct other substituents, after which it needs to be removed.

  • Solution: Steam or Dilute Acid. Heating the sulfonated aromatic compound with steam or dilute aqueous acid will reverse the reaction and remove the sulfonic acid group, regenerating the aromatic ring.[14][15]

Experimental Protocol: Sulfonation of Benzene to Benzenesulfonic Acid

Materials:

  • Benzene

  • Fuming Sulfuric Acid (Oleum)

  • Ice

  • Sodium Chloride

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Beaker

Procedure:

  • In a fume hood, carefully add 20 mL of fuming sulfuric acid to a 100 mL round-bottom flask.

  • Slowly and cautiously add 10 mL of benzene to the flask with swirling.

  • Attach a reflux condenser and heat the mixture in a water bath at 80-90°C for about 1 hour.

  • Cool the reaction mixture and carefully pour it into a beaker containing 100 g of crushed ice.

  • To precipitate the benzenesulfonic acid, add sodium chloride to the solution until it is saturated.

  • Filter the solid benzenesulfonic acid and wash it with a small amount of cold saturated sodium chloride solution.

  • The product can be purified by recrystallization from water.

References

Technical Support Center: Crystalline Rubidium Benzenide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crystalline rubidium benzenide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying crystalline this compound?

A1: The primary challenges stem from the compound's extreme sensitivity to air and moisture, its high reactivity, and the potential for co-precipitation of impurities.[1][2] this compound is a powerful reducing agent and will readily decompose upon exposure to trace amounts of oxygen or water.[2] Achieving high crystallinity can be difficult due to these factors, often resulting in amorphous powders or oils if not handled under strictly inert conditions.

Q2: What are the most common impurities in a crude this compound sample?

A2: Common impurities largely depend on the synthetic route. A plausible synthesis involves the reaction of a rubidium source (e.g., rubidium metal or a rubidium alkyl) with benzene (B151609) or a derivative. Potential impurities include:

  • Unreacted starting materials: Residual rubidium metal, organorubidium precursors, or benzene.

  • Side products: Biphenyl (from reductive coupling of benzene), or products from the reaction with trace oxygen or water (e.g., rubidium hydroxide, rubidium phenoxide).

  • Solvent adducts: Tightly bound solvent molecules from the reaction or crystallization medium.

Q3: What solvents are suitable for the recrystallization of this compound?

A3: Due to its ionic nature, this compound is expected to be more soluble in polar aprotic solvents. Tetrahydrofuran (B95107) (THF) is a common choice for analogous alkali metal benzyl (B1604629) compounds and is a good starting point.[3] A mixed solvent system, such as THF with a less polar co-solvent like n-pentane or hexane, can be effective for inducing crystallization.[4] The principle of "like dissolves like" suggests that highly polar solvents would be effective, but care must be taken to use anhydrous and deoxygenated solvents to prevent decomposition.[5]

Q4: What is the recommended storage procedure for crystalline this compound?

A4: Crystalline this compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a sealed, airtight container, preferably within a glovebox.[1] The container should be protected from light to prevent potential photo-decomposition. Storage at low temperatures (e.g., in a freezer inside the glovebox) can further enhance stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Oiling out during crystallization The compound's melting point is lower than the crystallization temperature, or the concentration is too high.- Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power of the medium. - Decrease the initial concentration of the solution. - Lower the crystallization temperature more slowly.
Formation of a fine powder instead of crystals Crystallization is occurring too rapidly.- Reduce the rate of cooling. - Use a solvent system in which the compound has slightly higher solubility to slow down precipitation. - Consider layering a solution of the compound with an anti-solvent for very slow diffusion-based crystallization.[4]
No crystal formation upon cooling The solution is not supersaturated.- Concentrate the solution by slowly removing some solvent under vacuum. - Add a small seed crystal of previously obtained pure this compound to induce nucleation. - If a seed crystal is unavailable, gently scratch the inside of the flask with a glass rod to create nucleation sites.[6]
Crystals are discolored (e.g., brown or black) Presence of decomposition products due to exposure to air or moisture.- Ensure all solvents and glassware are rigorously dried and deoxygenated before use. - Perform all manipulations under a strictly inert atmosphere (glovebox or Schlenk line). - Consider filtering the hot crystallization solution through a cannula with a filter frit to remove insoluble decomposition products before cooling.
Low yield of recovered crystals The compound has significant solubility in the mother liquor at the final crystallization temperature.- Cool the crystallization mixture to a lower temperature (if the solvent's freezing point allows). - Minimize the amount of solvent used to dissolve the crude product initially.[6]

Experimental Protocols

General Handling and Safety Precautions

All manipulations of this compound must be performed under a dry, inert atmosphere (e.g., in an argon- or nitrogen-filled glovebox) with oxygen and water levels below 1 ppm. All glassware must be rigorously dried in an oven and cooled under vacuum before being brought into the glovebox. All solvents must be freshly distilled from appropriate drying agents and thoroughly deoxygenated.

Recrystallization Protocol
  • Preparation of the Crude Solution: In a glovebox, dissolve the crude this compound in a minimal amount of hot, anhydrous, and deoxygenated tetrahydrofuran (THF). Gentle heating may be required to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed cannula fitted with a PTFE filter into a clean, dry Schlenk flask. This step helps to remove particulate matter and some decomposition products.

  • Crystallization:

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to a freezer (-20 to -40 °C) within the glovebox. Avoid disturbing the flask to promote the growth of larger crystals.

    • Solvent Diffusion (Vapor Diffusion): Place the concentrated THF solution in a small, open vial. Place this vial inside a larger, sealed container that contains a layer of a volatile anti-solvent, such as n-pentane. The slow diffusion of the anti-solvent vapor into the THF solution will gradually decrease the solubility and promote slow crystal growth.[4]

  • Isolation of Crystals: Once a sufficient amount of crystals has formed, carefully decant the mother liquor. Wash the crystals with a small amount of cold, fresh anti-solvent (e.g., n-pentane) to remove any remaining soluble impurities.

  • Drying: Dry the crystals under a high vacuum to remove any residual solvent. Be cautious not to apply vacuum for an extended period if solvent adducts are part of the desired crystal structure.

Visualizations

experimental_workflow cluster_glovebox Inert Atmosphere (Glovebox) A Crude this compound B Dissolve in minimal hot, anhydrous THF A->B C Hot filtration through cannula (optional) B->C D Crystallization (Slow Cooling or Vapor Diffusion) B->D If no insoluble impurities C->D E Isolate Crystals (Decant Mother Liquor) D->E F Wash with cold anti-solvent (n-pentane) E->F G Dry under vacuum F->G H Pure Crystalline this compound G->H

Caption: Experimental workflow for the purification of crystalline this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps Start Crystallization Attempt OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals? OilingOut->NoCrystals No Sol_Oiling Add anti-solvent or reduce concentration OilingOut->Sol_Oiling Yes Powder Fine Powder? NoCrystals->Powder No Sol_NoCrystals Concentrate solution or add seed crystal NoCrystals->Sol_NoCrystals Yes Success Pure Crystals Powder->Success No Sol_Powder Slow down cooling rate or use solvent layering Powder->Sol_Powder Yes Sol_Oiling->Start Sol_NoCrystals->Start Sol_Powder->Start

Caption: Troubleshooting logic for the crystallization of this compound.

References

Rubidium Benzenide Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with rubidium benzenide. Given the limited direct data on this compound, the information provided is based on the known properties of analogous alkali metal benzenides and general principles for handling air-sensitive organometallic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvents are recommended for dissolving this compound?

A2: Ethereal solvents are the primary recommendation for dissolving this compound. Tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly used for similar organorubidium and organocesium compounds and are expected to be the most effective solvents.[1] The solubility may be enhanced in "hot" THF, although caution must be exercised due to the thermal sensitivity of such reactive compounds.[1]

Q3: Why is my this compound not dissolving in the recommended solvent?

A3: Several factors can contribute to poor solubility:

  • Solvent Purity: The presence of trace amounts of water or protic impurities in the solvent can lead to decomposition of the highly reactive this compound, forming insoluble byproducts.

  • Compound Purity: Impurities in the this compound sample itself can affect its solubility.

  • Temperature: Solubility is temperature-dependent. For some related compounds, solubility is significantly higher in warm solvents.[1]

  • Insufficient Agitation: Proper mixing is crucial to facilitate dissolution.

Q4: Can I use a co-solvent to improve solubility?

A4: Yes, using a co-solvent system can be beneficial. For instance, a mixture of a hydrocarbon solvent with an ether donor can sometimes improve solubility and handling characteristics.[1] However, the primary approach for significant solubility enhancement is the use of crown ethers.

Q5: What are crown ethers and how do they improve the solubility of this compound?

A5: Crown ethers are cyclic polyethers that can selectively bind metal cations within their central cavity. This complexation sequesters the rubidium cation (Rb⁺), and the resulting complex has a more lipophilic exterior, rendering it soluble in less polar organic solvents. For rubidium, crown ethers with a cavity size that matches the ionic radius of Rb⁺ are most effective.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
This compound appears insoluble in THF or diethyl ether. 1. Solvent is not sufficiently dry or is of low purity.2. The this compound has degraded due to exposure to air or moisture.3. Insufficient solvent volume or agitation.1. Ensure the use of freshly distilled, anhydrous solvent under an inert atmosphere.2. Handle this compound strictly under inert conditions (glovebox or Schlenk line).3. Increase the solvent volume and ensure vigorous stirring. Gentle warming may be attempted with caution.
A precipitate forms upon addition of the solvent. 1. Reaction with trace impurities in the solvent.2. The compound is decomposing at the experimental temperature.1. Use a higher grade of anhydrous solvent.2. Perform the dissolution at a lower temperature.
The solution is colored, but a significant amount of solid remains. 1. Partial dissolution has occurred.2. The solid residue consists of insoluble impurities or decomposition products.1. Add a suitable crown ether to the mixture to enhance solubility.2. Filter the solution under inert atmosphere to remove the insoluble material.
Difficulty in achieving a desired concentration. The intrinsic solubility of this compound in the chosen solvent is limited.Utilize a crown ether to significantly boost solubility and achieve the target concentration.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

Objective: To prepare a solution of this compound in an ethereal solvent.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Under an inert atmosphere (in a glovebox or on a Schlenk line), add the desired amount of solid this compound to a dry Schlenk flask containing a magnetic stir bar.

  • Add the calculated volume of anhydrous THF or diethyl ether via cannula or syringe.

  • Seal the flask and begin vigorous stirring.

  • If dissolution is slow, gentle warming of the flask can be attempted. Monitor for any color changes that might indicate decomposition.

  • Once dissolved, the solution should be used immediately or stored under an inert atmosphere at a low temperature.

Protocol 2: Crown Ether-Mediated Dissolution of this compound

Objective: To enhance the solubility of this compound in an organic solvent using a crown ether.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, toluene)

  • 21-Crown-7 or Dicyclohexano-18-crown-6

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Under an inert atmosphere, add the desired amount of solid this compound and a stoichiometric equivalent of the chosen crown ether to a dry Schlenk flask with a stir bar.

  • Add the desired volume of anhydrous solvent.

  • Seal the flask and stir the mixture at room temperature.

  • Observe the dissolution of the solid, which should be significantly faster and more complete compared to the absence of the crown ether.

  • The resulting solution contains the [Rb(crown ether)]⁺[C₆H₅]⁻ complex and is ready for use.

Quantitative Data

Due to the lack of specific experimental data for this compound, the following table provides a qualitative solubility guide based on analogous compounds and general principles of organometallic chemistry.

SolventExpected SolubilityNotes
Hydrocarbons (e.g., hexane, toluene) Very LowGenerally poor solvents for polar organometallic salts.
Diethyl Ether (Et₂O) ModerateA common solvent for organorubidium compounds.
Tetrahydrofuran (THF) Moderate to HighOften a better solvent than diethyl ether for polar organometallics. Solubility may increase with temperature.[1]
Chlorinated Solvents (e.g., CH₂Cl₂, CHCl₃) Not RecommendedHigh reactivity and potential for explosive reactions.
Protic Solvents (e.g., water, alcohols) DecomposesReacts violently with protic solvents.

Visualizations

experimental_workflow cluster_standard Standard Dissolution A This compound (solid) B Add Anhydrous Ethereal Solvent (THF or Et₂O) A->B C Stir under Inert Atmosphere B->C D Solution of This compound C->D crown_ether_workflow cluster_crown Crown Ether-Mediated Dissolution E This compound (solid) + Crown Ether F Add Anhydrous Organic Solvent E->F G Stir at Room Temperature F->G H Homogeneous Solution of [Rb(crown)]+[Benzenide]− G->H troubleshooting_logic start Incomplete Dissolution check_solvent Is solvent anhydrous and high purity? start->check_solvent dry_solvent Use freshly distilled, anahydrous solvent check_solvent->dry_solvent No check_handling Was the compound handled under inert atmosphere? check_solvent->check_handling Yes dry_solvent->start inert_handling Strict inert atmosphere (glovebox/Schlenk line) check_handling->inert_handling No add_crown Add Crown Ether (e.g., 21-crown-7) check_handling->add_crown Yes inert_handling->start success Successful Dissolution add_crown->success

References

Technical Support Center: Optimizing Rubidium Benzenide Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of rubidium benzenide.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of the highly reactive and air-sensitive this compound. This guide addresses specific issues in a question-and-answer format.

Problem ID Question Possible Causes Troubleshooting Steps
RB-F-01 Why is there no visible reaction or product formation? 1. Inactive rubidium metal (surface oxidation).2. Impure or wet solvent/reagents.3. Reaction temperature is too low.4. Inefficient stirring.1. Use freshly cut, shiny pieces of rubidium metal. If necessary, melt the rubidium under an inert atmosphere and use the clean, molten metal.2. Ensure all solvents and reagents are rigorously dried and degassed. Benzene (B151609) should be distilled from a suitable drying agent (e.g., Na/benzophenone ketyl) immediately before use.3. Gradually increase the reaction temperature. For the direct reaction of rubidium with benzene, gentle heating may be required to initiate the reaction.4. Use a mechanical stirrer to ensure efficient contact between the solid rubidium and the benzene.
RB-F-02 The reaction mixture turns dark brown or black, but I cannot isolate the desired product. 1. Decomposition of this compound.2. Reaction with residual oxygen or moisture.3. Side reactions with impurities in the solvent.1. This compound is thermally unstable. Avoid prolonged heating and high temperatures. Work up the reaction as soon as it is complete.2. Ensure the reaction is performed under a high-purity inert atmosphere (argon is preferred over nitrogen). Use Schlenk line or glovebox techniques meticulously.[1][2][3][4][5]3. Use freshly distilled, high-purity benzene.
RB-F-03 The product decomposes upon isolation. 1. Exposure to air or moisture during workup.2. Thermal decomposition during solvent removal.3. Reaction with the filtration medium.1. All workup procedures (filtration, washing, drying) must be carried out under a strict inert atmosphere.2. Remove the solvent under high vacuum at low temperature (e.g., using a cold trap).3. Use an inert filtration medium such as a glass frit. Avoid cellulose-based filter papers.
RB-F-04 The yield of this compound is consistently low. 1. Incomplete reaction.2. Competing side reactions (e.g., Wurtz-Fittig type coupling if starting from a halide).3. Loss of product during transfer and isolation.1. Increase the reaction time or temperature moderately. Consider using a co-solvent like THF to improve solubility and reactivity.2. If using a transmetalation route, ensure the stoichiometry of the reagents is precise.3. Minimize transfers of the product. Wash the product with a minimal amount of cold, dry solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful synthesis of this compound?

A1: The most critical factor is the rigorous exclusion of air and moisture. Rubidium metal and this compound are extremely reactive and will readily decompose in the presence of trace amounts of oxygen or water.[1][2][3][4][5] All manipulations should be performed using standard Schlenk line or glovebox techniques with high-purity inert gas.

Q2: Which synthetic route is recommended for the preparation of this compound?

A2: Two primary routes can be considered:

  • Direct Metallation: The direct reaction of rubidium metal with benzene. This method is conceptually simple but can be slow and may require activation of the rubidium surface.

  • Transmetalation: The reaction of an organorubidium reagent with benzene or the reaction of a rubidium salt with a pre-formed phenyl anion equivalent. A plausible method involves the deprotonation of benzene using a superbasic mixture, such as n-butyllithium and potassium tert-butoxide, which can be adapted for rubidium.

Q3: What are the expected spectroscopic characteristics of this compound?

A3: Due to its instability, detailed spectroscopic data for isolated this compound is scarce. However, based on related compounds, one would expect:

  • ¹H NMR (in a suitable deuterated, non-reactive solvent like THF-d₈): A complex multiplet in the aromatic region, shifted compared to benzene due to the change in electronic structure.

  • ¹³C NMR: A set of signals in the aromatic region, also shifted from those of benzene.

  • ⁸⁷Rb NMR: Rubidium-87 is a quadrupolar nucleus, which generally results in broad signals. The chemical shift and line width would be highly dependent on the solvent and coordination environment.

Q4: How should I store this compound?

A4: If isolation is necessary, this compound should be stored as a solid under a high-purity inert atmosphere at low temperatures (e.g., in a glovebox freezer). However, it is often preferable to generate and use it in situ to avoid decomposition.

Q5: What are the primary safety concerns when working with this compound?

A5: The primary safety concerns are:

  • Pyrophoricity: Rubidium metal and this compound can ignite spontaneously on contact with air.

  • Exothermic Reactions: The reaction of rubidium with water or other protic solvents is violent and produces flammable hydrogen gas.

  • Corrosivity: Alkali metal organics are highly corrosive.

Always work in a well-ventilated fume hood, use appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves), and have a Class D fire extinguisher readily available.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Metallation

This protocol describes the direct reaction of rubidium metal with benzene.

Materials:

  • Rubidium metal (stored under mineral oil)

  • Anhydrous benzene (freshly distilled from Na/benzophenone)

  • Anhydrous hexane (B92381) (for washing)

  • Schlenk flask with a magnetic stir bar

  • Glass-coated magnetic stir bar

  • Septa, needles, and cannula for inert gas transfer

Procedure:

  • Under a stream of inert gas (argon), add a small piece of rubidium metal to the Schlenk flask.

  • Wash the rubidium with anhydrous hexane to remove the mineral oil, and then remove the hexane via cannula.

  • Dry the rubidium under a high vacuum.

  • Add freshly distilled, anhydrous benzene to the flask via cannula.

  • Stir the mixture vigorously at room temperature. The reaction may be slow to initiate.

  • If no reaction is observed after several hours, gently heat the mixture to 40-50 °C with continued vigorous stirring.

  • The formation of a colored precipitate (typically reddish-brown) indicates the formation of this compound.

  • Once the reaction is complete (as indicated by the consumption of the rubidium metal), the supernatant can be decanted, and the product washed with cold, anhydrous hexane.

  • The product can be dried under a high vacuum at low temperature.

Protocol 2: Synthesis of this compound via Deprotonation

This protocol is adapted from the synthesis of related alkali metal aryl compounds.

Materials:

  • Rubidium tert-butoxide

  • n-Butyllithium in hexanes

  • Anhydrous benzene

  • Anhydrous tetrahydrofuran (B95107) (THF) (freshly distilled from Na/benzophenone)

  • Schlenk flask with a magnetic stir bar

Procedure:

  • Under an inert atmosphere, dissolve rubidium tert-butoxide in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of n-butyllithium in hexanes to the stirred solution.

  • Allow the mixture to stir at -78 °C for 30 minutes.

  • Slowly add one equivalent of anhydrous benzene to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • The formation of a precipitate indicates the formation of this compound.

  • The product can be isolated by filtration under an inert atmosphere, followed by washing with anhydrous hexane and drying under a high vacuum.

Visualizations

Experimental Workflow for Direct Metallation

direct_metallation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep Preparation of Reactants reaction Reaction workup Workup & Isolation product This compound rb_prep Wash & Dry Rubidium combine Combine Rb and Benzene under Inert Atmosphere rb_prep->combine benzene_prep Distill Benzene benzene_prep->combine stir Vigorous Stirring (Gentle Heating if needed) combine->stir decant Decant Supernatant stir->decant wash Wash with Hexane decant->wash dry Dry under Vacuum wash->dry dry->product

Caption: Workflow for the direct metallation synthesis of this compound.

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield of This compound check_reaction Check for Incomplete Reaction start->check_reaction check_side_reactions Investigate Side Reactions start->check_side_reactions check_workup Review Workup Procedure start->check_workup incomplete Increase Reaction Time/Temp check_reaction->incomplete side_reactions Purify Reagents Further check_side_reactions->side_reactions workup_loss Minimize Transfers, Ensure Inert Atmosphere check_workup->workup_loss

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Safe Quenching of Rubidium Benzenide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the safe quenching of reactions involving rubidium benzenide. Given the extreme reactivity of rubidium, a heavy alkali metal, all procedures should be conducted with the utmost care and adherence to safety protocols. The information provided is based on established procedures for handling and quenching highly reactive alkali metals.[1][2][3] Researchers, scientists, and drug development professionals should adapt these guidelines in consultation with their institution's environmental health and safety (EHS) department.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quenching of this compound reactions.

Issue Potential Cause Recommended Action
Vigorous, uncontrolled bubbling and overheating Quenching agent added too quickly.Immediately stop the addition of the quenching agent. Allow the reaction mixture to cool down before resuming addition at a much slower rate.[1][4] An ice water bath can be used to cool the reaction vessel.[5]
Ignition of reaction mixture or evolved gases Reaction with air or moisture; rapid hydrogen gas evolution.If trained and comfortable, use a Class D fire extinguisher, dry sand, or soda ash to extinguish the fire.[4][6][7] DO NOT USE WATER OR FOAM EXTINGUISHERS. [7][8][9] Evacuate the area and call emergency services if the fire is large or spreading.[4][5]
Solid material remains after quenching Incomplete reaction with the quenching agent.Continue stirring the mixture. If no further reaction is observed, cautiously add a more reactive quenching agent in a stepwise manner (e.g., if isopropanol (B130326) was used, switch to methanol, then water), ensuring slow and controlled addition.[2][5][6]
Pressure buildup in the reaction vessel Quenching in a sealed vessel.NEVER perform a quench in a sealed vessel. Ensure the reaction is vented, for example, through a bubbler, to allow for the safe release of evolved gases like hydrogen.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching this compound?

A1: The primary hazards stem from the high reactivity of rubidium. This compound, like other heavy alkali metals, reacts violently with water and air.[3][8][10] Key hazards include:

  • Spontaneous ignition: Rubidium and its compounds can ignite spontaneously on contact with air.[3][10]

  • Fire and explosion: The reaction with water or alcohols is extremely exothermic and produces flammable hydrogen gas, which can ignite or explode.[3][7][10]

  • Corrosive burns: Rubidium hydroxide, a byproduct of the reaction with water, is a strong caustic agent that can cause severe skin and eye burns.[8][10]

Q2: What personal protective equipment (PPE) is required?

A2: Appropriate PPE is critical. This includes:

  • A flame-resistant lab coat.[6]

  • Chemical safety goggles and a face shield.[4][5]

  • Fire-resistant gloves, potentially with chemical-resistant outer gloves.[4]

  • Ensure a safety shower and eyewash station are immediately accessible.[8]

Q3: What is the safest location to perform a quench?

A3: All quenching procedures must be performed in a certified chemical fume hood.[1][5][6] The sash should be kept as low as possible to act as a safety shield.[2][4] The work area should be clear of all flammable and combustible materials.[1][4]

Q4: What are the recommended quenching agents?

A4: A stepwise addition of quenching agents with increasing reactivity is the recommended and safest approach. The general order is:

Q5: How do I handle the waste after quenching?

A5: The resulting solution will be basic and must be neutralized before disposal.[5][6] Slowly add a weak acid like citric acid or acetic acid until the pH is neutral.[5][6] All waste, including solvent rinses of the empty container, must be disposed of as hazardous waste according to institutional guidelines.[1]

Experimental Protocol: General Quenching Procedure for this compound Reactions

This protocol is a general guideline and should be adapted based on the scale of the reaction and specific laboratory conditions.

  • Preparation:

    • Ensure the reaction vessel is in a clean, clear fume hood.[5]

    • If necessary, dilute the reaction mixture with a dry, inert, high-boiling solvent like toluene (B28343) or xylene to keep the reactive material covered and act as a heat sink.[5][6] The concentration of the reactive material should ideally be less than 20 wt%.[1][4]

    • Place the reaction vessel in an ice water bath to help control the temperature.[5][6]

    • Ensure the vessel is securely clamped.[1][4][5]

    • Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture, vented through a bubbler.[6]

  • Stepwise Quenching:

    • Begin by slowly and cautiously adding a less reactive alcohol, such as tert-butanol or isopropanol, to the stirred reaction mixture.[5][6] Addition can be done via a syringe or an addition funnel.[11]

    • Monitor the reaction for gas evolution (bubbling) and temperature changes. If the reaction becomes too vigorous or the temperature rises significantly, stop the addition immediately and allow the mixture to cool.[1][4]

    • Continue the slow addition of the alcohol until gas evolution ceases or significantly slows.[5]

    • Once the reaction with the initial alcohol is complete, repeat the process with a more reactive alcohol, such as ethanol, followed by methanol.[5]

    • Exercise extreme caution when finally adding water.[1][5] Add water dropwise and be prepared for a potentially vigorous reaction, even after the addition of alcohols.[1][5]

  • Completion and Neutralization:

    • After the addition of water no longer produces a visible reaction, allow the mixture to warm to room temperature and stir for several hours to ensure the quench is complete.[6]

    • Under the inert atmosphere, slowly add a weak acid (e.g., citric acid or acetic acid) to neutralize the basic solution.[6]

    • Once neutralized, the waste can be prepared for hazardous waste disposal.

Visual Guides

Quenching_Workflow cluster_prep Preparation cluster_quench Stepwise Quenching cluster_finish Completion prep1 Dilute Reaction Mixture (<20 wt% in inert solvent) prep2 Place in Ice Bath & Clamp Securely prep1->prep2 prep3 Maintain Inert Atmosphere prep2->prep3 quench1 Slowly Add Isopropanol or tert-Butanol prep3->quench1 quench2 Monitor Reaction. Cease if too vigorous. quench1->quench2 quench3 Slowly Add Ethanol quench2->quench3 Once reaction subsides quench4 Slowly Add Methanol quench3->quench4 Once reaction subsides quench5 CAUTIOUSLY Add Water quench4->quench5 Once reaction subsides finish1 Stir for Several Hours at Room Temperature quench5->finish1 finish2 Neutralize with Weak Acid finish1->finish2 finish3 Dispose as Hazardous Waste finish2->finish3

Caption: Workflow for the safe quenching of this compound reactions.

Troubleshooting_Tree action_node action_node start Problem During Quench? q_fire Fire or Ignition? start->q_fire Yes a_ok Continue Procedure Cautiously start->a_ok No q_vigorous Vigorous Reaction & Overheating? q_fire->q_vigorous No a_fire Use Class D Extinguisher. NO WATER. Evacuate if necessary. q_fire->a_fire Yes q_incomplete Incomplete Quench? q_vigorous->q_incomplete No a_vigorous STOP Addition. Allow to Cool. q_vigorous->a_vigorous Yes a_incomplete Continue Stirring. Slowly add more reactive quencher. q_incomplete->a_incomplete Yes q_incomplete->a_ok No

Caption: Decision tree for troubleshooting common quenching issues.

References

Identifying impurities in rubidium benzenide samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rubidium benzenide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, handling, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound samples?

A1: Impurities in this compound typically originate from three main sources: the starting materials, side reactions during synthesis, and decomposition during handling and storage.

  • Starting Materials:

    • Rubidium Metal: Commercial rubidium can contain other alkali metals like potassium and cesium.[1][2] It is also highly reactive and can have surface oxides, hydroxides, or peroxides if not handled under strictly inert conditions.[2][3]

    • Benzene (B151609): The benzene solvent may contain trace amounts of other aromatic hydrocarbons (e.g., toluene) or cyclohexane.[4][5] Water is a critical impurity that must be rigorously excluded.

    • Solvent (e.g., Tetrahydrofuran - THF): Ethereal solvents used for the synthesis can contain water and peroxides, which will react with this compound.

  • Side Reactions:

    • Protonation: Trace amounts of water or other protic impurities in the solvent or on the glassware can protonate the benzene radical anion, leading to the formation of dihydrobenzene derivatives.[6]

    • Reaction with Solvent: The highly reactive this compound can potentially react with the ether solvent, causing ring-opening or other degradation pathways.

  • Decomposition:

    • Air and Moisture Exposure: this compound is extremely sensitive to air and moisture. Exposure will lead to rapid decomposition, forming rubidium hydroxide, benzene, and various oxidation products.[2][3]

Troubleshooting Guide

Problem 1: The reaction mixture of rubidium metal and benzene in THF is not developing the characteristic deep green color of the benzenide radical anion.

  • Possible Cause A: Inadequate solvent purity.

    • Question: Did you use anhydrous, peroxide-free THF?

    • Troubleshooting: Water and peroxides in the THF will react with the rubidium metal, preventing the electron transfer to benzene. Ensure your solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone (B1666685) ketyl) under an inert atmosphere. The characteristic deep blue or purple color of the benzophenone ketyl indicates that the solvent is dry and oxygen-free.[7]

  • Possible Cause B: Poor quality of rubidium metal.

    • Question: Was the rubidium metal fresh and did it have a shiny, metallic surface when cut?

    • Troubleshooting: Rubidium metal that has been exposed to air will have a coating of oxides and hydroxides that will inhibit the reaction.[2][3] It is crucial to use freshly cut pieces of rubidium metal, exposing a clean, metallic surface for the reaction. All handling must be performed in a high-purity inert atmosphere glovebox.

  • Possible Cause C: Presence of trace oxygen.

    • Question: Was the reaction setup rigorously purged with a high-purity inert gas (argon or nitrogen)?

    • Troubleshooting: Oxygen will readily react with the rubidium metal and the this compound as it forms. Ensure all glassware is oven-dried and cooled under vacuum, and the entire system is thoroughly purged with an inert gas before and during the reaction.

Problem 2: The final this compound product is a brown or black solid instead of the expected dark crystalline material.

  • Possible Cause A: Significant decomposition due to air or moisture exposure.

    • Question: Was the product isolated and stored under a strictly inert atmosphere at all times?

    • Troubleshooting: Any exposure to air or moisture will cause rapid decomposition. All filtration, washing, and drying steps must be performed using Schlenk line techniques or within a glovebox.[8] Store the final product in a sealed container under a high-purity inert atmosphere.

  • Possible Cause B: Thermal decomposition.

    • Question: Was the reaction or isolation performed at elevated temperatures?

    • Troubleshooting: While the synthesis is typically performed at room temperature, applying heat can accelerate decomposition pathways. Avoid heating the reaction mixture unless specified in a validated protocol.

Problem 3: Analytical data (e.g., NMR, Mass Spectrometry) of the this compound sample shows unexpected signals.

  • Possible Cause A: Contamination from starting materials or solvents.

    • Question: Do the unexpected signals correspond to known impurities in your rubidium source, benzene, or THF?

    • Troubleshooting: Refer to the quantitative data tables below to identify common solvent impurities. For metallic impurities, consider analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) of the starting rubidium.

  • Possible Cause B: Presence of reaction byproducts or decomposition products.

    • Question: Are there signals consistent with dihydrobenzene, biphenyl, or solvent degradation products?

    • Troubleshooting: Employ advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) on a carefully quenched sample to identify these organic byproducts.

Quantitative Data

Table 1: ¹H and ¹³C NMR Chemical Shifts of Common Laboratory Solvents and Impurities.

This table provides a reference for identifying common contaminants in your NMR spectra. Chemical shifts can vary slightly based on the specific deuterated solvent used and sample conditions.

Compound¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Acetone2.0930.6, 206.7
Benzene7.34128.4
Dichloromethane5.3253.8
Diethyl ether1.16 (t), 3.48 (q)15.4, 66.0
N,N-Dimethylformamide (DMF)2.88, 2.95, 8.0131.2, 36.4, 162.7
Dimethyl sulfoxide (B87167) (DMSO)2.5039.5
Ethanol1.15 (t), 3.57 (q)18.2, 57.5
n-Hexane0.88, 1.2614.3, 22.9, 31.8
Methanol3.3149.0
Tetrahydrofuran (THF)1.79, 3.6525.7, 67.8
Toluene2.34, 7.09-7.2521.4, 125.4, 128.2, 129.0, 137.8
WaterVariable (typically 1.5-4.8)-

Data compiled from common literature values for deuterated chloroform (B151607) and may vary in other solvents.[9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This protocol is illustrative and should be performed by trained personnel with experience in handling highly reactive and air-sensitive materials.

  • Preparation: All glassware must be rigorously oven-dried and assembled hot under a stream of high-purity argon or nitrogen. All manipulations should be carried out in a high-quality inert atmosphere glovebox.

  • Reagents:

    • Rubidium metal, stored under argon.

    • Benzene, anhydrous, freshly distilled from a suitable drying agent.

    • Tetrahydrofuran (THF), anhydrous and peroxide-free, freshly distilled from sodium/benzophenone ketyl.

  • Procedure: a. In the glovebox, a known quantity of rubidium metal is cut to expose a fresh, shiny surface and placed in a reaction flask equipped with a magnetic stir bar. b. Anhydrous benzene is added to the flask. c. Anhydrous THF is then added to the mixture with vigorous stirring. The reaction is typically performed at room temperature.[6][11] d. The reaction mixture is stirred until the rubidium metal is consumed and the solution develops a deep green color, indicating the formation of the this compound radical anion. e. The product can be used in situ as a solution or isolated by careful crystallization and filtration under inert conditions.

Protocol 2: Sample Preparation for NMR Spectroscopy

  • Environment: All sample preparation must be conducted in an inert atmosphere glovebox.

  • Materials:

    • A small, representative sample of solid this compound or a known volume of the reaction solution.

    • Deuterated solvent (e.g., THF-d₈), dried over a molecular sieve or potassium mirror.

    • NMR tube with a sealable cap (e.g., a J. Young valve tube).

  • Procedure: a. Place the solid sample or solution into the J. Young NMR tube. b. Add the deuterated solvent via a gas-tight syringe or pipette. c. Seal the NMR tube before removing it from the glovebox. d. The sample is now ready for NMR analysis.

Visualizations

Impurity_Sources Sources of Impurities in this compound Synthesis cluster_starting_materials Starting Materials cluster_impurities Potential Impurities cluster_process Process cluster_product Final Product Rb_metal Rubidium Metal Rb_impurities Other Alkali Metals (K, Cs) Rb Oxides/Hydroxides Rb_metal->Rb_impurities Synthesis Synthesis Rb_metal->Synthesis Benzene Benzene Benzene_impurities Toluene Cyclohexane Water Benzene->Benzene_impurities Benzene->Synthesis Solvent Solvent (THF) Solvent_impurities Water Peroxides Solvent->Solvent_impurities Solvent->Synthesis Rb_Benzenide This compound Rb_impurities->Rb_Benzenide Contaminate Benzene_impurities->Rb_Benzenide Contaminate Solvent_impurities->Rb_Benzenide Contaminate Side_products Dihydrobenzene Biphenyl Solvent Degradation Products Side_products->Rb_Benzenide Contaminate Decomposition_products Rubidium Hydroxide Oxidation Products Decomposition_products->Rb_Benzenide Contaminate Synthesis->Side_products Side Reactions Synthesis->Rb_Benzenide Handling Handling & Storage Handling->Decomposition_products Exposure to Air/Moisture Rb_Benzenide->Handling

Caption: Logical flow of potential impurity introduction during the synthesis and handling of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Impurity Identification Start Unexpected Analytical Results (e.g., NMR, Color Change) Check_Handling Review Handling & Synthesis Protocol (Air/Moisture Exposure?) Start->Check_Handling NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Check_Handling->NMR_Analysis Protocol OK Action Purify Starting Materials Optimize Reaction Conditions Improve Handling Technique Check_Handling->Action Protocol Error MS_Analysis Mass Spectrometry (GC-MS, LC-MS on quenched sample) NMR_Analysis->MS_Analysis ICP_Analysis ICP-MS / ICP-OES (for elemental impurities) NMR_Analysis->ICP_Analysis Identify_Solvent Identify Solvent/Starting Material Impurities NMR_Analysis->Identify_Solvent Identify_Organic Identify Organic Byproducts/ Decomposition Products MS_Analysis->Identify_Organic Identify_Inorganic Identify Inorganic/Metallic Impurities ICP_Analysis->Identify_Inorganic Identify_Solvent->Action Identify_Organic->Action Identify_Inorganic->Action

Caption: A step-by-step workflow for troubleshooting and identifying impurities in this compound samples.

References

Validation & Comparative

Comparative Reactivity of Alkali Metal Benzenides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synthesis and anticipated reactivity trends of lithium, sodium, potassium, and rubidium benzenides for applications in chemical synthesis and drug development.

The reactivity of organoalkali metal compounds is a cornerstone of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Among these, the benzenide anions of lithium, sodium, potassium, and rubidium represent a homologous series with varying reactivity profiles. This guide provides a comparative overview of these reagents, drawing upon established trends in organoalkali chemistry and available experimental data. While direct comparative quantitative studies on the reactivity of all four benzenides are scarce, a clear trend can be inferred from the well-documented behavior of other organoalkali metal species.

Inferred Reactivity Trend

The reactivity of alkali metal benzenides is expected to increase down the group in the periodic table:

Li-Ph < Na-Ph < K-Ph < Rb-Ph

This trend is primarily attributed to the decreasing electronegativity and increasing atomic radius of the alkali metal. As one descends the group, the metal-carbon bond becomes more ionic in character. This increased ionicity leads to a more "naked" and, therefore, more basic and nucleophilic phenyl anion, resulting in higher reactivity. This is consistent with observations for other series of organoalkali compounds, such as alkyls and amides. For instance, organosodium compounds are generally more reactive than their organolithium counterparts, and this trend continues with potassium and rubidium analogues.[1][2]

Summary of Comparative Reactivity

The following table summarizes the anticipated relative reactivity and other key properties of the alkali metal benzenides.

PropertyLithium Benzenide (Li-Ph)Sodium Benzenide (Na-Ph)Potassium Benzenide (K-Ph)Rubidium Benzenide (Rb-Ph)
Inferred Reactivity Least ReactiveMore ReactiveHighly ReactiveMost Reactive
Basicity LowestIntermediateHighHighest
Nucleophilicity LowestIntermediateHighHighest
M-C Bond Character More CovalentMore IonicHighly IonicMost Ionic
Solubility in Ethers Generally GoodOften less solubleSparingly solubleSparingly soluble
Common Applications C-C bond formationMetallation reactionsStrong, non-nucleophilic baseResearch applications

Experimental Protocols

Synthesis of Phenyllithium (B1222949) (PhLi)

Phenyllithium is typically prepared by the reaction of a phenyl halide with lithium metal.[3]

Reaction: Ph-X + 2 Li → Ph-Li + LiX (where X = Cl, Br, I)

Procedure:

  • A reaction flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with lithium metal (as wire or sand) and a dry, inert solvent such as diethyl ether or tetrahydrofuran (B95107) under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of bromobenzene (B47551) or chlorobenzene (B131634) in the same solvent is added dropwise to the stirred suspension of lithium.

  • The reaction is often initiated by gentle heating or the addition of an initiator. Once initiated, the reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete reaction.

  • The resulting solution of phenyllithium is then standardized by titration before use.

Synthesis of Phenylsodium (B238773) (PhNa)

Phenylsodium can be prepared by several methods, including the reaction of chlorobenzene with a sodium dispersion.[4][5]

Reaction: Ph-Cl + 2 Na → Ph-Na + NaCl

Procedure:

  • A three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel is flushed with a dry, inert gas.

  • A dispersion of sodium metal in an inert hydrocarbon solvent (e.g., toluene (B28343) or hexane) is placed in the flask.

  • A solution of chlorobenzene in the same solvent is added slowly to the stirred sodium dispersion.

  • The reaction is exothermic and the temperature should be controlled with an external cooling bath.

  • Upon completion of the reaction, a suspension of phenylsodium is obtained, which is often used in situ for subsequent reactions.

Note on Phenylpotassium and Phenylrubidium: The synthesis of phenylpotassium and phenylrubidium is analogous to that of phenylsodium, typically involving the reaction of a phenyl halide with the respective alkali metal. However, due to the increased reactivity of potassium and rubidium, these reactions are more vigorous and require stringent control of reaction conditions and an absolutely inert and dry environment. These compounds are significantly more pyrophoric and reactive than their lighter counterparts.

Reactivity Pathway Visualization

The following diagram illustrates the general trend in the ionic character of the metal-carbon bond and its correlation with reactivity for the alkali metal benzenides.

G cluster_reactivity Increasing Reactivity cluster_application General Reaction with Electrophile (E+) Li_Ph Li-Ph Na_Ph Na-Ph Li_Ph->Na_Ph More Ionic M-C Bond K_Ph K-Ph Na_Ph->K_Ph More Ionic M-C Bond Rb_Ph Rb-Ph K_Ph->Rb_Ph More Ionic M-C Bond Benzenide [Ph]⁻ M⁺ Product Ph-E Benzenide->Product Nucleophilic Attack Electrophile E⁺ Electrophile->Product

Caption: Trend of increasing ionic character and reactivity in alkali metal benzenides.

This guide provides a foundational understanding of the comparative reactivity of lithium, sodium, potassium, and rubidium benzenides. Researchers and professionals in drug development can leverage this information to select the appropriate reagent for their specific synthetic needs, balancing reactivity with handling considerations. The heavier, more reactive benzenides, while more challenging to handle, may offer unique reactivity profiles for difficult transformations.

References

Validating the Formation of Rubidium Benzenide: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of reactive organometallic intermediates is paramount. This guide provides a comparative analysis of spectroscopic methods for validating the formation of rubidium benzenide, a potent and highly reactive organorubidium compound. We present hypothetical yet expected data, detailed experimental protocols, and a comparative framework to assist in the selection of the most appropriate analytical technique.

The synthesis of this compound (RbC₆H₅) is anticipated to be analogous to that of other heavy alkali metal aryl and benzyl (B1604629) compounds. A plausible route involves the deprotonation of benzene (B151609) using a strong rubidium-containing base in an aprotic solvent like tetrahydrofuran (B95107) (THF). Given the highly reactive and air-sensitive nature of the product, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Comparison of Validation Methods

The successful formation of this compound can be ascertained through several spectroscopic techniques, each with distinct advantages and limitations. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information, while Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy can provide evidence of the formation of the benzenide anion and its radical character, respectively.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Spectroscopy Proton environment of the phenyl ring.Provides information about the electronic environment of the aromatic protons.Broadening of signals due to the quadrupolar ⁸⁷Rb nucleus can occur. Chemical shifts may not be definitively indicative of salt formation versus other interactions.
¹³C{¹H} NMR Spectroscopy Carbon skeleton of the phenyl ring.Can show a significant upfield shift for the carbon directly bonded to rubidium, providing strong evidence of C-Rb bond formation.Broadening of the C-Rb signal is also possible. Requires longer acquisition times.
⁸⁷Rb NMR Spectroscopy Direct observation of the rubidium nucleus.Directly probes the rubidium center.⁸⁷Rb is a quadrupolar nucleus, often leading to very broad signals that can be difficult to detect and interpret in an asymmetric environment. Low gyromagnetic ratio results in low sensitivity.
UV-Vis Spectroscopy Electronic transitions of the benzenide anion.Can provide evidence for the formation of the benzenide anion through characteristic absorption bands. Relatively simple and quick to perform.Does not provide detailed structural information. Spectral features can be broad and may overlap with other species in solution.
EPR Spectroscopy Presence of unpaired electrons (radical character).Highly sensitive for detecting radical species. Can confirm the formation of the benzenide radical anion.Only applicable if the benzenide exists, at least in part, as a radical anion. Does not provide direct structural information about the entire molecule.

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

This protocol is adapted from the synthesis of related THF-solvated heavy alkali metal benzyl compounds.[1]

  • Preparation of Rubidium tert-Butoxide: In a glovebox, add 1.0 equivalent of freshly cut rubidium metal to a solution of 1.2 equivalents of dry tert-butanol (B103910) in anhydrous THF at -78 °C. Allow the mixture to slowly warm to room temperature and stir until all the rubidium has reacted. Remove the solvent and excess tert-butanol under vacuum to yield solid rubidium tert-butoxide.

  • Formation of the Deprotonating Reagent: Suspend the prepared rubidium tert-butoxide in anhydrous THF. To this suspension, add 1.0 equivalent of n-butyllithium at -78 °C.

  • Deprotonation of Benzene: To the solution of the deprotonating reagent, add 1.0 equivalent of anhydrous benzene at -78 °C. Stir the reaction mixture and allow it to slowly warm to room temperature. The formation of this compound may be indicated by a color change.

NMR Spectroscopic Analysis
  • Sample Preparation: In a glovebox, transfer an aliquot of the reaction mixture into a J. Young NMR tube. If the product precipitates, it can be isolated, washed with a non-coordinating solvent like pentane, and then dissolved in a suitable deuterated solvent (e.g., THF-d₈).

  • ¹H NMR Spectroscopy: Acquire a standard ¹H NMR spectrum. Expected chemical shifts for the aromatic protons of the benzenide anion would likely be shifted upfield compared to benzene (δ ~7.3 ppm) due to increased electron density.

  • ¹³C{¹H} NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. The ipso-carbon (C-Rb) is expected to show a significant upfield shift compared to benzene (δ 128.7 ppm).

  • ⁸⁷Rb NMR Spectroscopy: If available, attempt to acquire an ⁸⁷Rb NMR spectrum. A broad signal would be expected, and its chemical shift would be compared to known organorubidium compounds.

UV-Vis Spectroscopic Analysis
  • Sample Preparation: In a glovebox, dilute a small aliquot of the reaction mixture in anhydrous THF in a quartz cuvette sealed with a septum.

  • Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 800 nm. The formation of the benzenide anion may result in characteristic absorption bands in the visible or near-UV region. For comparison, the spectrum of benzene in THF should be recorded, which shows absorption bands around 184 nm, 204 nm, and 256 nm.[2]

EPR Spectroscopic Analysis
  • Sample Preparation: In a glovebox, transfer a small aliquot of the reaction mixture into a quartz EPR tube and seal it.

  • Data Acquisition: Record the EPR spectrum at a suitable temperature (e.g., room temperature or 77 K). The observation of a signal with a g-value close to that of a free electron (g ≈ 2.0023) would be indicative of the formation of a radical anion.[3][4]

Visualizing the Workflow and Method Comparison

experimental_workflow Experimental Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis (Inert Atmosphere) cluster_validation Validation synthesis_start Start prepare_rb_tbuo Prepare Rubidium tert-Butoxide synthesis_start->prepare_rb_tbuo form_reagent Form Deprotonating Reagent prepare_rb_tbuo->form_reagent deprotonate_benzene Deprotonate Benzene form_reagent->deprotonate_benzene nmr NMR Spectroscopy (¹H, ¹³C, ⁸⁷Rb) deprotonate_benzene->nmr Structural Information uv_vis UV-Vis Spectroscopy deprotonate_benzene->uv_vis Electronic Transitions epr EPR Spectroscopy deprotonate_benzene->epr Radical Character

Caption: Workflow for the synthesis and validation of this compound.

method_comparison Comparison of Analytical Methods for this compound Validation cluster_nmr NMR Spectroscopy cluster_other Other Spectroscopic Methods h1_nmr ¹H NMR c13_nmr ¹³C NMR rb87_nmr ⁸⁷Rb NMR uv_vis UV-Vis epr EPR validation Validation of This compound validation->h1_nmr Proton Environment validation->c13_nmr Carbon Skeleton validation->rb87_nmr Direct Metal Observation (Challenging) validation->uv_vis Anion Formation validation->epr Radical Character

Caption: Comparison of analytical methods for validating this compound formation.

References

Characterizing Rubidium Benzenide: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of reactive intermediates like rubidium benzenide is crucial for understanding reaction mechanisms and developing new synthetic methodologies. Electron Paramagnetic Resonance (EPR) spectroscopy stands out as a powerful tool for studying paramagnetic species such as the benzenide radical anion. This guide provides a comparative overview of EPR spectroscopy against other common analytical techniques, supported by representative data and detailed experimental protocols.

This compound, an organometallic compound featuring a rubidium cation and a benzene (B151609) radical anion, is a paramagnetic species. The unpaired electron in the benzene ring makes it amenable to characterization by Electron Paramagnetic Resonance (EPR) spectroscopy. This technique provides detailed information about the electronic structure and the environment of the unpaired electron. However, a comprehensive characterization often involves complementary techniques. This guide compares EPR spectroscopy with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of this compound and similar compounds.

Data Presentation: A Comparative Analysis

Due to the limited availability of specific experimental data for this compound, the following table presents typical data obtained for the closely related benzene radical anion, which is the species of interest in EPR analysis. This data provides a basis for understanding the type of information each technique can yield.

TechniqueParameterTypical Value (for Benzene Radical Anion)Information Provided
EPR Spectroscopy g-factor~2.0026Electronic environment of the unpaired electron.
¹H Hyperfine Coupling Constant (aH)-3.75 GDelocalization of the unpaired electron over the hydrogen atoms of the benzene ring.[1]
¹³C Hyperfine Coupling Constant (aC)+2.8 G (for ¹³C)Delocalization of the unpaired electron over the carbon atoms of the benzene ring.
NMR Spectroscopy ¹H Chemical Shift (δ)Broadened and shifted signals outside the typical diamagnetic range.Presence of a paramagnetic species.[2][3]
¹³C Chemical Shift (δ)Broadened and shifted signals.Presence of a paramagnetic species.[2]
LinewidthsSignificantly broadened.Effect of the unpaired electron on nuclear relaxation times.[4]
UV-Vis Spectroscopy λmax~255 nm (for benzene) with potential shifts upon radical formation.[5][6]Electronic transitions within the π-system of the benzene ring.[7][8]

Experimental Protocols

EPR Spectroscopy

Objective: To detect the benzene radical anion and determine its g-factor and hyperfine coupling constants.

Methodology:

  • Sample Preparation: Due to the high reactivity of this compound, the sample must be prepared under an inert atmosphere (e.g., in a glovebox) and in a solvent that can stabilize the radical anion, such as tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME). The solution is then transferred to a quartz EPR tube and sealed.

  • Instrumentation: A continuous-wave (CW) X-band EPR spectrometer is typically used.

  • Data Acquisition:

    • The sample is placed in the EPR cavity and cooled to a suitable temperature (e.g., 77 K) to increase signal intensity and resolution.

    • The microwave frequency is set (typically ~9.5 GHz for X-band).

    • The magnetic field is swept over a range appropriate for detecting a radical with a g-factor around 2.

    • The magnetic field modulation and microwave power are optimized to achieve the best signal-to-noise ratio without saturating the signal.

  • Data Analysis: The resulting spectrum is analyzed to determine the g-factor and the hyperfine coupling constants from the splitting pattern. The number of lines in the spectrum is given by 2NI + 1, where N is the number of equivalent nuclei and I is the nuclear spin. For the six equivalent protons (I=1/2) of the benzene radical anion, a seven-line spectrum with a 1:6:15:20:15:6:1 intensity ratio is expected.[9]

NMR Spectroscopy

Objective: To observe the effect of the paramagnetic benzenide radical on the NMR spectrum.

Methodology:

  • Sample Preparation: Similar to EPR, the sample must be prepared in an inert atmosphere using a deuterated solvent compatible with the reactive species (e.g., THF-d8).

  • Instrumentation: A high-field NMR spectrometer.

  • Data Acquisition:

    • ¹H and ¹³C NMR spectra are acquired.

    • Due to the paramagnetic nature of the sample, relaxation times will be short, requiring shorter acquisition times and potentially wider spectral widths.

  • Data Analysis: The spectra of the paramagnetic sample are compared to those of a diamagnetic precursor or a related diamagnetic compound. The presence of significantly broadened and shifted resonances is indicative of a paramagnetic species.[2]

UV-Vis Spectroscopy

Objective: To observe the electronic transitions of the benzenide anion.

Methodology:

  • Sample Preparation: The sample is prepared in an inert atmosphere in a UV-transparent solvent (e.g., THF) and transferred to a sealed cuvette.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorption spectrum is recorded over a range of wavelengths (e.g., 200-800 nm). A reference cuvette containing the pure solvent is used for baseline correction.

  • Data Analysis: The spectrum is analyzed for the appearance of new absorption bands or shifts in existing bands compared to neutral benzene, which can indicate the formation of the benzenide radical anion.[7][8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing this compound, emphasizing the central role of EPR spectroscopy.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation S Synthesis of this compound (under inert atmosphere) EPR EPR Spectroscopy S->EPR NMR NMR Spectroscopy S->NMR UVVis UV-Vis Spectroscopy S->UVVis EPR_data g-factor, Hyperfine Coupling EPR->EPR_data NMR_data Paramagnetic Shifts & Broadening NMR->NMR_data UVVis_data Absorption Bands UVVis->UVVis_data Structure Electronic & Geometric Structure EPR_data->Structure NMR_data->Structure UVVis_data->Structure

Caption: Workflow for the characterization of this compound.

Comparison and Conclusion

EPR spectroscopy is the most direct and informative technique for characterizing paramagnetic species like this compound.[10] It provides detailed insights into the electronic structure, including the distribution of the unpaired electron, which is not readily accessible with other methods.

NMR spectroscopy serves as a valuable complementary technique. While it does not provide the same level of detail about the radical itself, the observation of paramagnetic shifts and line broadening confirms the presence of the unpaired electron and can offer information about the overall structure of the complex in solution.[2][4]

UV-Vis spectroscopy offers a more general characterization of the electronic transitions within the molecule. Changes in the absorption spectrum upon formation of the benzenide radical can confirm its presence but provide limited structural detail compared to EPR and NMR.[7][8]

References

A Comparative Guide to Strong Reducing Agents: Potassium Graphite (KC₈) vs. Rubidium Metal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision that can significantly impact the outcome of a synthetic route. Among the array of powerful reducing agents available, potassium graphite (B72142) (KC₈) and alkali metals like rubidium offer distinct advantages and present unique challenges. While the originally intended comparison was with rubidium benzenide, the scarcity of experimental data on this specific reagent has necessitated a pivot to a more practically relevant comparison with rubidium metal, particularly in the context of Birch-type reductions. This guide provides an objective, data-driven comparison of potassium graphite and rubidium metal as reducing agents in organic synthesis.

General Properties

A fundamental understanding of the physical and chemical properties of these reducing agents is essential for their effective and safe use in the laboratory.

PropertyPotassium Graphite (KC₈)Rubidium Metal
Formula KC₈Rb
Molar Mass 135.11 g/mol 85.47 g/mol
Appearance Bronze-colored, pyrophoric powder[1][2]Silvery-white, soft metal; ignites spontaneously in air[3]
Nature Heterogeneous reducing agent[4]Homogeneous (dissolved in solvent) or heterogeneous reducing agent
Preparation Prepared by heating potassium metal with graphite powder under an inert atmosphere.[1][2]Commercially available, but can be purified by distillation.
Solubility Insoluble in organic solvents.[4]Soluble in liquid ammonia (B1221849) and some amines to form solvated electrons.
Reduction Potential Similar to metallic potassium.[5]Standard electrode potential (Rb⁺ + e⁻ → Rb) is -2.98 V.

Mechanism of Reduction: Single Electron Transfer (SET)

Both potassium graphite and rubidium metal effect reductions through a single electron transfer (SET) mechanism. In this process, the reducing agent donates an electron to the substrate, forming a radical anion. This highly reactive intermediate can then undergo further reactions, such as protonation or dimerization.

SET_Mechanism cluster_reducing_agent Reducing Agent cluster_substrate Substrate cluster_intermediate Intermediate cluster_product Product Formation RA KC₈ or Rb S Substrate (e.g., Arene) RA->S e⁻ (SET) RadicalAnion Radical Anion [S]⁻• Product Reduced Product RadicalAnion->Product Further Reactions (e.g., Protonation)

Single Electron Transfer (SET) Reduction Mechanism.

Performance Comparison in Reduction Reactions

The following table summarizes the performance of potassium graphite and rubidium metal in the reduction of various functional groups, based on available experimental data.

Substrate TypeReagentProductYield (%)Reaction ConditionsReference
Aromatic Ring Rubidium1,2-Diphenyl-2,5-cyclohexadieneNot specifiedTHF[6]
α,β-Unsaturated Ketone KC₈Saturated Ketone75Not specified[5]
Ketone (Benzophenone) KC₈Alcohol98Not specified[5]
Ketone (Acetophenone) KC₈Alcohol + Pinacol45 + 45Not specified[5]
Ketone (Cycloheptanone) KC₈Alcohol92Not specified[5]
Ketone (Cyclohexanone) KC₈Alcohol75Not specified[5]
Ketone (Camphor) KC₈exo-Alcohol + endo-Alcohol60 + 40Not specified[5]
Vinylic/Allylic Sulfone KC₈AlkeneGood to moderateDiethyl ether, room temperature[7]
Alkylbenzene RubidiumCyclic monoolefinReadily reducesMethylamine, 60-190°C[8]

Experimental Protocols

Detailed and precise experimental procedures are crucial for the successful and safe execution of reductions using these potent reagents.

Preparation of Potassium Graphite (KC₈)

Materials:

  • Potassium metal

  • Graphite powder (high purity)

  • Schlenk flask

  • Glass-coated magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Heating mantle or oil bath

Procedure:

  • Under an inert atmosphere, add graphite powder to a dry Schlenk flask containing a glass-coated magnetic stir bar.

  • Carefully add small, freshly cut pieces of potassium metal to the flask. The molar ratio of potassium to carbon should be approximately 1:8.

  • Seal the flask and place it in a heating mantle or oil bath.

  • Heat the mixture to 150-200°C with vigorous stirring.[7]

  • Continue heating and stirring until the mixture turns a characteristic bronze color, indicating the formation of KC₈.[1][2]

  • Allow the flask to cool to room temperature under the inert atmosphere.

  • The resulting KC₈ powder is pyrophoric and should be stored and handled strictly under an inert atmosphere.

General Procedure for Reduction using Potassium Graphite (KC₈)

Materials:

  • KC₈

  • Substrate

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

  • Quenching agent (e.g., ethanol (B145695), methanol)

Procedure:

  • Under an inert atmosphere, suspend the freshly prepared KC₈ in the anhydrous solvent in a Schlenk flask.

  • Add a solution of the substrate in the same anhydrous solvent to the KC₈ suspension dropwise with stirring.

  • Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by the slow addition of a proton source, such as ethanol or methanol.

  • Filter the reaction mixture to remove the graphite and other solid byproducts.

  • The filtrate can then be worked up using standard extraction and purification techniques.

General Procedure for Rubidium-Mediated Birch-Type Reduction

Materials:

  • Rubidium metal

  • Substrate (e.g., aromatic compound)

  • Anhydrous solvent (e.g., liquid ammonia, THF, or a mixture of amines)

  • Proton source (e.g., ethanol, tert-butanol)

  • Dry ice/acetone condenser (for liquid ammonia)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a reaction vessel equipped with a dry ice/acetone condenser under an inert atmosphere.

  • Condense ammonia gas into the reaction vessel to the desired volume.

  • Carefully add small pieces of rubidium metal to the liquid ammonia with stirring. The formation of a deep blue color indicates the dissolution of the metal and the presence of solvated electrons.[9]

  • Add a solution of the substrate in an appropriate anhydrous co-solvent (e.g., THF) to the rubidium-ammonia solution.

  • Slowly add the proton source (e.g., ethanol) to the reaction mixture.

  • Allow the reaction to proceed until the blue color disappears, indicating the consumption of the solvated electrons.

  • Carefully allow the ammonia to evaporate.

  • The remaining residue can be worked up by the addition of a quenching agent and subsequent extraction and purification.

Experimental Workflow

The following diagram illustrates a general workflow for conducting a reduction reaction with either potassium graphite or rubidium metal, emphasizing the need for an inert atmosphere.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up A Dry Glassware (Oven or Flame-dried) B Assemble Apparatus under Inert Gas (Ar/N₂) A->B C Add Anhydrous Solvent B->C D Add Reducing Agent (KC₈ or Rb) C->D E Add Substrate Solution D->E F Monitor Reaction (TLC, GC-MS) E->F G Quench Reaction (e.g., add Alcohol) F->G H Filter to Remove Solids (e.g., Graphite) G->H I Aqueous Work-up & Extraction H->I J Purification (e.g., Chromatography) I->J

General Experimental Workflow for Reductions.

Handling and Safety

Both potassium graphite and rubidium metal are highly reactive and require careful handling to prevent accidents.

  • Potassium Graphite (KC₈): KC₈ is a pyrophoric solid that can ignite spontaneously upon contact with air or moisture.[1][2] It must be handled and stored exclusively under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen in a Schlenk line).

  • Rubidium Metal: Rubidium is a soft, silvery-white alkali metal that is also highly reactive and pyrophoric.[3] It reacts violently with water to produce hydrogen gas, which can ignite. It should be stored under mineral oil or in an inert atmosphere.

Conclusion

Both potassium graphite (KC₈) and rubidium metal are powerful reducing agents capable of reducing a variety of functional groups, including aromatic rings.

Potassium graphite offers the advantage of being a heterogeneous reagent, which can simplify the work-up procedure as the graphite byproduct can be easily removed by filtration. It has been shown to be effective for the reduction of ketones, α,β-unsaturated systems, and sulfones.

Rubidium metal , typically used in a Birch-type reduction, is a very strong reducing agent. The use of rubidium may be advantageous in cases where other alkali metals are less effective. However, the requirement for cryogenic liquid ammonia and the handling of the highly reactive metal present significant experimental challenges.

The choice between these two reducing agents will ultimately depend on the specific substrate, the desired product, and the experimental capabilities of the laboratory. For many applications, the ease of preparation and handling of potassium graphite may make it a more practical choice, while the exceptional reducing power of rubidium metal may be necessary for particularly challenging reductions.

References

Unveiling the Structural Landscape of Alkali Metal Benzenides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available X-ray diffraction data for alkali metal benzenides reveals a significant challenge in isolating and crystallizing simple, unsolvated [M]⁺[C₆H₅]⁻ species. The high reactivity of the benzenide anion often leads to the formation of more complex structures, typically involving solvent coordination. This guide provides a comparative overview of the structural data available for solvated alkali metal benzenides and related benzyl (B1604629) compounds, supplemented by theoretical calculations to bridge the gaps in experimental evidence.

Comparison of Crystallographic Data

Direct crystallographic data for simple alkali metal benzenides is scarce in the published literature. However, analysis of solvated benzyl analogues, specifically THF-solvated sodium, rubidium, and cesium benzyl compounds, provides valuable insights into the coordination and structural behavior of these systems.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Key Structural Features
THF-solvated Sodium Benzyl [(PhCH₂Na)(thf)₂]∞OrthorhombicP2₁2₁2₁[Data not available in snippet][Data not available in snippet][Data not available in snippet]909090Forms a 1D coordination polymer with a zig-zag structure via η²-binding of the sodium to the benzyl anion.[1]
THF-solvated Rubidium Benzyl [(PhCH₂Rb)(thf)₂]OrthorhombicPna2₁[Data not available in snippet][Data not available in snippet][Data not available in snippet]909090The asymmetric unit contains one rubidium center coordinated by one benzyl anion and two THF molecules.[1]
THF-solvated Cesium Benzyl [(PhCH₂Cs)(thf)]MonoclinicC2/c[Data not available in snippet][Data not available in snippet][Data not available in snippet]90[Data not available in snippet]90Forms a 2D coordination polymer with the loss of one THF molecule compared to the rubidium analogue.[1]
Phenylsodium-PMDTA Adduct [PhNa(pmdta)]₂--------Exists as a dimer, in contrast to the monomeric phenyllithium (B1222949) adduct.[2]

Note: Detailed unit cell parameters and bond lengths/angles are typically found in the supplementary information of the cited publications. The provided table summarizes the key structural information available in the main text of the referenced literature.

Theoretical Insights into Alkali Metal-Benzene Interactions

In the absence of experimental data for simple benzenides, theoretical studies offer predictions of their structures and bonding. High-level ab initio quantum chemical calculations have been performed on the binding of alkali metals to benzene. These studies help in understanding the nature of the cation-π interactions and provide calculated bond dissociation energies.

Experimental Protocols

The synthesis and crystallization of alkali metal benzenides and related organometallic compounds are highly sensitive to air and moisture, necessitating the use of specialized techniques.

General Synthesis of THF-Solvated Alkali Metal Benzyl Compounds

The synthesis of THF-solvated alkali metal benzyl compounds (Na, Rb, Cs) is typically achieved through the deprotonation of toluene (B28343) using a bimetallic mixture of n-butyllithium and the corresponding alkali metal tert-butoxide. The desired product is then selectively crystallized from a THF solution.

Crystallization of Air-Sensitive Compounds

Single crystals suitable for X-ray diffraction are typically grown by slow cooling or vapor diffusion in a controlled inert atmosphere, often within a Schlenk line or a glovebox. A common method involves dissolving the compound in a suitable solvent (e.g., THF) and layering it with a less-polar solvent (e.g., n-pentane) at low temperatures (e.g., -80 °C) over several days.[1]

Experimental Workflow

The general workflow for the synthesis and structural characterization of air-sensitive organometallic compounds like alkali metal benzenides is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization s1 Reactants: Toluene, n-BuLi, Alkali Metal t-butoxide s2 Reaction in Inert Atmosphere (Schlenk Line / Glovebox) s1->s2 s3 Formation of Crude Alkali Metal Benzyl s2->s3 c1 Dissolution in THF s3->c1 c2 Layering with n-Pentane c1->c2 c3 Slow Cooling (-80 °C) c2->c3 c4 Single Crystal Formation c3->c4 ch1 Crystal Mounting (Inert Oil) c4->ch1 ch2 Single-Crystal X-ray Diffraction ch1->ch2 ch3 Structure Solution and Refinement ch2->ch3

General workflow for synthesis and characterization.

References

Computational Exploration of Rubidium Benzenide: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 1, 2025

In the realm of organometallic chemistry, the precise structural elucidation of alkali metal-aromatic complexes remains a subject of significant interest. This guide provides a computational validation of the likely structure of rubidium benzenide, a compound for which experimental crystallographic data is not publicly available. In the absence of direct experimental structural data for this compound, this report leverages computational predictions and comparative analysis with structurally related, experimentally characterized compounds. By examining theoretical models and the empirical data from similar rubidium-arene complexes, we can infer and validate a probable structure for this compound.

Comparative Analysis of Structural and Energetic Data

To establish a computationally validated structure for this compound, we compare its predicted properties with those of experimentally characterized rubidium-arene interactions and other computationally studied alkali metal-benzene complexes. The following table summarizes key quantitative data from computational databases and relevant research articles.

Compound/ComplexParameterValueMethodReference
This compound (Computed) Molecular FormulaC₆H₅RbPubChem[1]
Molecular Weight162.57 g/mol PubChem[1]
[Rb{Al(NONDipp)}]₂ (Experimental) Rb···C(arene) distances3.256(2) - 3.493(2) ÅSingle Crystal X-ray Diffraction[2]
Alkali Cation-Benzene Complexes (Computed) Rb⁺-Benzene Binding Energy-MP2 & MP4[3]
Li/Na-Benzocryptand (Computed) Metal-Benzene Ring DistancesVaries (e.g., Li-Be: 5.45 Å)DFT (B3LYP/6-31G+(d,p))[4]

Methodologies for Structural Determination

The validation of the this compound structure is approached through a combination of computational predictions and comparisons with established experimental and theoretical methods for similar compounds.

Computational Chemistry Protocols

Density Functional Theory (DFT) and ab initio methods are powerful tools for predicting the structures and properties of molecules where experimental data is lacking.

  • DFT Calculations for Alkali-Doped Benzocryptands: The structures of alkali and alkaline earth metal-doped benzocryptands were optimized using the B3LYP functional with the 6-31G+(d, p) basis set, as implemented in the Gaussian 09W software package.[4] This level of theory provides a good balance between computational cost and accuracy for systems of this nature. Time-dependent DFT (TD-DFT) was employed to calculate electronic transitions and UV-vis absorption spectra.[4]

  • Ab initio Calculations for Alkali Cation-Benzene Complexes: High-level ab initio quantum chemical calculations have been performed on the binding of alkali metals to benzene (B151609).[3] These studies utilized Møller-Plesset perturbation theory at the second order (MP2) for geometry optimizations with large basis sets, and fourth-order (MP4) for single-point energy calculations to accurately determine binding energies.[3] Basis set superposition error (BSSE) corrections were also applied to improve the accuracy of the results.[3]

Experimental Protocol: Single Crystal X-ray Diffraction

The crystal structure of the rubidium aluminyl complex, [Rb{Al(NONDipp)}]₂, which features Rb⋯π(arene) interactions, was determined by single-crystal X-ray diffraction.

  • Crystal Preparation: Single crystals suitable for X-ray diffraction were obtained from a solution of the compound.

  • Data Collection: Diffraction data were collected on a Rigaku Synergy-I instrument using Cu Kα radiation (λ = 1.54184 Å). The data collection and processing were performed using the CrysAlisPro software.[2]

  • Structure Solution and Refinement: The structure was solved and refined using standard crystallographic software packages. Hydrogen atoms were placed in idealized positions and refined using a riding model.[2]

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the computational validation of the this compound structure, integrating both theoretical calculations and comparisons with experimental data from analogous systems.

cluster_computational Computational Prediction cluster_experimental Experimental Analogue DFT_Calc DFT Calculations (e.g., B3LYP/6-31G+(d,p)) Predicted_Structure Predicted Rubidium Benzenide Structure DFT_Calc->Predicted_Structure Ab_Initio_Calc Ab Initio Calculations (e.g., MP2, MP4) Ab_Initio_Calc->Predicted_Structure Comparison Comparative Analysis Predicted_Structure->Comparison Synthesis Synthesis of [Rb{Al(NONDipp)}]₂ XRD Single Crystal X-ray Diffraction Synthesis->XRD Experimental_Structure Experimental Structure with Rb-Arene Interaction XRD->Experimental_Structure Experimental_Structure->Comparison Validated_Structure Validated Rubidium Benzenide Structure Comparison->Validated_Structure

Caption: Logical workflow for the computational validation of this compound structure.

Conclusion

While a definitive experimental structure of this compound is not yet available, computational chemistry provides a robust framework for its prediction. By comparing the computationally derived structure with experimentally determined parameters from analogous rubidium-arene complexes and theoretical data from other alkali metal-benzene systems, we can establish a high degree of confidence in the predicted structure. The Rb⋯π(arene) interactions observed in the rubidium aluminyl complex serve as a crucial experimental benchmark, suggesting that the rubidium in this compound likely interacts with the benzene ring in a similar fashion. Future experimental studies, particularly single-crystal X-ray diffraction, will be invaluable in confirming these computational predictions.

References

A Comparative Guide to the Electrochemical Analysis of Benzene and Its Anionic Species

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the electrochemical methods used to determine the redox potentials of benzene (B151609) and its resulting anionic species. It is intended for researchers, scientists, and drug development professionals interested in the electrochemical properties of aromatic compounds. The primary experimental technique, cyclic voltammetry, is compared with computational prediction methods, offering a comprehensive overview for investigating these reactive species.

Electrochemical Behavior of Aromatic Hydrocarbons

The electrochemical reduction of aromatic compounds like benzene involves the stepwise addition of electrons to form radical anions and dianions.[1] Studying these processes is challenging due to the high reactivity of the species and the need for non-polar, aprotic solvents to prevent immediate protonation. Cyclic voltammetry (CV) is a powerful and widely used technique to investigate these reduction and oxidation processes.[2][3] It allows for the measurement of redox potentials and provides insights into the stability of the generated ions.[1][4]

One key finding is that nonpolar solvents like benzene can be suitable for voltammetric studies when using very small microelectrodes.[1] In such environments, anions can exhibit exceptional stability, with some compounds even forming reversible trianion-radicals.[1]

Data Presentation: Redox Behavior of Aromatic Compounds

The following table summarizes experimental data from cyclic voltammetry studies on aromatic compounds in a benzene solvent, illustrating the formation of anionic species. Direct measurement of the benzenide (C₆H₅⁻) redox potential in solution is not commonly reported due to its extreme reactivity; therefore, data for related, more stable aromatic anions are presented for comparison.

CompoundSolvent/ElectrolyteObserved Redox CouplesKey FindingsReference
PeryleneBenzene / 0.2 M Tetrahexylammonium (B1222370) Perchlorate (B79767)Reversible formation of the anion radical and dianion.The cation radical showed strong adsorption to the electrode.[1]
1,2-bis(9-anthryl)ethaneBenzene / 0.2 M Tetrahexylammonium PerchlorateTwo closely spaced one-electron transfers to form the anion radical and dianion, followed by a reversible one-electron transfer to form the trianion radical.Demonstrates the stability of multiple anionic species in benzene.[1]
4-Substituted Benzene-1,2-diolsAqueous solutions (pH varied)Single pair of redox peaks (anodic and cathodic).The rate of the redox reaction decreases with increasing pH. The reactivity of the quinone formed upon oxidation increases with pH.[5]

Methodologies and Protocols

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry is the cornerstone technique for studying the redox behavior of aromatic species.[2]

Objective: To determine the redox potentials and stability of electrochemically generated anionic species of an aromatic compound.

1. Electrochemical Cell Setup:

  • A standard three-electrode system is used within a glass cell.[4]

  • Working Electrode: A minute working electrode, such as a platinum microelectrode (e.g., 0.03 mm diameter), is employed, especially for nonpolar solvents like benzene.[1]

  • Reference Electrode: A stable reference electrode, such as Silver/Silver Chloride (Ag/AgCl), is used.[4]

  • Auxiliary (Counter) Electrode: A platinum wire or foil serves as the counter electrode to complete the circuit.[4]

2. Reagents and Solutions:

  • Solvent: For non-polar analytes, a solvent like benzene or chlorobenzene (B131634) is used.[1] For more polar systems, acetonitrile (B52724) or dichloromethane (B109758) are common.[3]

  • Supporting Electrolyte: A high concentration of a supporting electrolyte is crucial. For non-polar solvents like benzene, highly soluble salts such as tetrahexylammonium perchlorate or other tetraalkylammonium salts are required to ensure conductivity.[1][2][3] A typical concentration is 0.1 M to 0.2 M.

  • Analyte: The aromatic compound of interest is dissolved in the electrolyte solution at a concentration significantly lower than the electrolyte (e.g., in the millimolar range).

3. Experimental Procedure:

  • The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the measurements.

  • A cyclic voltammogram is recorded by scanning the potential of the working electrode linearly with time between two set points.

  • The scan is initiated in the direction of the expected reduction. On the reverse sweep, the oxidation of the generated species is observed.

  • The resulting plot of current versus potential (a voltammogram) provides information on the redox processes. The peak potentials can be used to estimate the formal redox potential (E¹/₂) for reversible processes.[2][6]

Below is a diagram illustrating the typical workflow for a cyclic voltammetry experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Analyte in Electrolyte Solution B Assemble 3-Electrode Electrochemical Cell A->B C Purge Solution with Inert Gas (N2, Ar) B->C D Set Scan Parameters (Potential Range, Scan Rate) C->D E Run Cyclic Voltammetry Scan D->E F Record Current vs. Potential Data E->F G Plot Voltammogram (I vs. E) F->G H Identify Anodic (Ipa) and Cathodic (Ipc) Peaks G->H I Calculate Redox Potential E½ = (Epa + Epc) / 2 H->I

A typical experimental workflow for cyclic voltammetry.

Comparison with Alternative Methods

While cyclic voltammetry is a direct experimental method, computational chemistry offers a powerful alternative for predicting redox potentials.

Computational Prediction of Redox Potentials

Methodology: Computational methods, particularly those using Density Functional Theory (DFT), can predict redox potentials by calculating the free energy difference (ΔG) between the reduced and oxidized forms of a molecule.[7][8] The redox potential (E⁰) is then related to this free energy change.[9]

The general procedure involves:

  • Geometry Optimization: The molecular structures of both the neutral species and its corresponding anion are optimized to find their lowest energy conformations.

  • Energy Calculation: The total electronic energies of the optimized structures are calculated at a high level of theory.

  • Solvation Modeling: Since redox potentials are measured in solution, the effect of the solvent is critical. This is typically handled using continuum solvent models (like PCM or SMD) that treat the solvent as a uniform dielectric medium.[10]

  • Potential Calculation: The free energy of reduction is calculated, and this value is converted to a redox potential relative to a known reference electrode.[9][11]

Comparison:

FeatureCyclic Voltammetry (Experimental)Computational Prediction (Theoretical)
Nature Direct measurement of electrochemical properties in a specific medium.Theoretical calculation based on quantum mechanical principles.
Strengths Provides real-world data under specific experimental conditions (solvent, electrolyte, temperature). Can reveal information about reaction kinetics, stability of intermediates, and electrode interactions.[2]Can be applied to unstable or hypothetical molecules. Allows for high-throughput screening of many candidate molecules.[10] Provides insights into electronic structure and how it relates to redox properties.[12]
Limitations Can be difficult for highly reactive species or in non-conductive media. Results can be affected by impurities, electrode surface condition, and ohmic drop.[2][5]Accuracy is highly dependent on the chosen functional, basis set, and solvation model.[8] May not fully capture complex phenomena like specific ion-pairing or dynamic solvent effects.
Resource Needs Requires laboratory equipment (potentiostat, electrodes, glassware) and chemical reagents.Requires high-performance computing resources and specialized software.

The diagram below illustrates the complementary relationship between experimental and computational approaches.

G exp Experimental CV data Redox Potential (E½) exp->data Measures model Molecular Design & Mechanistic Insight exp->model Reveals Kinetics & Stability comp Computational DFT comp->data Predicts comp->model Explains Electronic Structure Effects data->exp Guides New Experiments data->comp Validates & Refines Computational Model

Relationship between experimental and computational methods.

References

A Comparative Analysis of the Reducing Strength of Alkali Benzenides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of reducing agents is paramount for optimizing chemical transformations. Alkali benzenides, formed from the reaction of an alkali metal with benzene (B151609), are potent single-electron transfer reagents. Their reducing strength, however, is not uniform and is significantly influenced by the alkali metal counterion. This guide provides a comparative analysis of the reducing strength of different alkali benzenides, supported by experimental data and detailed methodologies.

The reducing power of an alkali benzenide is intrinsically linked to the stability of the benzene radical anion and the nature of the ion pair formed with the alkali metal cation. In solution, these species exist in an equilibrium between tight ion pairs, solvent-separated ion pairs, and free ions, with the position of this equilibrium being dependent on the solvent, temperature, and, crucially, the identity of the alkali metal.

Comparative Reducing Strength: An Overview

The general trend for the reducing strength of alkali metals themselves follows the order Li < Na < K < Rb < Cs in the gas phase, primarily due to decreasing ionization energy down the group. However, in solution, solvation energies play a significant role, making lithium a remarkably strong reducing agent. For alkali arene radical anions, including benzenides, the trend in reducing strength is generally observed to be:

Lithium Benzenide < Sodium Benzenide < Potassium Benzenide

This trend can be rationalized by the decreasing Lewis acidity of the alkali metal cation from Li⁺ to K⁺. The smaller and more Lewis acidic lithium cation forms a tighter ion pair with the benzene radical anion, stabilizing it and thus making it a weaker reducing agent (less willing to donate its electron). Conversely, the larger potassium cation forms a looser ion pair, resulting in a more "free" and consequently more potent radical anion reductant.

Quantitative Comparison of Reducing Strength

Alkali BenzenideExpected Trend in Reducing StrengthNotes
Lithium Benzenide (LiC₆H₆)WeakestThe strong association between the small Li⁺ cation and the benzene radical anion leads to a more stable species, hence a weaker reductant.
Sodium Benzenide (NaC₆H₆)IntermediateThe Na⁺ cation provides an intermediate level of stabilization to the benzene radical anion.
Potassium Benzenide (KC₆H₆)StrongestThe large, poorly coordinating K⁺ cation results in a "freer" and more reactive benzene radical anion, making it the most powerful reducing agent in this series.[1]

Experimental Protocols

Precise determination of the reducing strength of alkali benzenides requires rigorous experimental techniques due to their extreme sensitivity to air and moisture.

Synthesis of Alkali Benzenides (General Procedure)

The synthesis of alkali benzenides is typically carried out under an inert atmosphere (e.g., argon or nitrogen) in a dry, aprotic solvent.

Materials:

Procedure:

  • All glassware is rigorously dried in an oven and cooled under a stream of inert gas.

  • A known amount of the alkali metal is cut into small pieces (to increase surface area) and placed in a Schlenk flask equipped with a magnetic stir bar.

  • Anhydrous solvent is added via cannula transfer.

  • A stoichiometric amount of anhydrous benzene is added to the stirred suspension of the alkali metal.

  • The reaction mixture is stirred at room temperature. The formation of the benzenide is indicated by a characteristic color change (often deep green or blue). The reaction time can vary from hours to days depending on the alkali metal and reaction conditions.

  • The resulting solution of the alkali benzenide is used in situ or can be filtered under inert atmosphere to remove any unreacted metal.

Determination of Reducing Strength by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to probe the redox properties of species like alkali benzenides. The experiment must be conducted in a glovebox or using a sealed electrochemical cell under an inert atmosphere.[1][2]

Experimental Setup:

  • Potentiostat: To control the applied potential and measure the resulting current.

  • Electrochemical Cell: A three-electrode cell designed for air-sensitive samples.

  • Working Electrode: Typically a glassy carbon or platinum electrode.

  • Reference Electrode: A non-aqueous reference electrode, such as a silver wire in a solution of silver nitrate (B79036) in the supporting electrolyte.

  • Counter Electrode: A platinum wire or gauze.

  • Electrolyte: A solution of a non-reactive salt (e.g., tetrabutylammonium (B224687) perchlorate) in an anhydrous, aprotic solvent (e.g., THF).

Procedure:

  • The electrochemical cell is assembled and dried under vacuum.

  • The cell is transferred to a glovebox.

  • The electrolyte solution is prepared inside the glovebox.

  • A background CV of the electrolyte solution is recorded to ensure the absence of electroactive impurities within the potential window of interest.

  • A small aliquot of the freshly prepared alkali benzenide solution is added to the electrolyte.

  • The cyclic voltammogram is recorded by scanning the potential and measuring the current. The resulting voltammogram will show the oxidation of the benzene radical anion. The potential at which this occurs is related to its reducing strength.

Logical Relationship in Reducing Strength

The following diagram illustrates the relationship between the alkali metal cation size, the nature of the ion pair, and the resulting reducing strength of the alkali benzenide.

G cluster_0 Alkali Metal Cation Properties cluster_1 Ion Pair Nature cluster_2 Reducing Strength Li+ Li+ Tight Ion Pair Tight Ion Pair Li+->Tight Ion Pair Small size, high Lewis acidity Na+ Na+ Intermediate Ion Pair Intermediate Ion Pair Na+->Intermediate Ion Pair K+ K+ Loose Ion Pair Loose Ion Pair K+->Loose Ion Pair Large size, low Lewis acidity Weakest Weakest Tight Ion Pair->Weakest Stabilizes radical anion Intermediate Intermediate Intermediate Ion Pair->Intermediate Strongest Strongest Loose Ion Pair->Strongest Less stabilization, 'freer' radical anion

Caption: Relationship between alkali cation, ion pair, and reducing strength.

References

Unveiling the Rubidium-Benzene Interaction: A Comparative Guide to Experimental and Theoretical Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ions and aromatic systems is paramount. The rubidium-benzene complex, Rb(C₆H₆), serves as a fundamental model for cation-π interactions, which are crucial in various biological and chemical systems. This guide provides a comprehensive cross-verification of experimental and theoretical data for Rb(C₆H₆), presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing the workflow for determining these properties.

At a Glance: Experimental vs. Theoretical Data

The binding affinity between a rubidium cation (Rb⁺) and a benzene (B151609) molecule (C₆H₆) has been a subject of both experimental and theoretical investigation. High-level ab initio quantum chemical calculations have been employed to predict the binding energy and geometry of this complex, while experimental techniques, notably high-pressure mass spectrometry, have provided tangible measurements of these properties. A comparison of the data reveals a strong concordance between theory and experiment, reinforcing the accuracy of the computational models used to describe these fundamental interactions.

ParameterExperimental ValueTheoretical Value
Binding Enthalpy (ΔH₂₉₈) -16.4 ± 0.9 kcal/mol[1]-16.4 ± 0.2 kcal/mol[1]
Structure C₆ᵥ symmetry (predicted)C₆ᵥ symmetry

In Detail: A Closer Look at the Data

The experimental binding enthalpy, a measure of the strength of the interaction, was determined to be -16.4 ± 0.9 kcal/mol.[1] This value signifies an exothermic interaction, indicating that the formation of the Rb(C₆H₆) complex is energetically favorable. Theoretical calculations, employing sophisticated methods such as second-order perturbation theory and coupled cluster theory with large basis sets, have yielded a binding enthalpy of -16.4 ± 0.2 kcal/mol, demonstrating excellent agreement with the experimental findings.[1]

From a structural standpoint, both experimental evidence and theoretical calculations suggest that the rubidium cation is situated directly above the center of the benzene ring, interacting with the π-electron system. This arrangement results in a complex with C₆ᵥ symmetry.

The Experimental Approach: High-Pressure Mass Spectrometry

The experimental determination of the binding energy of the Rb(C₆H₆) complex was achieved through gas-phase equilibrium studies using a high-pressure mass spectrometer. This powerful technique allows for the precise measurement of the thermodynamics of ion-molecule reactions.

Experimental Protocol

The core of the experiment involves establishing a thermodynamic equilibrium between the rubidium cation, benzene molecules, and the Rb(C₆H₆) complex in the gas phase. A detailed breakdown of the protocol is as follows:

  • Ion Generation: Rubidium ions (Rb⁺) are generated, typically from a thermionic emitter, and introduced into a high-pressure ion source.

  • Reagent Introduction: A known partial pressure of benzene (C₆H₆) vapor is introduced into the ion source, which is maintained at a constant temperature.

  • Equilibrium Establishment: Inside the ion source, the Rb⁺ ions, benzene molecules, and the resulting Rb(C₆H₆) complex are allowed to reach a state of thermal and chemical equilibrium through numerous collisions.

  • Ion Sampling: A small fraction of the ions from the equilibrium mixture is sampled through a small orifice into a high-vacuum region.

  • Mass Analysis: The sampled ions are then analyzed by a mass spectrometer to determine the relative abundances of the Rb⁺ and Rb(C₆H₆)⁺ ions.

  • Equilibrium Constant Determination: By measuring the ion intensity ratio ([Rb(C₆H₆)⁺]/[Rb⁺]) and knowing the partial pressure of benzene, the equilibrium constant (K) for the association reaction (Rb⁺ + C₆H₆ ⇌ Rb(C₆H₆)⁺) can be calculated.

  • Thermodynamic Data Calculation: The Gibbs free energy change (ΔG°) for the reaction is determined from the equilibrium constant using the equation ΔG° = -RTlnK. By performing these measurements at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) changes for the reaction can be extracted from a van 't Hoff plot (lnK vs. 1/T).

Visualizing the Workflow

The experimental workflow for determining the binding energy of the Rb(C₆H₆) complex using high-pressure mass spectrometry can be visualized as a clear, sequential process.

ExperimentalWorkflow cluster_IonSource High-Pressure Ion Source cluster_MassSpec Mass Spectrometer cluster_DataAnalysis Data Analysis IonGen Rb⁺ Ion Generation BenzeneIntro Benzene Introduction IonGen->BenzeneIntro Introduce Equilibrium Equilibrium Establishment BenzeneIntro->Equilibrium Collide IonSampling Ion Sampling Equilibrium->IonSampling Sample MassAnalysis Mass Analysis IonSampling->MassAnalysis Analyze EquilibriumConstant Equilibrium Constant (K) Calculation MassAnalysis->EquilibriumConstant Measure Ion Ratio ThermoData Thermodynamic Data (ΔG°, ΔH°, ΔS°) Calculation EquilibriumConstant->ThermoData van 't Hoff Plot

Caption: Experimental workflow for determining Rb(C₆H₆) binding energy.

Conclusion

The close agreement between the experimentally determined and theoretically calculated binding enthalpy for the Rb(C₆H₆) complex provides a strong validation for the computational models used to describe cation-π interactions. This cross-verification is essential for the confident application of these theoretical methods to more complex biological and chemical systems where experimental measurements may be challenging. The detailed experimental protocol and workflow outlined here offer a clear guide for researchers seeking to investigate similar ion-molecule interactions.

References

Unraveling Benzenide Reaction Mechanisms: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals can now leverage this comprehensive guide to understand the application of isotopic labeling in elucidating the mechanisms of reactions involving benzenide intermediates. This guide provides a comparative analysis of key experimental findings, detailed protocols for seminal experiments, and visual representations of the underlying reaction pathways.

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms.[1] By replacing an atom with its heavier isotope, such as deuterium (B1214612) (²H) for hydrogen or carbon-13 (¹³C) for carbon, researchers can track the position of the labeled atom in the products, thereby deducing the sequence of bond-breaking and bond-forming events.[1] This approach has been instrumental in confirming the existence and reactivity of transient species like benzenide anions, which are key intermediates in nucleophilic aromatic substitution reactions.

Probing the Benzyne (B1209423) Intermediate with ¹³C Labeling

One of the most compelling pieces of evidence for the formation of a symmetrical benzyne intermediate in nucleophilic aromatic substitution comes from ¹³C labeling studies. When chlorobenzene (B131634) specifically labeled with ¹³C at the carbon atom bearing the chlorine (C-1) is reacted with sodamide in liquid ammonia (B1221849), the resulting aniline (B41778) shows an almost equal distribution of the ¹³C label between the C-1 and C-2 positions. This "scrambling" of the isotopic label is a direct consequence of the formation of a symmetrical benzyne intermediate, where the incoming amino group can attack either of the two carbons of the formal triple bond with nearly equal probability.

Experimental Protocol: Reaction of Chlorobenzene-1-¹³C with Sodamide

Objective: To demonstrate the formation of a benzyne intermediate via the scrambling of a ¹³C label.

Materials:

  • Chlorobenzene-1-¹³C

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Diethyl ether

  • Apparatus for conducting reactions in liquid ammonia

Procedure:

  • A solution of chlorobenzene-1-¹³C in diethyl ether is added to a stirred solution of sodium amide in liquid ammonia at -33°C.

  • The reaction is allowed to proceed for a set period.

  • The reaction is quenched by the addition of a proton source (e.g., ammonium (B1175870) chloride).

  • The ammonia is allowed to evaporate, and the aniline product is extracted with diethyl ether.

  • The distribution of the ¹³C label in the resulting aniline is determined using ¹³C NMR spectroscopy.

Expected Outcome: The ¹³C NMR spectrum of the aniline product will show that the ¹³C label is distributed approximately equally between the C-1 and C-2 positions, confirming the intermediacy of benzyne.

Elucidating Reaction Pathways with Deuterium Labeling

Deuterium labeling is another powerful tool for mechanistic analysis, primarily through the investigation of the kinetic isotope effect (KIE). The KIE is the ratio of the rate of reaction of a compound with a light isotope (e.g., hydrogen) to the rate of reaction of the same compound with a heavy isotope (e.g., deuterium) at the same position.[2] A significant primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken in the rate-determining step of the reaction.[3]

While specific KIE studies on the deprotonation step to form the benzenide anion are not extensively documented in introductory texts, the principles of KIE can be applied to understand the mechanism. If the initial deprotonation of the aromatic ring to form the benzenide anion is the rate-determining step, then a significant primary KIE would be expected when comparing the reaction rates of a halobenzene and its deuterated analogue.

Another application of deuterium labeling is in tracing the origin of protons in the final product. By using a deuterated solvent or reagent, the position of deuterium incorporation in the product can reveal information about the protonation steps of the reaction mechanism.

Case Study: The Reaction of p-Chlorotoluene with Potassium Amide

The reaction of p-chlorotoluene with potassium amide (KNH₂) in liquid ammonia provides further evidence for the benzyne mechanism and illustrates the regioselectivity of the nucleophilic attack. This reaction yields a mixture of two isomeric products: m-toluidine (B57737) and p-toluidine (B81030).[4][5]

The formation of m-toluidine is particularly telling, as it requires a rearrangement of the aromatic ring, which is explained by the formation of a 4-methylbenzyne intermediate. The amide nucleophile can then attack either of the two carbons of the benzyne triple bond, leading to the two different products.

ReactantReagentProductsProduct Ratio (approx.)
p-ChlorotolueneKNH₂ in liquid NH₃m-Toluidine, p-Toluidine1:1

Table 1: Product distribution in the reaction of p-chlorotoluene with potassium amide.[6]

The near-equal formation of the two products suggests that the electronic effect of the methyl group on the benzyne intermediate has a minimal directing influence on the incoming nucleophile under these reaction conditions.

Experimental Protocol: Reaction of p-Chlorotoluene with KNH₂

Objective: To demonstrate the formation of a benzyne intermediate through the analysis of product isomers.

Materials:

  • p-Chlorotoluene

  • Potassium amide (KNH₂)

  • Liquid ammonia (NH₃)

  • Apparatus for conducting reactions in liquid ammonia

Procedure:

  • p-Chlorotoluene is added to a solution of potassium amide in liquid ammonia.

  • The reaction mixture is stirred at the temperature of boiling ammonia.

  • After the reaction is complete, it is quenched with a proton source.

  • The ammonia is evaporated, and the product mixture is extracted.

  • The ratio of m-toluidine to p-toluidine is determined using a suitable analytical technique, such as gas chromatography (GC) or ¹H NMR spectroscopy.

Visualizing the Benzenide Reaction Mechanism

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.

Benzyne_Formation cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products start Chlorobenzene-1-¹³C benzyne Benzyne-¹³,¹²C start->benzyne - HCl + NaNH₂ product1 Aniline-1-¹³C benzyne->product1 + NH₃ product2 Aniline-2-¹³C benzyne->product2 + NH₃

Caption: Formation of a symmetrical benzyne intermediate from chlorobenzene-1-¹³C.

p_Chlorotoluene_Reaction cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products start p-Chlorotoluene benzyne 4-Methylbenzyne start->benzyne - HCl + KNH₂ product1 m-Toluidine benzyne->product1 + NH₃ product2 p-Toluidine benzyne->product2 + NH₃

Caption: Reaction of p-chlorotoluene via a 4-methylbenzyne intermediate.

Conclusion

Isotopic labeling studies have been pivotal in establishing the benzyne mechanism for nucleophilic aromatic substitution reactions. The scrambling of ¹³C labels and the formation of rearranged products in reactions of substituted halobenzenes provide unequivocal evidence for the existence of these highly reactive intermediates. While direct kinetic isotope effect studies on the initial deprotonation step are less commonly cited, the principles of KIE provide a framework for understanding the rate-determining steps of these reactions. The experimental protocols outlined in this guide serve as a foundation for researchers to further explore the fascinating chemistry of benzenide reactions.

References

Safety Operating Guide

Mitigating Risks: A Comprehensive Guide to the Safe Disposal of Rubidium Benzenide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of rubidium benzenide, a highly reactive and hazardous organometallic compound. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals experienced in handling reactive chemical reagents.

This compound, an alkali metal derivative, exhibits extreme reactivity, particularly with water and air.[1][2] Improper handling can lead to fire, explosions, and the release of corrosive and flammable materials. The following step-by-step protocols are designed to mitigate these risks through a controlled quenching process.

I. Pre-Disposal Safety Preparations

Before initiating any disposal procedures, a thorough safety assessment and preparation of the workspace are mandatory.

A. Personal Protective Equipment (PPE): All personnel involved in the disposal process must wear the following minimum PPE[3]:

  • Flame-resistant laboratory coat

  • Chemical splash goggles

  • Face shield

  • Flame-resistant gloves

  • Long pants and closed-toe shoes (avoid synthetic clothing)[3]

B. Engineering Controls and Emergency Equipment:

  • All procedures must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[3]

  • A blast shield should be placed between the operator and the reaction vessel.[3][4]

  • Ensure immediate access to a Class D fire extinguisher, dry sand, or soda ash for smothering potential alkali metal fires.[2][5] Do not use water, carbon dioxide, or carbon tetrachloride extinguishers.[6]

  • An emergency eyewash and safety shower must be readily accessible.[7]

  • Work with a partner; never perform this procedure alone.[3]

C. Workspace Preparation:

  • Clear the fume hood of all flammable solvents, combustible materials (e.g., paper towels, KimWipes), and unnecessary equipment.[3][5]

  • Ensure all glassware is completely dry.

  • Have an inert gas supply (e.g., argon or nitrogen) available.[8]

II. Controlled Quenching Protocol

The principle of safe disposal for this compound is a gradual quenching process using reagents of increasing reactivity. This method controls the exothermic reaction and the evolution of flammable hydrogen gas.[3][8]

Step 1: Inert Solvent Dilution

  • In the fume hood, carefully transfer the this compound waste to a reaction flask equipped with a magnetic stirrer and an inert gas inlet.

  • Dilute the waste with a dry, high-boiling point, inert solvent such as toluene (B28343) or heptane.[8][9] The goal is to create a dilute, stirrable suspension.

Step 2: Initial Quenching with a Less Reactive Alcohol

  • Cool the flask in an ice/water bath to manage heat generation.

  • Under a gentle flow of inert gas, slowly add a less reactive alcohol, such as isopropanol or sec-butanol , dropwise via an addition funnel.[3][4][8][10]

  • Observe for gas evolution (bubbling). Add the alcohol at a rate that maintains a controllable, gentle effervescence. If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool.[5][11]

  • Continue adding the alcohol until gas evolution ceases.

Step 3: Secondary Quenching with a More Reactive Alcohol

  • Once the reaction with the less reactive alcohol is complete, slowly add a more reactive alcohol, such as methanol , in the same dropwise manner.[3][8]

  • Again, control the addition rate based on the observed reaction and gas evolution.

  • Continue the addition until bubbling has completely stopped.

Step 4: Final Quenching with Water

  • CAUTION: This is the most hazardous step, as any remaining reactive material will react violently with water.[9][11]

  • Very slowly and cautiously, add water dropwise to the reaction mixture. Be prepared for a vigorous reaction.

  • Continue adding water until no further reaction is observed.

Step 5: Neutralization

  • After the reaction with water is complete, the resulting solution will be highly basic.

  • Neutralize the solution by slowly adding a suitable acid, such as 3 M hydrochloric acid or citric acid, until the pH is in the range of 5-9.[4]

  • Monitor the temperature during neutralization and cool the flask as needed.

III. Waste Management

  • The final, neutralized aqueous-organic mixture must be disposed of as hazardous waste.[5]

  • Transfer the waste to a properly labeled hazardous waste container.[4]

  • Rinse the reaction flask and any other contaminated equipment three times with a compatible solvent (e.g., isopropanol), and collect the rinsate as hazardous waste.[5]

  • Do not mix this waste stream with incompatible materials.[5]

IV. Quantitative Data for Quenching Agents

Quenching AgentOrder of AdditionReactivityPurposeKey Considerations
Isopropanol / sec-Butanol 1stLowInitial, slow quenching of the most reactive species.[3][4]Addition must be slow and controlled, with cooling.[5][11]
Methanol 2ndMediumTo react with any remaining material that is less reactive towards isopropanol.[3]Still requires slow, controlled addition.
Water 3rdHighTo ensure all reactive alkali metal species are completely destroyed.[9][11]Extremely hazardous step; add very slowly and cautiously.[9][11]
3 M HCl / Citric Acid 4thN/ANeutralization of the final basic solution to a safe pH for disposal.[4]Add slowly to control the exothermic neutralization reaction.

V. Experimental Workflow Diagram

Rubidium_Benzenide_Disposal cluster_prep Preparation cluster_quench Quenching Protocol cluster_neutralize Neutralization & Disposal A Don PPE (Flame-Resistant Coat, Goggles, etc.) B Prepare Workspace in Fume Hood (Clear Flammables, Dry Glassware) A->B C Position Blast Shield B->C D Verify Emergency Equipment (Class D Extinguisher, Shower) C->D E Dilute this compound with Inert Solvent (Toluene) D->E F Cool Flask in Ice Bath E->F G Slowly Add Isopropanol until Gas Evolution Ceases F->G H Slowly Add Methanol until Gas Evolution Ceases G->H I CAUTIOUSLY Add Water until Reaction Stops H->I J Neutralize with Acid (e.g., 3M HCl) to pH 5-9 I->J K Transfer to Labeled Hazardous Waste Container J->K L Triple Rinse Glassware Collect Rinsate as Waste K->L

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety Protocol for Handling Rubidium Benzenide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the handling and disposal of Rubidium benzenide. The following procedural guidance is designed to minimize risks and ensure a safe laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from safety data for its highly reactive components, primarily Rubidium metal and organometallic compounds.

This compound is expected to be a highly reactive, pyrophoric, and water-reactive solid. It combines the extreme reactivity of rubidium, which can ignite spontaneously in air and reacts violently with water, with the hazards of benzene, a flammable and carcinogenic compound.[1][2][3] Strict adherence to these protocols is mandatory.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are its violent reaction with water to produce flammable hydrogen gas, the potential for spontaneous ignition in air, and severe corrosive effects on skin and eyes.[1][3][4][5]

Table 1: Required Personal Protective Equipment (PPE)

CategoryItemSpecificationRationale
Hand Protection Double GlovesInner: Ansell Kevlar® Goldknit® Lightweight 70-200. Outer: Nitrile rubber (0.11 mm thickness, 480 min penetration time) or Neoprene gloves.[4][6]Provides both cut/flame resistance and chemical protection. Inspect gloves prior to every use.[4][7]
Eye & Face Protection Safety Goggles & Face ShieldTightly sealed, chemical splash-proof goggles (ANSI Z.87.1 compliant).[4][6] Full-face shield (8-inch minimum).[7]Protects against splashes, explosions, and corrosive particles.
Body Protection Lab Coat & Chemical SuitFlame-retardant lab coat (e.g., Nomex®) buttoned completely.[6] A complete chemical-resistant suit is required for larger quantities or high-risk operations.[7]Protects skin from contact and fire hazards.
Respiratory Protection Fume Hood / RespiratorAll manipulations must occur in a chemical fume hood with an average face velocity of at least 100 feet per minute.[4] For emergencies or potential high concentrations, a full-face respirator with P100/P3 or ABEK cartridges, or a self-contained breathing apparatus (SCBA), is necessary.[4][7]Prevents inhalation of harmful and corrosive dust or fumes.
Footwear Safety ShoesClosed-toe, closed-heel, chemical-resistant safety shoes.Protects feet from spills and falling objects.

Operational Plan: Safe Handling Protocol

Handling of this compound requires a controlled environment, meticulous preparation, and the presence of at least two trained personnel.[1]

Step 1: Preparation and Environment Setup

  • Inert Atmosphere: All handling of this compound must be performed under a dry, inert atmosphere, such as argon or nitrogen, within a glovebox or using Schlenk line techniques.[1][8]

  • Exclusion of Water and Air: Ensure all glassware, tools, and solvents are rigorously dried before use. Protect the material from moisture and air at all times.[1][5]

  • Eliminate Ignition Sources: The work area must be completely free of ignition sources, including open flames, hot surfaces, and static discharge.[1][9] Use only non-sparking tools.[1]

  • Emergency Equipment: Verify that a Class D fire extinguisher (for combustible metals), dry sand, or soda ash is immediately accessible.[1] Ensure an eyewash station and safety shower are unobstructed and functional.[5]

Step 2: Material Handling and Transfer

  • Don PPE: Put on all required PPE as specified in Table 1 before entering the work area.

  • Inert Gas Purge: If using a Schlenk line, ensure the reaction vessel is adequately purged with inert gas. In a glovebox, ensure oxygen and moisture levels are below acceptable limits.

  • Transfer: Use clean, dry spatulas or non-sparking tools to transfer the solid. If transferring from a sealed container, ensure the container is opened and resealed under the inert atmosphere.

  • Weighing: If weighing is required, perform it within the inert atmosphere. Do not weigh this compound on an open bench.

  • Solvent Addition: If making a solution, add the solid to the dry, deoxygenated solvent slowly and under controlled conditions (e.g., while stirring in the inerted reaction vessel).

Step 3: Post-Procedure Cleanup

  • Quench Residue: Any residual material on tools or glassware must be quenched safely. Cautiously and slowly add a dry, high-boiling point alcohol, such as isopropanol (B130326) or butanol, to the residue under an inert atmosphere.[9] The reaction may be vigorous.

  • Decontamination: Once the reaction has ceased, the equipment can be further cleaned with water.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination, starting with outer gloves. Wash hands and arms thoroughly after exiting the work area.[4]

Emergency Response Plan

Table 2: Emergency Procedures

EmergencyAction
Fire 1. Alert personnel and evacuate the immediate area. 2. DO NOT USE WATER, carbon dioxide, or halogenated extinguishers. [1][4] 3. Smother the fire with a Class D extinguisher, dry sand, or soda ash.[1] 4. If the fire is not immediately controllable, evacuate and call emergency services.
Spill 1. Isolate the spill area and restrict access.[1] 2. If the spill is outside the inert atmosphere, it may ignite. Be prepared with a Class D extinguishing agent. 3. Using non-sparking tools, scoop the material into a dry, labeled metal container with a lid.[1] 4. Do not use water for cleanup. [1] 5. Decontaminate the area according to the quenching procedure.
Personal Exposure Skin Contact: Immediately brush off any solid particles.[5] Remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5] Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[5][8] Seek immediate medical attention. Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] Ingestion: Do NOT induce vomiting.[5] Rinse mouth thoroughly with water. Seek immediate medical attention.

Logical Workflow for Handling this compound

The following diagram outlines the critical decision-making and operational flow for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Verify_Training Verify Personnel Training Risk_Assessment->Verify_Training Prep_Work_Area Prepare Inert Atmosphere & Dry Equipment Verify_Training->Prep_Work_Area Verify_Emergency_Eq Check Emergency Equipment (Extinguisher, Shower) Prep_Work_Area->Verify_Emergency_Eq Don_PPE Don Full Required PPE Verify_Emergency_Eq->Don_PPE Perform_Handling Perform Handling / Transfer Under Inert Gas Don_PPE->Perform_Handling Monitor Continuously Monitor for Abnormalities Perform_Handling->Monitor Quench Quench Residual Material Safely Monitor->Quench Emergency Emergency Event Occurs Monitor->Emergency Decontaminate Decontaminate Glassware & Tools Quench->Decontaminate Waste_Disposal Package Waste for Disposal Decontaminate->Waste_Disposal Doff_PPE Doff PPE Correctly Waste_Disposal->Doff_PPE Alert Alert Personnel & Activate Alarm Emergency->Alert Evacuate Evacuate Area Alert->Evacuate Respond Follow Specific Emergency Protocol (Fire/Spill/Exposure) Alert->Respond Medical_Attention Seek Immediate Medical Attention Respond->Medical_Attention

Caption: Logical workflow for handling this compound.

Disposal Plan

All waste containing this compound is considered hazardous.

  • Containment: Collect all waste, including quenched residues and contaminated materials (e.g., gloves, wipes), in a suitable, clearly labeled, and sealed container.[7][8] Store the waste container under an inert atmosphere if it contains unquenched material.

  • Labeling: Label the waste container as "Hazardous Waste: this compound (Water-Reactive, Pyrophoric, Corrosive)."

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[8] Provide the vendor with a full description of the waste. Do not attempt to dispose of this material down the drain or with regular laboratory trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.